Product packaging for Tamra-peg4-cooh(Cat. No.:)

Tamra-peg4-cooh

Cat. No.: B12380465
M. Wt: 693.8 g/mol
InChI Key: DXWGUIPDUGUNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tamra-peg4-cooh is a useful research compound. Its molecular formula is C37H47N3O10 and its molecular weight is 693.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H47N3O10 B12380465 Tamra-peg4-cooh

Properties

Molecular Formula

C37H47N3O10

Molecular Weight

693.8 g/mol

IUPAC Name

3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C13H25NO7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(15)14-3-5-19-7-9-21-11-10-20-8-6-18-4-2-13(16)17/h5-14H,1-4H3;2-11H2,1H3,(H,14,15)(H,16,17)

InChI Key

DXWGUIPDUGUNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

what is the structure of Tamra-peg4-cooh

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Application of TAMRA-PEG4-COOH

Introduction

This compound is a fluorescent labeling reagent widely utilized in biological research and drug development. It incorporates the well-known fluorophore TAMRA (Tetramethylrhodamine) linked to a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive carboxylic acid group. This structure allows for the covalent attachment of the bright orange-red TAMRA dye to various biomolecules, including proteins, peptides, and amine-modified nucleic acids. The PEG4 linker enhances solubility in aqueous buffers and provides a flexible spacer arm, which can minimize steric hindrance and reduce the potential for the dye to interfere with the biological activity of the conjugated molecule.

Core Molecular Structure

The structure of this compound can be deconstructed into three primary functional components:

  • 5-TAMRA Fluorophore : The fluorescent component is 5-Carboxytetramethylrhodamine (5-TAMRA). It consists of a xanthene core with two dimethylamino groups, which are key to its fluorescent properties. The "5-Carboxy" designation indicates that the point of attachment for the linker is at the 5-position of the pendant phenyl ring. TAMRA is characterized by its strong absorption in the green-yellow region of the visible spectrum and its bright orange-red emission.[1][2][3]

  • PEG4 Linker : A hydrophilic spacer composed of four repeating ethylene glycol units (-(CH2CH2O)4-). This polyethylene glycol linker serves multiple purposes: it increases the overall water solubility of the molecule, it acts as a flexible spacer to separate the fluorophore from the target molecule, and it can reduce aggregation and non-specific binding of the conjugate.

  • Terminal Carboxylic Acid (-COOH) : This functional group is located at the terminus of the PEG4 linker.[4][5] While not reactive with amines on its own, it can be readily activated to form a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then efficiently react with primary amine groups on target biomolecules to form a stable, covalent amide bond.[6]

The components are connected sequentially, with the carboxyl group of the 5-TAMRA molecule forming a stable amide bond with the amine terminus of an amino-PEG4-carboxylic acid linker.

TAMRA_PEG4_COOH_Structure TAMRA 5-TAMRA Core (Fluorophore) Linker PEG4 Spacer (-O-CH2-CH2-)4 TAMRA->Linker Amide Bond (-CONH-) COOH Terminal Carboxylic Acid (-COOH) Linker->COOH Ether & Alkyl Linkage

Fig. 1: Logical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including calculating molar concentrations and setting up appropriate fluorescence detection parameters.

PropertyValueSource
Chemical Formula C36H43N3O10[6]
Molecular Weight ~677.75 g/mol [6]
Excitation Max. ~553 nm[5]
Emission Max. ~575 nm[5]

Experimental Protocols: Bioconjugation

The terminal carboxylic acid of this compound is typically conjugated to primary amines (-NH2) on target molecules through a two-step process involving in-situ activation.

General Protocol for Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxyl group and subsequent reaction with an amine-containing molecule (e.g., a protein).

Workflow Diagram:

Conjugation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Target cluster_purification Step 3: Purification A Dissolve this compound in anhydrous DMF or DMSO B Add NHS and EDC (e.g., 1.2 eq each) A->B C Incubate at RT (e.g., 15-30 min) B->C E Add activated TAMRA solution to protein solution C->E Activated TAMRA-PEG4-NHS D Prepare protein in amine-free buffer (pH 7.5-8.5) D->E F Incubate at RT (2-4h) or 4°C (overnight) E->F G Remove unreacted dye via size-exclusion chromatography or dialysis F->G

Fig. 2: Workflow for protein labeling.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule (e.g., protein)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.5-8.5.

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

Methodology:

  • Activation of this compound :

    • Dissolve this compound and NHS in anhydrous DMF or DMSO to a suitable concentration (e.g., 10 mg/mL).

    • Add EDC to the solution. A slight molar excess of both EDC and NHS (e.g., 1.2 equivalents relative to the TAMRA reagent) is recommended.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. The result is an in-situ formation of the more reactive TAMRA-PEG4-NHS ester.

  • Conjugation to Amine-Containing Molecule :

    • Dissolve the target molecule in the reaction buffer. The buffer must be free of primary amines (e.g., do not use Tris buffer). The optimal pH for the reaction is between 7.5 and 8.5 to ensure the target amine groups are deprotonated and nucleophilic.

    • Add the activated TAMRA-PEG4-NHS ester solution to the target molecule solution. The molar ratio of dye to target will depend on the desired degree of labeling and should be optimized empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification :

    • Following incubation, the conjugate must be purified from unreacted dye and reaction byproducts.

    • For macromolecules like proteins, size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective purification methods.

This general protocol provides a robust starting point for the covalent labeling of biomolecules using this compound, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and FRET-based assays.

References

In-Depth Technical Guide to the Photophysical Properties of TAMRA-PEG4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of TAMRA-PEG4-COOH, a widely used fluorescent label in biological research and drug development. This document details the spectral characteristics, quantum yield, and fluorescence lifetime of this fluorophore, along with experimental protocols for their measurement. Furthermore, it presents common applications, including bioconjugation and its use in Fluorescence Resonance Energy Transfer (FRET) assays.

Core Photophysical Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. The incorporation of a polyethylene glycol (PEG) linker, in this case, a PEG4 spacer, enhances the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding of conjugates. The terminal carboxylic acid (COOH) group allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides through the formation of an amide bond.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound and related TAMRA derivatives. It is important to note that the environment, such as solvent polarity and pH, can influence these properties.

PropertyValueNotes
Excitation Maximum (λex) ~546 - 555 nmIn methanol or aqueous buffers.[1][2]
Emission Maximum (λem) ~565 - 580 nmIn methanol or aqueous buffers.[1][2]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹In methanol.[2]
Fluorescence Quantum Yield (Φ) ~0.1Estimated value based on a TAMRA amine derivative. The exact value for this compound may vary.
Fluorescence Lifetime (τ) ~0.5 - 3.0 nsHighly dependent on the local environment and conjugation state. Unconjugated TAMRA has a lifetime that can be quenched or enhanced upon binding.[3]

Experimental Protocols

Measurement of Photophysical Properties

1. Determination of Molar Extinction Coefficient:

The molar extinction coefficient is determined by measuring the absorbance of a series of known concentrations of the dye in a specific solvent using a UV-Vis spectrophotometer. According to the Beer-Lambert law (A = εcl), the extinction coefficient can be calculated from the slope of a plot of absorbance versus concentration.

2. Measurement of Fluorescence Quantum Yield (Comparative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.

  • Materials:

    • This compound solution of known absorbance (typically < 0.1 at the excitation wavelength).

    • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[4]

    • Spectrofluorometer.

  • Procedure:

    • Prepare a solution of the standard with an absorbance that is closely matched to the this compound solution at the same excitation wavelength.

    • Measure the fluorescence emission spectrum of both the standard and the sample, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

3. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

Fluorescence lifetime is measured using a TCSPC system.

  • Principle: The sample is excited by a pulsed light source (e.g., a picosecond laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured. By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.

  • Procedure:

    • The sample is placed in a fluorometer equipped with a TCSPC system.

    • The instrument response function (IRF) is measured using a scattering solution.

    • The fluorescence decay of the sample is recorded.

    • The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For TAMRA derivatives, a multi-exponential decay is often observed, indicating different conformational states or environments.[3]

Applications and Experimental Workflows

Protein Labeling with this compound

The carboxylic acid group of this compound can be activated to react with primary amines on proteins, such as the ε-amino group of lysine residues.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Analysis Step TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG4-NHS Ester (Reactive Intermediate) TAMRA_COOH->Activated_TAMRA Activation EDC_NHS EDC / NHS EDC_NHS->Activated_TAMRA Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_TAMRA->Labeled_Protein Protein Protein with Lysine Residues (-NH2) Protein->Labeled_Protein Conjugation Purification Size Exclusion Chromatography or Dialysis Labeled_Protein->Purification Purified_Protein Purified Labeled Protein Purification->Purified_Protein Removal of excess dye Analysis Spectroscopy (Absorbance) Degree of Labeling Calculation Purified_Protein->Analysis

Caption: Workflow for Protein Labeling with this compound.

Fluorescence Resonance Energy Transfer (FRET) Assay

TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions. A common FRET pair is a green fluorescent protein (GFP) as the donor and TAMRA as the acceptor.

G cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) GFP_ProteinA Protein A-GFP (Donor) Emission_GFP GFP Emission GFP_ProteinA->Emission_GFP Fluorescence Complex Protein A-GFP :: Protein B-TAMRA (Complex Formation) TAMRA_ProteinB Protein B-TAMRA (Acceptor) Excitation_GFP Excitation at GFP λex Excitation_GFP->GFP_ProteinA FRET FRET Complex->FRET Energy Transfer Quenched_GFP Quenched GFP Emission Complex->Quenched_GFP Excitation_GFP2 Excitation at GFP λex Excitation_GFP2->Complex Emission_TAMRA TAMRA Emission FRET->Emission_TAMRA

Caption: Principle of a FRET-based protein interaction assay.

This guide provides a foundational understanding of the photophysical properties of this compound and its application in common biological research techniques. For specific experimental applications, further optimization of protocols is recommended.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectral properties of TAMRA-PEG4-COOH, a widely used fluorescent dye in biological research and drug development. It is intended for researchers, scientists, and professionals who utilize fluorescence-based techniques for labeling and detecting biomolecules. This document details the dye's key quantitative data, experimental protocols for its use, and visual representations of the underlying principles and workflows.

Core Spectroscopic and Physicochemical Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorophore known for its high photostability.[1] The addition of a PEG4 (tetraethylene glycol) spacer enhances water solubility and minimizes non-specific binding, while the terminal carboxylic acid (-COOH) group allows for covalent conjugation to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides, after activation.[2][3][4]

The quantitative characteristics of this compound are summarized below. It is important to note that spectral properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.[5][6]

PropertyValueSource(s)
Excitation Maximum (λex) ~553 - 560 nm[2][3][7]
Emission Maximum (λem) ~575 - 580 nm[1][2][3][8]
Molar Extinction Coefficient (ε) 80,000 - 95,000 M⁻¹cm⁻¹[3][5][7]
Quantum Yield (Φ) 0.3 - 0.7[6][9]
Reactive Group Carboxylic Acid (-COOH)[2][3][4]
Solubility Water, DMSO, DMF[3][4]

Experimental Protocols

Measurement of Fluorescence Spectra

The determination of excitation and emission spectra is performed using a spectrofluorometer (or fluorimeter).[10] The general setup involves a light source, an excitation monochromator, a sample cuvette holder, an emission monochromator, and a detector (e.g., a photomultiplier tube).[11] The emission is typically collected at a 90° angle to the excitation beam to minimize detection of scattered excitation light.[10][11]

A. Emission Spectrum Measurement:

  • Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Set the excitation monochromator to the dye's maximum absorption wavelength (e.g., 553 nm).[12]

  • Scan the emission monochromator across a range of wavelengths that includes the expected emission peak (e.g., 560 nm to 700 nm).[13]

  • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.[14]

B. Excitation Spectrum Measurement:

  • Using the same sample, set the emission monochromator to the dye's maximum emission wavelength (e.g., 575 nm).[12]

  • Scan the excitation monochromator across a range of wavelengths that includes the expected absorption peak (e.g., 480 nm to 570 nm).

  • Record the resulting fluorescence intensity at each excitation wavelength. The resulting excitation spectrum is generally identical in shape to the absorption spectrum.[10]

Protocol for Labeling Biomolecules

The carboxylic acid group on this compound must first be activated to react with primary amines (e.g., the ε-amino group of lysine residues in proteins). This is commonly achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester in situ using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternatively, a pre-activated TAMRA NHS ester can be used directly. The following is a general protocol for labeling proteins with a TAMRA NHS ester.

Materials:

  • TAMRA NHS Ester.[15]

  • Biomolecule (e.g., protein, antibody) with primary amines.

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0 (must be amine-free, so avoid Tris or glycine).[6][15]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the dye.[15]

  • Purification column (e.g., gel filtration, desalting column like Sephadex G-25) to separate the labeled conjugate from free dye.[15]

Procedure:

  • Prepare Dye Stock: Dissolve the TAMRA NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are moisture-sensitive.[15]

  • Prepare Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[15]

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved TAMRA NHS ester to the biomolecule solution. Stir or vortex gently to mix.[15]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]

  • Purification: Following incubation, purify the labeled biomolecule from the unreacted dye and byproducts using a desalting or gel filtration column.[15]

  • Storage: Store the purified, labeled conjugate at 4°C, protected from light.[15]

Visualizations

The following diagrams illustrate the core fluorescence process and a typical experimental workflow for biomolecule conjugation.

G Fluorescence Excitation and Emission cluster_0 Energy Levels Ground State Ground State Excited State Excited State Ground State->Excited State Photon_out Emitted Photon (e.g., 575 nm) Ground State->Photon_out Excited State->Ground State Fluorescence (Emission) Excited State->Excited State Non-radiative Relaxation Photon_in Excitation Photon (e.g., 553 nm) Photon_in->Ground State Absorption

Caption: The Jablonski diagram illustrates the process of fluorescence, including excitation to a higher energy state, relaxation, and subsequent emission of a longer-wavelength photon.

G Biomolecule Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_dye 1. Dissolve TAMRA NHS Ester in DMSO reaction 3. Mix Dye and Protein (5-10x molar excess of dye) prep_dye->reaction prep_protein 2. Dissolve Protein in Amine-Free Buffer (pH 8.3-9.0) prep_protein->reaction incubation 4. Incubate 1-2 hours at Room Temp (Protect from light) reaction->incubation purify 5. Purify via Gel Filtration Column incubation->purify product Purified TAMRA-labeled Biomolecule purify->product storage 6. Store at 4°C (Protect from light) product->storage

Caption: A typical workflow for conjugating a TAMRA NHS ester to a protein, from reagent preparation to final purification and storage.

References

A Technical Guide to the Molar Extinction Coefficient of TAMRA-PEG4-COOH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the molar extinction coefficient of Tetramethylrhodamine (TAMRA)-PEG4-COOH, a fluorescent dye commonly utilized in biological and pharmaceutical research. This document details the quantitative optical properties of TAMRA and its derivatives, outlines experimental protocols for determining the molar extinction coefficient, and illustrates key experimental workflows and related signaling pathway applications.

Quantitative Optical Properties of TAMRA Derivatives

The molar extinction coefficient (ε) is a critical parameter for quantitative fluorescence-based assays, as it relates the absorbance of a substance to its concentration according to the Beer-Lambert law. The value of ε for TAMRA derivatives can vary depending on the specific isomer, conjugation state, and solvent conditions. Below is a summary of the molar extinction coefficients for TAMRA-PEG4-COOH and other relevant TAMRA derivatives.

CompoundMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (λ_abs) (nm)Emission Max (λ_em) (nm)Solvent/Conditions
TAMRA-PEG4-acid 80,000 553 575 Not specified
TAMRA-PEG4-DBCO80,000553575Not specified[1]
5/6-TAMRA-PEG4-Alkyne92,000546565Methanol[2]
TAMRA Acid (mixed isomers)92,000553575Not specified[3]
5-TAMRA NHS Ester95,000546580Not specified[4]
5(6)-TAMRA90,000552578Not specified[5]
5-TAMRA SE84,000541567Not specified
5(6)-TAMRA (coupled)95,000540565pH 7.0 buffer[6]

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is essential for quantitative applications. The following protocol outlines the standard method for determining ε for a fluorescent dye such as this compound.

Objective: To determine the molar extinction coefficient of this compound in a specific solvent.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer such as PBS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes with a 1 cm path length

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the weighed compound in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. For example, dissolve 1 mg of this compound (Molecular Weight: 677.74 g/mol ) in 1 mL of DMSO to get a ~1.47 mM stock solution.

  • Prepare a Series of Dilutions:

    • Perform a series of serial dilutions of the stock solution to obtain a range of concentrations in the micromolar (µM) range. It is crucial to use calibrated pipettes and volumetric flasks for accuracy.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorbance wavelength (λ_max) for TAMRA, which is approximately 553 nm.[1][3]

    • Use the same solvent as a blank to zero the spectrophotometer before measuring the absorbance of the samples.

  • Construct a Calibration Curve:

    • Plot the measured absorbance at λ_max on the y-axis against the corresponding molar concentration on the x-axis.

  • Calculate the Molar Extinction Coefficient:

    • According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve represents the product of the molar extinction coefficient (ε) and the path length of the cuvette (l).

    • Since the path length is typically 1 cm, the slope of the line is equal to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Visualization of Experimental Workflow and Signaling Pathway Application

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for fluorescently labeling a peptide and a common application of TAMRA-labeled molecules in studying molecular interactions via Fluorescence Resonance Energy Transfer (FRET).

Experimental Workflow: Peptide Labeling

G Experimental Workflow for Peptide Labeling with this compound A 1. Peptide Synthesis or Purification C 3. Conjugation Reaction (Peptide + Activated Dye) A->C B 2. Activation of this compound (e.g., with EDC/NHS) B->C D 4. Purification of Labeled Peptide (e.g., HPLC) C->D E 5. Characterization (Mass Spectrometry, Absorbance) D->E F 6. Application (e.g., Cell Imaging, FRET) E->F

Caption: Workflow for labeling a peptide with this compound.

Signaling Pathway Application: FRET

TAMRA is frequently used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein or protein-peptide binding.[7][8] A common FRET pair is Fluorescein (FAM) as the donor and TAMRA as the acceptor.

G Principle of FRET using a TAMRA-labeled Peptide cluster_0 No Interaction cluster_1 Interaction (Binding) Donor_unbound Donor-labeled Protein (e.g., FAM) Emission1 Donor Emission (~520 nm) Donor_unbound->Emission1 Fluorescence Acceptor_unbound Acceptor-labeled Peptide (TAMRA-PEG4) Excitation1 Excitation Light (~495 nm) Excitation1->Donor_unbound Absorption Complex Donor-Protein :: Peptide-Acceptor (FRET Complex) FRET Non-radiative Energy Transfer Complex->FRET FRET Excitation2 Excitation Light (~495 nm) Excitation2->Complex Absorption by Donor Emission2 Acceptor Emission (~580 nm) FRET->Emission2 Fluorescence

Caption: FRET mechanism with a TAMRA-labeled peptide.

References

Unveiling the Quantum Yield of TAMRA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Photophysical Core of a Workhorse Fluorophore

This technical guide provides a comprehensive overview of the quantum yield of Tetramethylrhodamine (TAMRA), a widely used fluorescent dye in biological and biomedical research. Addressed to researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies for quantum yield determination, and presents a visual workflow for this critical measurement.

Core Photophysical Properties of TAMRA

TAMRA, a member of the rhodamine family of dyes, is prized for its bright orange-red fluorescence and photostability.[1] Its utility in applications ranging from fluorescence microscopy and spectroscopy to Förster Resonance Energy Transfer (FRET) assays is fundamentally linked to its quantum yield (Φ), a measure of its fluorescence efficiency. The quantum yield of TAMRA is not a fixed value but is highly sensitive to its molecular environment.

Quantitative Analysis of TAMRA's Quantum Yield

The quantum yield of TAMRA can vary significantly depending on its chemical form (e.g., as a salt or an activated ester) and its local environment. The following tables summarize the reported quantum yield values for TAMRA under different conditions.

FormQuantum Yield (Φ)Notes
General0.3–0.5This range is often cited in commercial literature but lacks specific experimental context.[1]
5-TAMRA NHS Ester0.1Amine-reactive form commonly used for labeling.[2]
6-TAMRA NHS Ester0.1Isomer of the amine-reactive form with nearly identical optical properties.
TAMRA-DNA Aptamer Conjugate0.11Demonstrates quenching upon conjugation to nucleic acids.

Table 1: Quantum Yield of Different Forms of TAMRA

The solvent environment and pH also play a crucial role in modulating the quantum yield of TAMRA.

Solvent/ConditionQuantum Yield (Φ)Effect
Alkaline (pH > 8.0)DecreasedStructural changes in the rhodamine backbone lead to a reduction in fluorescence.
Acidic to NeutralOptimalTAMRA performs best in slightly acidic to neutral environments.[1]
Dimerization>93% QuenchingFormation of TAMRA dimers, particularly in aqueous buffers, leads to significant self-quenching of fluorescence.
Proximity to GuanineQuenchingWhen conjugated to DNA, the presence of nearby guanine nucleotides can quench TAMRA's fluorescence.

Table 2: Influence of Environmental Factors on TAMRA's Quantum Yield

Experimental Protocol: Measuring the Relative Quantum Yield of TAMRA

The relative quantum yield of a fluorescent dye is most commonly determined using the comparative method. This involves comparing the fluorescence of the unknown sample (TAMRA) to that of a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard for TAMRA due to their overlapping absorption and emission spectra.[3]

Materials
  • TAMRA sample (e.g., 5-TAMRA-NHS ester)

  • Rhodamine 6G (quantum yield standard)

  • Spectroscopy-grade ethanol

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both TAMRA and Rhodamine 6G in ethanol at a concentration of approximately 1 mg/mL.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both TAMRA and Rhodamine 6G in ethanol. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements: For each working solution, measure the absorbance spectrum using a spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 530 nm).

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the same wavelength used for the absorbance measurements (e.g., 530 nm).

    • Record the fluorescence emission spectrum for each working solution. The emission range should cover the entire fluorescence band of the dye (e.g., 540 nm to 700 nm for TAMRA).

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both TAMRA and Rhodamine 6G, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight line for both the sample (Grad_TAMRA) and the standard (Grad_Std).

  • Calculation of Quantum Yield: The quantum yield of TAMRA (Φ_TAMRA) can be calculated using the following equation:

    Φ_TAMRA = Φ_Std * (Grad_TAMRA / Grad_Std) * (η_TAMRA^2 / η_Std^2)

    Where:

    • Φ_Std is the quantum yield of the standard (0.95 for Rhodamine 6G in ethanol).

    • η_TAMRA and η_Std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of TAMRA.

G Workflow for Relative Quantum Yield Measurement of TAMRA cluster_prep 1. Sample Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation A Prepare Stock Solutions (TAMRA & Standard in Ethanol) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance Spectra (Record A at λex) B->C D Measure Fluorescence Spectra (Record Emission at λex) C->D E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Slopes (Grad_TAMRA & Grad_Std) F->G H Calculate Quantum Yield (Φ_TAMRA) G->H

References

Tamra-peg4-cooh molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-COOH is a fluorescent labeling reagent widely utilized in biological research and drug development. It comprises a tetramethylrhodamine (TAMRA) fluorophore linked to a carboxylic acid via a 4-unit polyethylene glycol (PEG) spacer. This combination of a bright, photostable dye and a flexible, hydrophilic linker makes it an invaluable tool for the fluorescent labeling of a variety of biomolecules, including peptides, proteins, antibodies, and oligonucleotides. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, typically through the formation of a stable amide bond. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties

The fundamental characteristics of this compound are summarized below, providing a quick reference for experimental design.

PropertyValueReference(s)
Molecular Weight 677.74 g/mol [1]
Chemical Formula C36H43N3O10[1][2][3]
Excitation Maximum (λex) ~553 nm[2]
Emission Maximum (λem) ~575 nm[2]
Appearance Red solid
Solubility Water, DMSO, DMF[2]
Reactive Group Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH2)

Experimental Protocols

The conjugation of this compound to biomolecules is most commonly achieved through a two-step process involving the activation of the carboxylic acid group followed by its reaction with a primary amine on the target molecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a widely adopted method for this purpose.

General Protocol for Labeling Amine-Containing Molecules with this compound

This protocol provides a general framework for the conjugation of this compound to proteins or other molecules containing primary amines. Optimization may be required for specific applications.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the specific application and the scale of the reaction.

  • Prepare the Amine-Containing Molecule: Dissolve the biomolecule to be labeled in the Coupling Buffer at a suitable concentration.

  • Activate this compound:

    • In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

    • Add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the solution of the amine-containing molecule.

    • The pH of the reaction mixture should be adjusted to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with primary amines.

    • Incubate the reaction for 2 hours to overnight at room temperature or 4°C, with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted dye and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Experimental Workflow for Amine Labeling

The following diagram illustrates the general workflow for labeling a primary amine-containing molecule with this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Tamra This compound Activated_Tamra TAMRA-PEG4-NHS Ester Tamra->Activated_Tamra Activation Buffer (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Tamra Labeled_Biomolecule Labeled Biomolecule Activated_Tamra->Labeled_Biomolecule Biomolecule Amine-Containing Biomolecule (-NH2) Biomolecule->Labeled_Biomolecule Coupling Buffer (pH 7.2-7.5) Purification Size Exclusion Chromatography or Dialysis Labeled_Biomolecule->Purification Final_Product Purified Labeled Biomolecule Purification->Final_Product

Caption: General workflow for labeling biomolecules with this compound.

Signaling Pathway Visualization

While this compound is a labeling reagent and not directly involved in signaling pathways, it is a crucial tool for studying them. For instance, a TAMRA-labeled antibody can be used to visualize a specific receptor in a signaling cascade through immunofluorescence microscopy.

The following diagram illustrates a simplified, hypothetical signaling pathway where a TAMRA-labeled antibody could be used to detect the activation of a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream_Signal Downstream Signaling Cascade P_RTK->Downstream_Signal Activates Cellular_Response Cellular Response Downstream_Signal->Cellular_Response Antibody TAMRA-labeled Antibody Antibody->P_RTK Binds to Phosphorylated Site

Caption: Use of a TAMRA-labeled antibody to detect receptor activation.

References

Navigating the Solubility of TAMRA-PEG4-COOH in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of labeling reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the solubility of TAMRA-PEG4-COOH, a widely used fluorescent label, in aqueous buffers. It details known solubility data, explores the physicochemical principles governing its behavior in solution, and offers practical protocols for determining solubility in specific experimental systems.

Core Concepts: Structure and Physicochemical Properties

This compound, or 5(6)-Carboxytetramethylrhodamine-PEG4-Carboxylic Acid, is a fluorescent dye characterized by a rhodamine core, which provides its spectroscopic properties, a polyethylene glycol (PEG) linker (PEG4), and a terminal carboxylic acid group. The PEG linker enhances the hydrophilicity of the molecule, while the terminal carboxyl group offers a reactive handle for conjugation to primary amines and influences its solubility in a pH-dependent manner. The presence of the rhodamine core, a relatively hydrophobic moiety, contributes to its moderate overall aqueous solubility.

Quantitative Solubility Data

Precise solubility of this compound can vary depending on the specific isomer (5- or 6-carboxytetramethylrhodamine), purity, and the exact composition of the aqueous buffer. However, based on available data from various suppliers and related compounds, a general solubility profile can be summarized.

Solvent/Buffer SystemReported SolubilityNotes
WaterSoluble[1][2]Specific concentration not always provided.
PBS (pH 7.2)1 mg/mL[3]For the closely related 5-Carboxytetramethylrhodamine.
DMSO (Dimethyl Sulfoxide)Soluble[1][3][4]Commonly used for preparing concentrated stock solutions.
DMF (Dimethylformamide)Soluble[1][3][4]Another common organic solvent for stock solution preparation.
DCM (Dichloromethane)Soluble[1][2]An organic solvent for solubilizing the compound.
MethanolSoluble[4]An alcohol-based solvent.

It is important to note that while this compound is sold as "water-soluble," its solubility in purely aqueous solutions may be limited, especially at acidic pH. For many biological applications, the use of a co-solvent system or careful pH control is recommended to achieve desired working concentrations.

pH-Dependent Solubility of this compound

The solubility of this compound in aqueous buffers is significantly influenced by the pH of the solution. This pH dependence is primarily due to the protonation state of the carboxylic acid group and the rhodamine core itself. Rhodamine dyes can exist in equilibrium between a more soluble, fluorescent zwitterionic/cationic form and a less soluble, non-fluorescent spirolactone form. This equilibrium is pH-dependent, with the fluorescent, charged form being more prevalent in basic conditions.

At neutral to alkaline pH (typically pH > 7), the carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion. This increases the overall polarity and hydrophilicity of the molecule, thereby enhancing its solubility in aqueous media. Conversely, at acidic pH (typically pH < 5), the carboxylic acid is protonated, reducing the molecule's overall charge and hydrophilicity, which can lead to decreased solubility and potential precipitation. This pH-dependent behavior is a critical consideration when designing experiments and preparing solutions of this compound in different buffer systems.

pH-Dependent Equilibrium of this compound cluster_acidic Acidic pH (e.g., < 5) cluster_basic Neutral to Basic pH (e.g., > 7) Acidic Protonated Carboxylic Acid (Less Soluble) Basic Deprotonated Carboxylate (More Soluble) Acidic->Basic Increase pH Basic->Acidic Decrease pH

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Experimental Protocol for Determining Aqueous Solubility

For researchers requiring precise knowledge of this compound solubility in a specific aqueous buffer, the following generalized protocol, based on a kinetic solubility assay, can be employed. This method relies on the principle that the formation of a precipitate will cause light scattering, which can be detected by a nephelometer or a UV-Vis spectrophotometer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, TRIS, MES) at the desired pH

  • 96-well microtiter plates (clear bottom)

  • Plate reader with nephelometric or UV-Vis absorbance measurement capabilities

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in the 96-well plate.

  • Addition of Aqueous Buffer: To each well containing the diluted compound, add the aqueous buffer of interest to achieve the final desired concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at the desired temperature for a set period (e.g., 2-24 hours) to allow for equilibrium to be reached. Measure the light scattering (nephelometry) or absorbance at a wavelength where the precipitate scatters light but the soluble dye has minimal absorbance (e.g., 700-800 nm) at regular intervals.

  • Data Analysis: The concentration at which a significant increase in light scattering or absorbance is observed corresponds to the kinetic solubility limit of the compound in the tested buffer.

Workflow for Determining Aqueous Solubility A Prepare High-Concentration Stock in DMSO B Serial Dilution of Stock in Microplate A->B C Add Aqueous Buffer to Each Well B->C D Incubate at Desired Temperature C->D E Measure Light Scattering (Nephelometry/UV-Vis) D->E F Identify Concentration with Increased Scattering E->F G Determine Kinetic Solubility Limit F->G

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Recommendations for Handling and Dissolution

  • Stock Solutions: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. These stock solutions can be stored at -20°C or -80°C, protected from light.

  • Working Solutions in Aqueous Buffers: When preparing working solutions in aqueous buffers, it is advisable to start with a small volume of the concentrated DMSO stock and dilute it with the aqueous buffer. To aid dissolution, vortexing or brief sonication can be employed.

  • pH Considerations: For applications requiring higher concentrations of this compound in an aqueous buffer, it is recommended to use a buffer with a pH of 7.2 or higher. If a lower pH is required, the maximum achievable concentration may be lower, and a solubility test is highly recommended.

  • Co-solvents: In cases where the desired concentration in a purely aqueous buffer cannot be achieved, the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in the final working solution can improve solubility. However, the compatibility of the co-solvent with the biological system under investigation must be considered.

By understanding the factors that influence the solubility of this compound and employing appropriate handling and experimental techniques, researchers can ensure the successful application of this versatile fluorescent dye in their studies.

References

An In-depth Technical Guide on the Role of TAMRA in Fluorescence Resonance Energy Transfer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool in various biological and biomedical research fields, including drug discovery.[1][2] The mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å.[1][3][4] This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes in proteins, and the dynamics of biological processes.[1][5] Among the plethora of available fluorophores, Tetramethylrhodamine (TAMRA) has emerged as a widely used and versatile dye for FRET applications.[6][7] This guide provides a comprehensive overview of the core principles of TAMRA's involvement in FRET, its photophysical properties, experimental protocols for its use, and its applications in research and drug development.

The Core Principles of TAMRA in FRET

TAMRA, a derivative of rhodamine, is a bright and photostable fluorophore commonly employed as an acceptor in FRET pairs.[6] Its utility in FRET stems from its favorable spectral properties that allow for efficient energy transfer from a suitable donor fluorophore. The fundamental requirements for FRET to occur are:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor fluorophore (TAMRA).[2][4]

  • Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.[3][4] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (E ∝ 1/r⁶).[4][5]

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[3][4]

When these conditions are met, excitation of the donor fluorophore results in energy transfer to TAMRA, leading to a decrease in the donor's fluorescence intensity and an increase in TAMRA's fluorescence emission.[1] This change in fluorescence can be measured to determine the FRET efficiency and, consequently, the distance between the labeled molecules.

Photophysical Properties of TAMRA

The selection of a suitable FRET pair is critical for the success of an experiment. The photophysical properties of TAMRA make it an excellent acceptor for various donor fluorophores.

PropertyValueReferences
Excitation Maximum (λabs) ~541 - 555 nm[8][9][10]
Emission Maximum (λem) ~567 - 580 nm[5][6][8][9][10]
Molar Extinction Coefficient (ε) ~81,000 - 95,000 M⁻¹cm⁻¹[6][8][9][11]
Quantum Yield (φ) ~0.1 - 0.5[6][8][9][10]
Fluorescence Lifetime (τ) ~5.7 ns[8]

Common FRET Pairs with TAMRA

TAMRA is frequently paired with donor fluorophores that have emission spectra overlapping with its absorption spectrum. The choice of the donor depends on the specific application and the desired Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[4]

Donor FluorophoreAcceptorFörster Radius (R₀)References
Fluorescein (FAM)TAMRA 49 - 56 Å[4]
Cyanine3 (Cy3)TAMRA -[12]
GFPTAMRA -[13]

The FAM-TAMRA pair is one of the most widely used combinations in FRET-based assays, particularly in real-time PCR and nucleic acid hybridization studies.[5][7][10][14]

Experimental Protocols

Accurate and efficient labeling of biomolecules with TAMRA is crucial for successful FRET experiments. The most common method for labeling proteins and nucleic acids involves the use of TAMRA-NHS ester, which reacts with primary amines.[6][15]

Protein Labeling with 5-TAMRA NHS Ester

This protocol provides a general method for labeling proteins with primary amines.

Materials:

  • 5-TAMRA NHS ester[15]

  • Protein of interest

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15]

  • 0.1 M Sodium bicarbonate or phosphate buffer (pH 8.3)[15]

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing for purification[15]

Procedure:

  • Prepare TAMRA Stock Solution: Dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[15][16]

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[15] Ensure the buffer is free of primary amines like Tris or glycine.[15]

  • Labeling Reaction: Add the TAMRA stock solution to the protein solution at a 5-10 molar excess.[15] The optimal molar ratio may need to be determined empirically.[16]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[15][16]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column, spin column, or dialysis.[15][16]

Nucleic Acid Labeling with TAMRA

TAMRA can be incorporated into oligonucleotides at the 5' or 3' end, or internally.[5] One common method involves the use of an amino-modified oligonucleotide and subsequent labeling with TAMRA-NHS ester.

Materials:

  • Amino-modified oligonucleotide

  • TAMRA NHS ester

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification supplies (e.g., ethanol, sodium acetate, RNase/DNase-free water)

Procedure:

  • Prepare Oligonucleotide: Dissolve the amino-modified oligonucleotide in RNase and DNase-free water. Avoid buffers containing EDTA, phosphate, or acetate.

  • Prepare TAMRA Stock Solution: Prepare a 10 mg/mL solution of TAMRA NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the TAMRA stock solution to the oligonucleotide solution. The ratio of dye to nucleic acid can be adjusted to achieve the desired labeling efficiency.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification: Purify the labeled nucleic acid by ethanol precipitation to remove unreacted dye.

Applications in Drug Discovery and Research

TAMRA-based FRET assays are widely employed in drug discovery and fundamental research to study molecular interactions and enzyme activity.

Kinase Activity Assays

FRET can be used to monitor the activity of kinases, which are important drug targets. A peptide substrate can be labeled with a donor and TAMRA as the acceptor. In the intact peptide, FRET occurs. Upon phosphorylation by the kinase, a conformational change or cleavage by a subsequent protease can separate the donor and acceptor, leading to a decrease in FRET.

Kinase_Activity_Assay cluster_0 Initial State (High FRET) cluster_1 Phosphorylation (Low FRET) Peptide_Substrate Peptide Substrate (Donor + TAMRA) Kinase Kinase + ATP Peptide_Substrate->Kinase Binding Phosphorylated_Peptide Phosphorylated Peptide (Donor and TAMRA separated) Kinase->Phosphorylated_Peptide Phosphorylation

Caption: FRET-based kinase activity assay workflow.

Protease Activity Assays

Similarly, FRET is a powerful tool for monitoring protease activity. A substrate peptide is labeled with a donor and TAMRA, positioned on either side of the protease cleavage site. In the intact state, the proximity of the two fluorophores results in efficient FRET. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.

Protease_Activity_Assay cluster_0 Intact Substrate (High FRET) cluster_1 Cleaved Substrate (Low FRET) FRET_Substrate FRET Substrate (Donor-Cleavage Site-TAMRA) Protease Protease FRET_Substrate->Protease Binding Cleaved_Products Cleaved Products (Donor and TAMRA separated) Protease->Cleaved_Products Cleavage

Caption: Principle of a FRET-based protease activity assay.

High-Throughput Screening (HTS)

The ratiometric and sensitive nature of FRET makes it highly suitable for high-throughput screening of compound libraries to identify potential drug candidates that modulate enzyme activity or protein-protein interactions.[17] Time-resolved FRET (TR-FRET) is an advanced application that uses long-lifetime lanthanide donors to reduce background fluorescence, further enhancing assay sensitivity in HTS formats.[17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low FRET efficiency - Donor-acceptor distance is too large. - Poor spectral overlap. - Incorrect dipole orientation.- Re-engineer the labeled molecules to bring the fluorophores closer. - Choose a different FRET pair with better spectral overlap. - The effect of dipole orientation is often averaged out in solution.
High background fluorescence - Incomplete removal of free dye. - Autofluorescence from biological samples.- Optimize the purification protocol. - Use appropriate controls and background subtraction. Consider using TR-FRET.
Photobleaching - Excessive exposure to excitation light.- Use lower laser power. - Use an anti-fading agent. - Choose more photostable dyes.

Alternatives to TAMRA

While TAMRA is a robust and widely used fluorophore, several alternative dyes with potentially improved photophysical properties are available.

DyeAdvantages over TAMRA
Alexa Fluor 546 Often brighter and more photostable.
Cy3 Can exhibit higher quantum yield and better photostability in some contexts.
ATTO Dyes Known for enhanced photostability and brightness. ATTO 550 is an alternative to rhodamine dyes.
CAL Fluor Dyes CAL Fluor Red 590 can be used as a replacement for TAMRA.[18]

The choice of an alternative dye should be based on the specific experimental requirements, including the desired spectral properties, photostability, and cost.[18]

Conclusion

TAMRA remains a cornerstone fluorophore in the field of FRET due to its well-characterized photophysical properties, versatility in labeling various biomolecules, and its successful application in a wide range of biological assays. This guide has provided a detailed overview of the principles of TAMRA in FRET, practical experimental protocols, and its significant role in advancing research and drug discovery. By understanding the fundamentals and a pplying the methodologies outlined here, researchers can effectively harness the power of TAMRA-based FRET to unravel complex biological processes at the molecular level.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent dyes, their chemical principles, and practical applications in biological research and drug development. It is designed to serve as a technical resource for professionals requiring detailed information on the selection, use, and characterization of these essential labeling reagents.

Core Principles of Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are synthetic organic molecules that possess a reactive group capable of forming a stable covalent bond with primary amines (-NH2).[1][2][3] In biological contexts, the most common targets for these dyes are the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1] This reactivity makes them invaluable tools for fluorescently labeling proteins, antibodies, peptides, and amine-modified nucleic acids for a wide array of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[2]

The fundamental principle involves the reaction of an electrophilic moiety on the dye molecule with the nucleophilic primary amine on the target biomolecule. This reaction is typically performed under slightly basic conditions (pH 7.5-9.5) to ensure that the primary amine is in its deprotonated, nucleophilic state.[2] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye, thereby reducing labeling efficiency.[1]

There are three primary classes of amine-reactive functional groups, each with distinct reactivity and stability characteristics:

  • Succinimidyl Esters (SE) or N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups due to their high reactivity towards aliphatic amines and the formation of a stable amide bond.[4][5] The reaction releases N-hydroxysuccinimide as a byproduct. While highly effective, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce labeling efficiency.[6][7]

  • Isothiocyanates (ITC): These reagents react with primary amines to form a stable thiourea linkage.[1] Isothiocyanates, such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC), are classic fluorescent labeling reagents. The thiourea bond is generally considered to be slightly less stable than the amide bond formed by NHS esters.[1]

  • Sulfonyl Chlorides (SC): Sulfonyl chlorides are highly reactive and form very stable sulfonamide bonds with primary amines.[1] However, their high reactivity also makes them more susceptible to hydrolysis and less selective, as they can also react with other nucleophiles like phenols, alcohols, and thiols.[3]

Quantitative Data of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is dictated by the specific application, the available excitation sources and detection systems, and the properties of the dye itself. The following tables summarize the key spectral properties of a selection of commonly used amine-reactive fluorescent dyes.

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

DyeReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
FITC (Fluorescein)Isothiocyanate495519-52573,000 - 75,0000.5 - 0.92
TRITC (Tetramethylrhodamine)Isothiocyanate557576~85,000-
Alexa Fluor 350NHS Ester34644219,000-
Alexa Fluor 488NHS Ester49451773,000-
Alexa Fluor 555NHS Ester555565150,000-
Alexa Fluor 594NHS Ester59061792,000-
Alexa Fluor 647NHS Ester650668270,0000.33
DyLight 488NHS Ester49351870,000-
DyLight 550NHS Ester562576150,000-
DyLight 594NHS Ester59361880,000-
DyLight 650NHS Ester652672250,000-
Cy3NHS Ester550570150,000-
Cy5NHS Ester650670250,000-

Data compiled from multiple sources.[2][4][5][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] Exact values may vary depending on the conjugation partner and solvent conditions.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester Dye

This protocol provides a general procedure for labeling proteins with a succinimidyl ester (NHS ester) functionalized fluorescent dye. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.[12] Ensure the buffer is free of any primary amines.[12]

  • Prepare the Dye Stock Solution:

    • Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[27]

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[27]

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored band to elute is the labeled protein; the second, slower-migrating band is the unconjugated dye.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[27]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine for ensuring the quality and reproducibility of fluorescent conjugates.[28][29]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).[28][30]

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[6]

  • Calculate Dye Concentration:

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL:

    • The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[6]

Protocol for Immunofluorescence Staining of Cells

This protocol outlines a general procedure for indirect immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (unlabeled)

  • Fluorescently labeled secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Rinse the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Amine_Reactive_Dye_Reaction_Mechanisms cluster_NHS Succinimidyl (NHS) Ester Reaction cluster_ITC Isothiocyanate (ITC) Reaction cluster_SC Sulfonyl Chloride (SC) Reaction NHS_Ester Dye-NHS Ester Intermediate_NHS Tetrahedral Intermediate NHS_Ester->Intermediate_NHS + Amine_NHS Primary Amine (R-NH2) Amine_NHS->Intermediate_NHS Amide_Bond Stable Amide Bond (Dye-NH-R) Intermediate_NHS->Amide_Bond NHS_Leaving_Group NHS Intermediate_NHS->NHS_Leaving_Group Release of ITC Dye-N=C=S Thiourea_Bond Stable Thiourea Bond (Dye-NH-C(=S)-NH-R) ITC->Thiourea_Bond + Amine_ITC Primary Amine (R-NH2) Amine_ITC->Thiourea_Bond Sulfonyl_Chloride Dye-SO2Cl Sulfonamide_Bond Stable Sulfonamide Bond (Dye-SO2-NH-R) Sulfonyl_Chloride->Sulfonamide_Bond + Amine_SC Primary Amine (R-NH2) Amine_SC->Sulfonamide_Bond HCl HCl Sulfonamide_Bond->HCl Byproduct

Caption: Reaction mechanisms of common amine-reactive fluorescent dyes.

Protein_Labeling_Workflow Start Start: Prepare Protein and Dye Reaction Labeling Reaction (Protein + Dye) Start->Reaction Purification Purification (Gel Filtration) Reaction->Purification Characterization Characterization (Measure Absorbance) Purification->Characterization DOL_Calc Calculate Degree of Labeling (DOL) Characterization->DOL_Calc End End: Purified, Characterized Conjugate DOL_Calc->End Indirect_Immunofluorescence_Workflow Fix_Perm 1. Fixation & Permeabilization Blocking 2. Blocking Fix_Perm->Blocking Primary_Ab 3. Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab 4. Fluorescent Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount_Image 5. Mounting & Imaging Wash2->Mount_Image

References

A Technical Guide to Labeling Primary Amines with TAMRA-PEG4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TAMRA-PEG4-COOH, a fluorescent labeling reagent, and its application in the covalent modification of primary amines. It covers the fundamental chemical properties, a detailed reaction mechanism, experimental protocols, and key applications relevant to research and drug development.

Introduction to this compound

This compound is a bifunctional molecule designed for fluorescently labeling biomolecules. It consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright, red-fluorescent dye widely used in biological research due to its high quantum yield and photostability.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule and the resulting conjugate, reduces potential steric hindrance between the dye and the target molecule, and minimizes non-specific binding.

  • COOH (Carboxylic Acid): A terminal carboxyl group that serves as the reactive handle for conjugation. This group can be activated to react with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, and other molecules to form a stable amide bond.[1][2]

The combination of these features makes this compound a versatile tool for creating fluorescently labeled conjugates for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and drug delivery studies.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

PropertyValueReference
Molecular Formula C₃₆H₄₃N₃O₁₀[2]
Molecular Weight 677.8 g/mol [2][3]
CAS Number 1909223-02-4[2]
Excitation Maximum (λex) ~553 nm[2][4]
Emission Maximum (λem) ~575 nm[2][4]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[2][4]
Purity ≥98%[2]
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, desiccated, protected from light[1][2]

Reaction Mechanism: Amide Bond Formation

The labeling of a primary amine with this compound does not occur spontaneously. The carboxylic acid group must first be activated to a more reactive species to facilitate nucleophilic attack by the amine. A common and efficient method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

The process can be summarized in two main steps:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS stabilizes it by converting it into a more stable, yet still highly reactive, NHS ester.

  • Conjugation: The primary amine on the target molecule attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.

Reaction_Mechanism cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation TAMRA_COOH This compound O_Acylisourea O-acylisourea (unstable intermediate) TAMRA_COOH->O_Acylisourea + EDC EDC TAMRA_NHS TAMRA-PEG4-NHS Ester (amine-reactive) O_Acylisourea->TAMRA_NHS + NHS NHS / sulfo-NHS Conjugate TAMRA-PEG4-Molecule (Stable Amide Bond) TAMRA_NHS->Conjugate Primary_Amine Molecule-NH₂ (Protein, Peptide, etc.) Primary_Amine->Conjugate + Experimental_Workflow cluster_prep prep 1. Prepare Reagents dissolve_protein Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) dissolve_dye Dissolve this compound, EDC, & sulfo-NHS in DMSO/Buffer mix Mix activated dye with protein solution (e.g., 20-fold molar excess of dye) dissolve_protein->mix dissolve_dye->mix react 2. Perform Reaction incubate Incubate for 1-2 hours at Room Temperature, protected from light mix->incubate add_quencher Add Quenching Buffer (e.g., Tris) to stop reaction incubate->add_quencher quench 3. Quench Reaction remove_unreacted Remove unreacted dye via dialysis or size-exclusion chromatography add_quencher->remove_unreacted purify 4. Purify Conjugate dol Determine Degree of Labeling (D.O.L.) via spectrophotometry remove_unreacted->dol analyze 5. Analyze Conjugate

References

The Versatility of Rhodamine Dyes in Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine dyes, a class of highly fluorescent xanthene-based compounds, are indispensable tools in modern biological research and drug development. Their exceptional brightness, photostability, and tunable photophysical properties make them ideal for a wide array of applications, from high-resolution imaging of subcellular structures to the sensitive detection of key biological molecules. This technical guide provides an in-depth overview of the fundamental applications of rhodamine dyes, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Applications in Biological Sciences

Rhodamine dyes are workhorses in fluorescence microscopy, flow cytometry, and the development of biosensors.[1] Their utility stems from their ability to be conjugated to various biomolecules, such as antibodies and peptides, without significantly compromising their biological activity.[2] This allows for the specific labeling and tracking of proteins, organelles, and other cellular components.

Quantitative Data: Photophysical Properties of Common Rhodamine Dyes

The selection of a suitable rhodamine derivative is critical for successful experimentation and depends on its specific photophysical properties. The following table summarizes key quantitative data for some of the most commonly used rhodamine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Rhodamine B 545566106,0000.49 - 0.70Ethanol
Rhodamine 6G 528551116,0000.95Ethanol
TRITC 557576Not widely reportedNot widely reportedDMSO
Rhodamine 123 50552585,2000.90Ethanol

Data compiled from multiple sources.[3][4][5][6][7] Note that photophysical properties can vary depending on the solvent and local environment.

Key Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results. The following sections provide step-by-step methodologies for common applications of rhodamine dyes.

Immunofluorescence Staining using a TRITC-Conjugated Secondary Antibody

This protocol outlines the indirect immunofluorescence staining of a target protein in cultured cells using a primary antibody and a TRITC-conjugated secondary antibody.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • TRITC-conjugated secondary antibody

  • Mounting medium with an anti-fade reagent (e.g., DAPI for nuclear counterstaining)

Procedure:

  • Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes. For membrane-associated proteins, this step may be omitted or a milder detergent used.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for TRITC (Excitation: ~557 nm, Emission: ~576 nm).

Mitochondrial Staining with Rhodamine 123

Rhodamine 123 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, making it an excellent probe for mitochondrial localization and health.[6][10]

Materials:

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation: Culture cells to the desired density in a suitable culture vessel (e.g., chambered slides, multi-well plates).

  • Staining Solution Preparation: Prepare a working solution of Rhodamine 123 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µg/mL.

  • Staining: Remove the culture medium from the cells and add the Rhodamine 123 working solution. Incubate for 15-30 minutes at 37°C.[11]

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with a filter set appropriate for Rhodamine 123 (Excitation: ~505 nm, Emission: ~525 nm).

F-Actin Staining with Rhodamine Phalloidin

Rhodamine phalloidin is a conjugate of the fungal toxin phalloidin and a rhodamine dye, which specifically binds to filamentous actin (F-actin), allowing for the visualization of the cytoskeleton.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Rhodamine phalloidin stock solution

  • BSA (Bovine Serum Albumin)

Procedure:

  • Cell Fixation: Fix cells with 4% PFA for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Washing: Wash cells three times with PBS.

  • Staining: Dilute the rhodamine phalloidin stock solution in PBS containing 1% BSA to the manufacturer's recommended concentration. Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope with the appropriate filter set for the rhodamine conjugate.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for understanding and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows involving rhodamine dyes.

Rhodamine-Based Biosensor for Ferric Iron (Fe³⁺) Detection

Many rhodamine-based sensors for metal ions operate on a "turn-on" mechanism, where the presence of the ion induces a conformational change in the dye, leading to a significant increase in fluorescence.[12][13]

Fe3_Detection Rhodamine_Derivative Rhodamine Derivative (Spirolactam Form) Complex Rhodamine-Fe³⁺ Complex (Ring-Opened Form) Rhodamine_Derivative->Complex Binding Fe3_Ion Fe³⁺ Ion Fe3_Ion->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation ROS_Detection Rhodamine_Probe Non-fluorescent Rhodamine Probe Oxidized_Probe Oxidized Rhodamine (Fluorescent) Rhodamine_Probe->Oxidized_Probe Oxidation Hypochlorite Hypochlorite (ClO⁻) Hypochlorite->Oxidized_Probe Signal Fluorescent Signal Oxidized_Probe->Signal Detection FRET_Caspase_Workflow cluster_0 Initial State cluster_1 Apoptotic Event cluster_2 FRET Disruption cluster_3 Signal Readout FRET_Probe FRET Probe (Donor-Rhodamine Acceptor) Caspase Activated Caspase FRET_Probe->Caspase Presence of Apoptosis Cleaved_Probe Cleaved Probe (Donor and Acceptor Separated) Caspase->Cleaved_Probe Cleavage of Linker Donor_Fluorescence Increased Donor Fluorescence Cleaved_Probe->Donor_Fluorescence Loss of FRET Apoptosis_Pathway Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage & Activation Procaspase3 Procaspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Flow_Cytometry_Workflow Cell_Suspension Single-Cell Suspension Staining Staining with Rhodamine Dye Cell_Suspension->Staining Washing Wash to Remove Excess Dye Staining->Washing Flow_Cytometer Analysis by Flow Cytometer Washing->Flow_Cytometer Data_Acquisition Data Acquisition Flow_Cytometer->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with TAMRA-PEG4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the study of peptide localization, protein-peptide interactions, and enzymatic activity. Tetramethylrhodamine (TAMRA) is a robust and widely used fluorophore due to its brightness, photostability, and well-characterized spectral properties. This document provides a detailed protocol for the covalent labeling of peptides with TAMRA-PEG4-COOH, a derivative of TAMRA featuring a polyethylene glycol (PEG) spacer. The PEG linker enhances the solubility of the labeled peptide and minimizes potential steric hindrance between the dye and the peptide's biological target.

The labeling strategy described herein is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry.[1] The carboxylic acid of this compound is first activated to an NHS ester, which then readily reacts with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable amide bond.

Quantitative Data Summary

The efficiency of peptide labeling and subsequent purification can be influenced by several factors, including the molar ratio of dye to peptide, reaction time, and the purification method employed. Below is a table summarizing representative data for the labeling of a model peptide with this compound.

Disclaimer: The following data are for illustrative purposes and may vary depending on the specific peptide sequence, purity, and experimental conditions.

ParameterCondition ACondition BCondition C
Molar Ratio (Dye:Peptide) 5:110:115:1
Reaction Time (hours) 246
Labeling Efficiency (%) 759295
Purification Method RP-HPLCRP-HPLCRP-HPLC
Purity of Labeled Peptide (%) >95>95>95
Overall Yield (%) 607880

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

Protocol for In-Situ NHS Ester Activation and Peptide Labeling

This protocol describes the in-situ activation of this compound to its NHS ester followed by immediate reaction with the peptide.

2.1. Reagent Preparation

  • Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.5 (this compound:EDC:NHS). Prepare a stock solution that is 10-20 times more concentrated than the desired final reaction concentration.

2.2. Labeling Reaction

  • To the peptide solution, add the freshly prepared TAMRA-PEG4-NHS ester solution dropwise while gently vortexing. The final molar ratio of the activated dye to the peptide should typically be between 5:1 and 15:1.

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • The reaction can be monitored by RP-HPLC to assess the extent of labeling.

Purification of the Labeled Peptide
  • Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).

  • Centrifuge the mixture to pellet any precipitated urea byproduct (if DCC or EDC was used).

  • Filter the supernatant through a 0.22 µm filter.

  • Purify the TAMRA-labeled peptide from unreacted dye and unlabeled peptide using preparative RP-HPLC.[1]

    • Column: C18 column suitable for peptide purification.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is typically effective. The optimal gradient may need to be determined empirically.

    • Detection: Monitor the elution at two wavelengths: one for the peptide bond (e.g., 220 nm) and one for the TAMRA dye (e.g., 555 nm).

  • Collect the fractions containing the purified labeled peptide.

  • Confirm the identity and purity of the labeled peptide by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the purified fractions to obtain the final product.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for labeling a peptide with this compound. The first step is the activation of the carboxylic acid to an NHS ester, and the second step is the reaction of the NHS ester with a primary amine on the peptide.

G cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Peptide Labeling A This compound C TAMRA-PEG4-NHS Ester A->C Activation (DMF/DMSO) B EDC / NHS B->C D Peptide-NH2 (N-terminus or Lysine) E TAMRA-PEG4-Peptide (Stable Amide Bond) C->E Conjugation (pH 8.3-8.5) D->E

Caption: Chemical reaction for this compound peptide labeling.

Experimental Workflow

This diagram outlines the complete experimental workflow from reagent preparation to the final purified and characterized TAMRA-labeled peptide.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Final Product A Dissolve Peptide in Bicarbonate Buffer C Mix Peptide and TAMRA-PEG4-NHS Ester A->C B Prepare TAMRA-PEG4-NHS Ester Solution B->C D Incubate (2-4h, RT, Protected from Light) C->D E Acidify and Centrifuge D->E F Filter Supernatant E->F G RP-HPLC Purification F->G H Analytical RP-HPLC & Mass Spectrometry G->H I Lyophilize Purified Fractions H->I J TAMRA-Labeled Peptide I->J

Caption: Experimental workflow for this compound peptide labeling.

References

Application Note and Protocol: Conjugation of TAMRA-PEG4-COOH to an Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody conjugation is a fundamental technique in biological research and diagnostics, enabling the attachment of molecules such as fluorescent dyes, enzymes, or drugs to an antibody.[1] This process allows for the specific targeting and visualization of antigens in various applications, including flow cytometry, immunofluorescence microscopy, and ELISAs.[1][] This document provides a detailed protocol for the conjugation of a carboxylated fluorescent dye, TAMRA-PEG4-COOH, to the primary amines of an antibody.

The conjugation chemistry relies on a two-step carbodiimide reaction.[3] First, 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then stabilized by reacting with N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable, amine-reactive Sulfo-NHS ester.[3][4] This activated dye then readily reacts with primary amine groups found on the lysine residues of the antibody, forming a stable amide bond and resulting in a fluorescently labeled antibody.[5]

Materials and Reagents

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)[5]

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Protocols

Step 1: Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4).[5]

  • The antibody solution should be free of stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete for conjugation.[5]

  • Adjust the antibody concentration to 2-10 mg/mL in 1X PBS for optimal labeling. Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[5]

Step 2: Preparation of Reagent Stock Solutions
  • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • EDC: Immediately before use, prepare a 100 mM solution in Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly in water.[4]

  • Sulfo-NHS: Immediately before use, prepare a 100 mM solution in Activation Buffer.

Step 3: Activation of this compound
  • In a microcentrifuge tube, combine the desired volume of 10 mM this compound stock solution with Activation Buffer.

  • Add a 2-fold molar excess of 100 mM EDC solution.

  • Add a 5-fold molar excess of 100 mM Sulfo-NHS solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[4]

Step 4: Conjugation of Activated Dye to Antibody
  • Add the activated this compound solution to the prepared antibody solution. The molar ratio of dye to antibody can be varied to achieve the desired degree of labeling (a starting point of 10:1 to 20:1 is recommended).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking, protected from light. The reaction of the NHS-ester with the primary amines on the antibody is most efficient at a pH of 7-8.[6]

Step 5: Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining activated dye.[7]

Step 6: Purification of the Antibody-Dye Conjugate
  • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating the column with 1X PBS, pH 7.2-7.4.[5]

  • Load the quenched reaction mixture onto the center of the column.

  • Elute the conjugate with 1X PBS. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules and byproducts.

  • Collect the colored fractions corresponding to the antibody-dye conjugate.

Step 7: Characterization of the Conjugate
  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~553 nm (Amax for TAMRA) using a spectrophotometer.

  • Calculate the antibody concentration and the Degree of Labeling (DOL) using the following equations[8]:

    • Correction Factor (CF): CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at Amax)

      • For TAMRA, the CF is approximately 0.3.

    • Antibody Concentration (M): Antibody Conc. (M) = [A280 - (Amax * CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M): Dye Conc. (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its Amax (for TAMRA, ~80,000 M⁻¹cm⁻¹).[9][10]

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Antibody Concentration (M)

Data Presentation

Table 1: Recommended Molar Ratios for Conjugation

ReagentMolar Ratio (relative to Antibody)Purpose
Antibody1XTarget molecule for labeling.
This compound10X - 20XFluorophore to be conjugated. Ratio can be adjusted to control DOL.
EDC20X - 40XActivates the carboxyl group on the dye.[6]
Sulfo-NHS50X - 100XStabilizes the activated dye, forming an amine-reactive ester.[6]

Table 2: Key Reaction Parameters

ParameterConditionRationale
Activation Step
pH6.0Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups.[6]
TemperatureRoom Temperature (20-25°C)Sufficient for the activation reaction.
Duration15 - 30 minutesAllows for the formation of the stable Sulfo-NHS ester.[4]
Conjugation Step
pH7.2 - 8.0Optimal pH for the reaction of Sulfo-NHS esters with primary amines.[6]
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction, 4°C for overnight reactions to minimize potential antibody degradation.
Duration2 hours to overnightProvides sufficient time for the conjugation reaction to proceed to completion.

Table 3: Spectrophotometric Data for DOL Calculation

MoleculeMolar Extinction Coefficient (ε)Absorbance Max (Amax)Correction Factor (CF at 280 nm)
Typical IgG~210,000 M⁻¹cm⁻¹280 nmN/A
TAMRA~80,000 M⁻¹cm⁻¹~553 nm~0.3

Visualizations

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody dye This compound (Carboxyl Group) intermediate O-acylisourea Intermediate (Unstable) dye->intermediate + EDC edc EDC nhs Sulfo-NHS activated_dye Amine-Reactive Sulfo-NHS Ester (Stable) intermediate->activated_dye + Sulfo-NHS conjugate TAMRA-Labeled Antibody (Stable Amide Bond) activated_dye->conjugate + Antibody antibody Antibody (Primary Amine) byproduct Sulfo-NHS Byproduct

Caption: Chemical pathway of EDC/Sulfo-NHS mediated antibody conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_ab 1. Prepare Antibody (2-10 mg/mL in PBS) prep_reagents 2. Prepare Reagent Stocks (Dye, EDC, Sulfo-NHS) prep_ab->prep_reagents activation 3. Activate Dye (Add EDC/Sulfo-NHS) prep_reagents->activation conjugation 4. Conjugate (Mix activated dye with antibody) activation->conjugation quench 5. Quench Reaction (Add Tris Buffer) conjugation->quench purify 6. Purify Conjugate (Desalting Column) quench->purify characterize 7. Characterize (Spectrophotometry & DOL Calculation) purify->characterize

References

Application Notes and Protocols for TAMRA-PEG4-COOH NHS Ester Activation and Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the activation of TAM-RA-PEG4-COOH with N-hydroxysuccinimide (NHS) ester and its subsequent use in protein labeling. TAMRA (carboxytetramethylrhodamine) is a bright, photostable fluorescent dye commonly used in a variety of biological applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. The polyethylene glycol (PEG) linker (PEG4) enhances the solubility and reduces the steric hindrance of the dye, while the NHS ester enables efficient and specific covalent labeling of primary amines on proteins.

Chemical Properties and Reaction Mechanism

TAMRA-PEG4-COOH is activated with an NHS ester to create an amine-reactive compound that readily couples with primary amino groups (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptides) on proteins. The reaction proceeds efficiently under slightly basic conditions (pH 8.3-8.5) and results in the formation of a stable amide bond.

The reaction of NHS esters with primary amines is pH-dependent. At low pH, the amino group is protonated, hindering the reaction.[1] Conversely, at a pH higher than optimal, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[1]

Quantitative Data Summary

The efficiency of protein labeling, often expressed as the Degree of Labeling (DOL) or the dye-to-protein molar ratio, is influenced by several factors, including the pH of the reaction buffer and the molar ratio of the dye to the protein. The optimal DOL typically falls between 2 and 10 for antibodies, but the precise value depends on the specific protein and the intended application.[2] Over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the protein.[3]

Table 1: Effect of pH on the Degree of Labeling (DOL) of Bovine Serum Albumin (BSA) with FAM NHS Ester

ProteinMolar Excess of DyeBufferpHReaction TimeDegree of Labeling (DOL)Reference
BSA6.5x0.1 M Sodium Bicarbonate9.01 hour1.1[4]
BSA6.5xPhosphate Buffered Saline (PBS)7.44 hours0.9[4]

Table 2: General Recommendations for Molar Excess of NHS Ester Dyes for Protein Labeling

Desired Degree of LabelingRecommended Molar Excess of DyeExpected DOL RangeReference
Low (1-2)5x - 10x1 - 3[1]
Moderate (3-5)10x - 15x3 - 6General Recommendation
High (>5)15x - 20x> 6General Recommendation

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the in-situ activation of this compound with an NHS ester. For convenience, pre-activated TAMRA-PEG4-NHS ester is commercially available and can be used directly in the protein labeling protocol.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF or DMSO under an inert atmosphere (argon or nitrogen).

  • Add DCC or EDC (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours in the dark.

  • The activated TAMRA-PEG4-NHS ester solution is now ready for direct use in protein labeling. It is recommended to use the activated ester immediately.

Protocol 2: Protein Labeling with TAMRA-PEG4-NHS Ester

This protocol provides a general procedure for labeling proteins with the activated TAMRA-PEG4-NHS ester. Optimization of the dye-to-protein molar ratio may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4; or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5)

  • Activated TAMRA-PEG4-NHS ester solution (from Protocol 1 or a commercial source)

  • Anhydrous DMF or DMSO

  • Gel filtration column (e.g., Sephadex G-25) or dialysis membrane

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable labeling buffer.

  • Prepare the Dye Solution:

    • Dissolve the TAMRA-PEG4-NHS ester in a small volume of anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Slowly add the desired molar excess of the dissolved TAMRA-PEG4-NHS ester to the protein solution while gently vortexing. A common starting point is an 8-fold molar excess of the dye.[1]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by gel filtration chromatography or dialysis.[1] The labeled protein will typically be in the first colored fraction to elute from the column.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (around 555 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. A correction factor is needed to account for the dye's absorbance at 280 nm.[2]

    • The DOL is the molar ratio of the dye to the protein.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Labeling Labeling Reaction (Add dye to protein, incubate 1-4h at RT) Protein_Solution->Labeling Dye_Solution Prepare TAMRA-PEG4-NHS (in anhydrous DMF/DMSO) Dye_Solution->Labeling Quenching Quench Reaction (Optional, add Tris-HCl) Labeling->Quenching Purification Purification (Gel filtration or dialysis) Quenching->Purification Analysis Analysis (Calculate DOL via absorbance) Purification->Analysis

Caption: Workflow for labeling proteins with TAMRA-PEG4-NHS ester.

Application Example: MAPK Signaling Pathway Assay

TAMRA-labeled proteins are valuable tools for studying cellular signaling pathways. For instance, a TAMRA-labeled Myelin Basic Protein (MBP) can be used as a substrate in kinase assays to measure the activity of Mitogen-Activated Protein Kinases (MAPKs), which are key components of the MAPK/ERK signaling pathway.[5][6]

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Substrate TAMRA-MBP (Substrate) ERK->Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) ERK->Cellular_Response Phosphorylated_Substrate Phosphorylated TAMRA-MBP Substrate->Phosphorylated_Substrate

Caption: Use of TAMRA-labeled MBP in a MAPK signaling assay.

References

Application Notes and Protocols for TAMRA-PEG4-COOH Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of TAMRA-PEG4-COOH, a fluorescent dye containing a terminal carboxylic acid, to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is widely employed for labeling proteins, antibodies, peptides, and other biomolecules for various research and diagnostic applications.

Introduction to EDC/NHS Chemistry

EDC/NHS chemistry is a popular method for covalently linking a carboxyl group to a primary amine, forming a stable amide bond. The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to low conjugation efficiency. To overcome this, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the O-acylisourea intermediate, creating a more stable NHS ester. This semi-stable intermediate is then less susceptible to hydrolysis and can efficiently react with a primary amine on the target molecule to form a stable amide linkage, releasing NHS.[1][2][3]

Signaling Pathway and Experimental Workflow

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism for the conjugation of this compound to an amine-containing molecule using EDC and NHS.

G cluster_activation Activation Step cluster_conjugation Conjugation Step TAMRA_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) TAMRA_COOH->O_acylisourea + EDC EDC EDC TAMRA_NHS TAMRA-PEG4-NHS ester (semi-stable) O_acylisourea->TAMRA_NHS + NHS NHS NHS Conjugate TAMRA-PEG4-Molecule Conjugate (stable amide bond) TAMRA_NHS->Conjugate + R-NH2 Amine_Molecule R-NH2 (e.g., Protein)

Caption: EDC/NHS activation and conjugation of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for labeling a primary amine-containing biomolecule with this compound.

G Start Start: Prepare Reagents Activation 1. Activation of this compound with EDC and NHS in Activation Buffer Start->Activation Incubation1 Incubate for 15-30 minutes at room temperature Activation->Incubation1 Conjugation 2. Conjugation Add activated TAMRA-PEG4-NHS to amine-containing molecule in Coupling Buffer Incubation1->Conjugation Incubation2 Incubate for 2 hours to overnight at room temperature or 4°C Conjugation->Incubation2 Quenching 3. Quench Reaction (Optional but recommended) Incubation2->Quenching Purification 4. Purification Remove excess dye and byproducts Quenching->Purification Characterization 5. Characterization Confirm conjugation and determine degree of labeling Purification->Characterization End End: Labeled Biomolecule Characterization->End

Caption: Experimental workflow for this compound conjugation.

Quantitative Data Summary

Successful conjugation is dependent on several factors, including pH, reagent concentrations, and reaction time. The following table summarizes the recommended conditions for EDC/NHS chemistry.

ParameterRecommended Range/ValueNotes
Activation pH 4.5 - 6.0The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment. MES buffer is a common choice as it lacks primary amines and carboxyls.[1][2][4]
Conjugation pH 7.0 - 8.5The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.[4] PBS or bicarbonate buffers are suitable.
EDC Molar Excess 2-10 fold molar excess over this compoundThe optimal ratio should be determined empirically. Higher concentrations can lead to protein cross-linking if the protein also has exposed carboxyl groups.
NHS Molar Excess 2-5 fold molar excess over this compoundNHS is used to stabilize the activated carboxyl group. Sulfo-NHS can be used for improved water solubility.
This compound Molar Excess 5-20 fold molar excess over the amine-containing moleculeThe optimal ratio depends on the desired degree of labeling and should be optimized.
Activation Time 15 - 30 minutesIncubation of this compound with EDC and NHS at room temperature.
Conjugation Time 2 hours to overnightThe reaction can be performed at room temperature for faster conjugation or at 4°C to minimize protein degradation.
Quenching Reagents Hydroxylamine, Tris, or Glycine (20-50 mM final concentration)Quenching stops the reaction by consuming unreacted NHS esters.[4]

Experimental Protocols

This protocol provides a general guideline for the conjugation of this compound to a generic protein with available primary amines. Optimization may be required for specific applications.

Required Materials
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol

Step 1: Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. EDC is moisture-sensitive and should be stored in a desiccator.[1]

  • Amine-Containing Molecule: Dissolve the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired volume of the 10 mM this compound stock solution with the Activation Buffer.

  • Add the freshly prepared 100 mM EDC solution to achieve a final 2-10 fold molar excess over the this compound.

  • Immediately add the freshly prepared 100 mM NHS (or Sulfo-NHS) solution to achieve a final 2-5 fold molar excess over the this compound.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated TAMRA-PEG4-NHS ester solution from Step 2 to the solution of the amine-containing molecule. The pH of the final reaction mixture should be between 7.0 and 8.5 for optimal conjugation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction (Optional)

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove the unreacted this compound, EDC, and NHS byproducts by passing the reaction mixture through a desalting column or using size-exclusion chromatography. The appropriate column matrix should be chosen based on the molecular weight of the target molecule.

Step 6: Characterization of the Conjugate

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each target molecule, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at the absorbance maximum of the target molecule (e.g., 280 nm for proteins) and at the absorbance maximum of TAMRA (around 555 nm). The DOL can be calculated using the Beer-Lambert law.

  • Functional Activity: It is crucial to assess whether the conjugation process has affected the biological activity of the target molecule. Perform a relevant functional assay to compare the activity of the labeled molecule to the unlabeled molecule.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive EDC or NHS due to hydrolysis.Prepare fresh EDC and NHS solutions immediately before use. Store stock powders in a desiccator.
Suboptimal pH for activation or conjugation.Ensure the pH of the activation and conjugation buffers are within the recommended ranges.
Presence of primary amine-containing buffers (e.g., Tris) during activation.Use non-amine containing buffers like MES for the activation step.[1][5]
Precipitation of Protein High concentration of organic solvent (DMF or DMSO).Keep the final concentration of the organic solvent in the reaction mixture to a minimum.
Protein instability at the reaction pH.Optimize the pH of the coupling buffer to ensure protein stability.
Loss of Protein Activity Modification of critical amine residues.Reduce the molar excess of the this compound. Consider site-specific labeling techniques if a particular residue needs to be preserved.
Harsh labeling conditions.Perform the conjugation at 4°C to minimize protein denaturation.

Applications

The conjugation of this compound to biomolecules has a wide range of applications in life science research and drug development, including:

  • Fluorescence Microscopy: Labeled antibodies or proteins can be used to visualize the localization of target molecules in cells and tissues.

  • Flow Cytometry: Fluorescently labeled antibodies are essential for identifying and sorting specific cell populations.

  • Immunoassays: TAMRA-labeled proteins can be used as detection reagents in various immunoassay formats, such as ELISA and Western blotting.

  • In Vivo Imaging: The PEG spacer can improve the pharmacokinetic properties of the labeled molecule, making it suitable for in vivo imaging studies.

  • Drug Delivery: Fluorescently labeling drug delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[6]

References

Application Notes and Protocols: A Step-by-Step Guide for Oligonucleotide Labeling with TAMRA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a popular rhodamine-based fluorescent dye widely used for labeling oligonucleotides. Its bright fluorescence, photostability, and well-characterized spectral properties make it an ideal candidate for a variety of applications, including Förster Resonance Energy Transfer (FRET)-based assays, quantitative PCR (qPCR) probes, fluorescence microscopy, and flow cytometry.[1][2][3] TAMRA-labeled oligonucleotides are crucial tools for studying biomolecular interactions, cellular dynamics, and in the development of therapeutic agents.[3]

This document provides a comprehensive guide to the two primary methods for labeling oligonucleotides with TAMRA: post-synthetic labeling of an amine-modified oligonucleotide and direct incorporation during solid-phase synthesis. Detailed experimental protocols, data presentation, and troubleshooting tips are included to ensure successful and reproducible labeling.

Labeling Strategies

There are two main approaches for generating TAMRA-labeled oligonucleotides:

  • Post-Synthetic Labeling: This method involves the synthesis of an oligonucleotide with a reactive functional group, typically a primary amine, which then reacts with an amine-reactive TAMRA derivative, most commonly TAMRA-N-hydroxysuccinimide (NHS) ester.[2][4] This is a versatile and widely used method.

  • Direct Incorporation during Synthesis: This approach utilizes a TAMRA--conjugated phosphoramidite or a solid support (CPG) during automated oligonucleotide synthesis. This method is more direct but requires careful consideration of the chemical stability of the TAMRA molecule during the synthesis and deprotection steps.[1][2][5]

Post-Synthetic Labeling with TAMRA-NHS Ester: A Detailed Protocol

This protocol outlines the labeling of an amine-modified oligonucleotide with TAMRA-NHS ester.

Materials and Reagents
  • Amine-modified oligonucleotide

  • TAMRA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0[4][6]

  • Purification system (e.g., HPLC, gel filtration columns, or ethanol precipitation reagents)

  • Nuclease-free water

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Quantification prep_oligo Dissolve Amine-Modified Oligo in Labeling Buffer reaction Combine Oligo and Dye Solutions (Incubate 2-4 hours at RT, protected from light) prep_oligo->reaction prep_dye Dissolve TAMRA-NHS Ester in Anhydrous DMSO/DMF prep_dye->reaction purify Purify Labeled Oligonucleotide (HPLC, Gel Filtration, or Ethanol Precipitation) reaction->purify analysis Assess Labeling Efficiency (UV-Vis Spectroscopy) purify->analysis storage Store Labeled Oligo (-20°C, protected from light) analysis->storage

Caption: Experimental workflow for post-synthetic labeling of oligonucleotides with TAMRA-NHS ester.

Step-by-Step Protocol
  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer (0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0) to a final concentration of 1-5 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the oligonucleotide for reaction with the NHS ester.[4]

  • TAMRA-NHS Ester Preparation:

    • Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4][7] NHS esters are susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.[8]

  • Labeling Reaction:

    • Slowly add the dissolved TAMRA-NHS ester to the oligonucleotide solution. A 5- to 20-fold molar excess of the dye is recommended to ensure efficient labeling.[4]

    • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.[6] For convenience, the reaction can also be left overnight.[7]

  • Purification of the Labeled Oligonucleotide:

    • It is essential to remove unreacted dye and any side products from the labeled oligonucleotide. Common purification methods include:

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unlabeled strands and free dye.[9][10]

      • Gel Filtration: Size-exclusion chromatography (e.g., using Sephadex G-25 columns) can separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.[4]

      • Ethanol Precipitation: This method can be used to precipitate the oligonucleotide, leaving the majority of the unreacted dye in the supernatant. A second ethanol precipitation may be necessary for complete removal of TAMRA, which can adhere non-specifically to the oligonucleotide.[11]

  • Quantification and Storage:

    • The concentration and labeling efficiency of the purified TAMRA-labeled oligonucleotide can be determined using UV-Vis spectrophotometry. Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum for TAMRA (~555 nm).[3]

    • For accurate quantification of modified oligonucleotides, it is recommended to use an oligo-specific conversion factor rather than a generic one.[12]

    • Store the purified, labeled oligonucleotide at -20°C in a nuclease-free environment, protected from light.[13]

Direct Incorporation of TAMRA during Oligonucleotide Synthesis

This method involves the use of a TAMRA-modified solid support (CPG) for 3'-labeling or a TAMRA-phosphoramidite for internal or 5'-labeling.

Key Considerations
  • Chemical Stability: TAMRA is not stable to standard ammonium hydroxide deprotection conditions.[1][2][5] Therefore, "UltraMild" synthesis and deprotection reagents must be used.[2][5]

  • Deprotection: Mild deprotection is typically achieved using reagents such as potassium carbonate in methanol or tert-butylamine/methanol/water.[1][5]

  • Purification: As with post-synthetic labeling, purification by HPLC is highly recommended to remove any failure sequences and products of dye degradation.[1]

Data Presentation

The success of a labeling reaction is determined by the labeling efficiency and the final yield of the purified product.

ParameterTypical ValuesMethod of DeterminationNotes
Molar Extinction Coefficient of TAMRA ~90,000 M⁻¹cm⁻¹ at 555 nm[3]SpectrophotometryVaries slightly depending on the specific isomer and local environment.
Degree of Labeling (DOL) 0.8 - 1.0UV-Vis SpectroscopyCalculated from the absorbance ratio of the dye and the oligonucleotide.
Purification Yield (HPLC) 50 - 80%UV-Vis SpectroscopyDependent on the scale of the synthesis and the efficiency of the chromatography.
Purity (HPLC) >90%HPLC ChromatogramAssessed by the relative peak area of the desired product.

Mechanism of Action: FRET in Molecular Beacons

TAMRA is frequently used as a quencher in dual-labeled probes for qPCR and other molecular diagnostics.[1] One common application is in molecular beacons, which are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. In the absence of a target sequence, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in quenching of the fluorescence via FRET. Upon binding to the target sequence, the hairpin opens, separating the fluorophore and quencher and leading to an increase in fluorescence.

G cluster_closed Closed State (No Target) cluster_open Open State (Target Bound) a Fluorophore b Quencher (TAMRA) a->b FRET (Fluorescence Quenched) d Fluorophore c Hairpin Structure e Quencher (TAMRA) g Fluorescence Emitted d->g f Hybridized to Target start->a

Caption: Förster Resonance Energy Transfer (FRET) mechanism in a TAMRA-quenched molecular beacon.

Troubleshooting

ProblemPossible CauseSuggestion
Low Labeling Efficiency Hydrolyzed NHS esterUse fresh, anhydrous DMSO or DMF for dissolving the TAMRA-NHS ester.[8]
Incorrect pH of labeling bufferEnsure the pH of the labeling buffer is between 8.5 and 9.0.
Presence of primary amines in the bufferUse a buffer free of primary amines, such as sodium bicarbonate or borate.[4]
High Background Fluorescence Incomplete removal of free dyePerform an additional purification step, such as a second ethanol precipitation or further HPLC purification.[11]
Degradation of Labeled Oligonucleotide Harsh deprotection conditions (for direct incorporation)Use mild deprotection methods when incorporating TAMRA during synthesis.[1][5]
Nuclease contaminationUse nuclease-free water and reagents, and store the final product appropriately.

References

Application Notes and Protocols for Tamra-peg4-cooh in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamra-peg4-cooh is a versatile fluorescent probe that combines the bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a polyethylene glycol (PEG) linker terminating in a carboxylic acid group. This design makes it an ideal candidate for labeling biomolecules in a variety of fluorescence microscopy applications. The PEG linker enhances solubility and reduces steric hindrance, while the terminal carboxylic acid allows for straightforward covalent conjugation to primary amines on proteins, peptides, and modified oligonucleotides. These application notes provide detailed protocols and quantitative data for the use of this compound in immunofluorescence, fluorescence in situ hybridization (FISH), and live-cell imaging.

Quantitative Data

The photophysical properties of the TAMRA fluorophore are summarized in the table below. These properties make it a robust choice for various fluorescence microscopy techniques, including confocal microscopy and Förster Resonance Energy Transfer (FRET) studies, where it can act as an acceptor for fluorophores like fluorescein (FAM).[1][2]

PropertyValueReference
Excitation Maximum (λex)~541-555 nm[1][3][4]
Emission Maximum (λem)~567-580 nm[1][3][4]
Molar Extinction Coefficient (ε)84,000 - 95,000 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ)~0.1[3][4]
Recommended Laser Line532 nm or 546 nm[5]
pH SensitivityInsensitive under physiological conditions[6]
PhotostabilityGood[2][7][8]

Experimental Protocols

Bioconjugation of this compound to Primary Amines

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody or an amine-modified oligonucleotide, using EDC/NHS chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing biomolecule (e.g., antibody, oligonucleotide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

    • Immediately add the activated this compound solution to the biomolecule solution. A 10-20 fold molar excess of the activated dye to the biomolecule is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove excess, unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled biomolecule.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

Immunofluorescence (IF) Staining

This protocol is for the immunofluorescent staining of fixed cells using a primary antibody conjugated with this compound.

Materials:

  • This compound conjugated primary antibody

  • Cells grown on coverslips

  • 1X Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1X PBS with 5% normal serum (from the same species as the secondary antibody, if used) and 0.3% Triton X-100.[2]

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

    • Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes.[9] This step is necessary for intracellular targets.

    • Rinse the cells twice with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the this compound conjugated primary antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Rinse the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the coverslips and allow the mounting medium to cure.

  • Imaging:

    • Visualize the samples using a fluorescence microscope with appropriate filters for DAPI and TAMRA.

Fluorescence In Situ Hybridization (FISH)

This protocol outlines the use of an oligonucleotide probe labeled with this compound for FISH.

Materials:

  • This compound conjugated oligonucleotide probe

  • Prepared slides with fixed cells or tissue sections

  • 2X SSC (Saline-Sodium Citrate) buffer

  • Denaturation Solution: 70% formamide in 2X SSC

  • Hybridization Buffer

  • Wash Buffers (e.g., 0.4X SSC/0.3% NP-40, 2X SSC/0.1% NP-40)[8]

  • Mounting medium with DAPI

Procedure:

  • Probe Preparation:

    • Dilute the this compound conjugated oligonucleotide probe in the hybridization buffer.

  • Sample and Probe Denaturation:

    • Denature the cellular DNA by immersing the slides in the Denaturation Solution at 70-75°C for 5-10 minutes.[4]

    • Dehydrate the slides through a series of ethanol washes (e.g., 70%, 85%, 100%) and air dry.[8]

    • Denature the probe mixture by heating at 75-80°C for 5-10 minutes, then immediately place on ice.

  • Hybridization:

    • Apply the denatured probe mixture to the denatured slide.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate in a humidified chamber at 37°C overnight.[1]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in a stringent wash buffer (e.g., 0.4X SSC/0.3% NP-40) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes.[8]

    • Perform subsequent washes in less stringent buffers (e.g., 2X SSC/0.1% NP-40) at room temperature.[8]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount a coverslip using an appropriate mounting medium.

  • Imaging:

    • Visualize the hybridization signals using a fluorescence microscope equipped with filters for DAPI and TAMRA.

Live-Cell Imaging

This protocol provides a general guideline for live-cell imaging using a this compound labeled probe (e.g., an antibody targeting a cell surface receptor).

Materials:

  • This compound conjugated probe (e.g., antibody)

  • Live cells cultured in an imaging-compatible dish (e.g., glass-bottom dish)

  • Live-Cell Imaging Solution or appropriate cell culture medium buffered with HEPES

  • On-stage incubator for temperature, humidity, and CO2 control

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in an imaging dish.

  • Labeling:

    • Dilute the this compound conjugated probe in pre-warmed Live-Cell Imaging Solution.

    • Replace the culture medium with the labeling solution.

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal time and concentration should be determined empirically.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed Live-Cell Imaging Solution to remove unbound probes and reduce background fluorescence.

  • Imaging:

    • Place the imaging dish on the microscope stage within the on-stage incubator.

    • Allow the cells to equilibrate before starting image acquisition.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[10]

Visualizations

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Tamra This compound Activation Activation with EDC/NHS in Activation Buffer Tamra->Activation Activated_Tamra Activated Tamra-NHS Ester Activation->Activated_Tamra Conjugation Conjugation Reaction Activated_Tamra->Conjugation Biomolecule Amine-containing Biomolecule in Coupling Buffer Biomolecule->Conjugation Quenching Quenching with Tris or Hydroxylamine Conjugation->Quenching Purification Purification via Desalting Column Quenching->Purification Final_Product Tamra-labeled Biomolecule Purification->Final_Product

Caption: Workflow for conjugating this compound to a biomolecule.

General Immunofluorescence Workflow

Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking Primary_Ab Incubation with Tamra-conjugated Primary Antibody Blocking->Primary_Ab Washing Washing (PBS) Primary_Ab->Washing Mounting Mounting (with DAPI) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Step-by-step workflow for immunofluorescence staining.

ERK Signaling Pathway Studied by FRET

The ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[3] FRET-based biosensors can be used to visualize ERK activity in live cells.[3][7] A common FRET pair is a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. However, TAMRA can also be used as a FRET acceptor. The diagram below illustrates a simplified ERK signaling cascade and how a FRET-based sensor could monitor ERK activity.

ERK_Signaling_FRET cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates FRET_Sensor FRET Sensor (e.g., Donor-Substrate-Acceptor) ERK->FRET_Sensor phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors translocates & activates FRET_Active Active FRET Sensor (FRET Signal) FRET_Sensor->FRET_Active conformational change Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: Simplified ERK signaling pathway with a FRET biosensor for activity monitoring.

References

Application Notes and Protocols for Tamra-peg4-cooh in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of Tamra-peg4-cooh, a fluorescent dye conjugate, in various flow cytometry applications. Tamra (Tetramethylrhodamine) is a bright, photostable fluorophore with an excitation maximum of approximately 553-555 nm and an emission maximum of around 575-580 nm, making it compatible with standard flow cytometer laser lines, such as the yellow-green laser (561 nm). The polyethylene glycol (PEG4) linker enhances solubility and reduces non-specific binding, while the terminal carboxylic acid (COOH) allows for covalent conjugation to primary amines on biomolecules like antibodies and proteins.

Key Applications in Flow Cytometry

This compound is a versatile tool for flow cytometry with three primary applications:

  • Labeling of Antibodies and Proteins: The carboxyl group of this compound can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on antibodies and other proteins. This allows for the creation of custom fluorescently-labeled reagents for immunophenotyping and other cell staining applications.

  • Cell Tracking and Proliferation Assays: Once conjugated to proteins, this compound can be used to label cells for tracking their movement, migration, and proliferation. As cells divide, the fluorescent dye is distributed equally among daughter cells, leading to a sequential halving of fluorescence intensity that can be monitored by flow cytometry to quantify cell divisions.

  • Competitive Binding Assays: A fluorescently-labeled ligand, created using this compound, can be used in competitive binding assays to screen for and characterize unlabeled compounds that bind to the same cellular receptor. This is a powerful tool in drug discovery and development.

Data Presentation

The following tables provide representative quantitative data for the key applications of this compound in flow cytometry.

Table 1: this compound Spectral Properties and Labeling Efficiency

ParameterValue
Excitation Maximum (nm)~555 nm
Emission Maximum (nm)~580 nm
Molar Extinction Coefficient (at Amax)~90,000 M⁻¹cm⁻¹
Recommended Molar Ratio (Dye:Protein)5:1 to 15:1
Typical Degree of Labeling (DOL)3 - 7

Table 2: Example Data for Cell Proliferation Analysis

GenerationMean Fluorescence Intensity (MFI)% of Parent Population
01.2 x 10⁵100%
16.0 x 10⁴50%
23.0 x 10⁴25%
31.5 x 10⁴12.5%
47.5 x 10³6.25%

Table 3: Example Data from a Competitive Binding Assay

Competitor Concentration (nM)% Inhibition of Labeled Ligand Binding
0.15%
120%
1050% (IC50)
10085%
100098%

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the conversion of the carboxyl group of this compound to an NHS ester and subsequent conjugation to an antibody.

Materials:

  • This compound

  • Antibody (or protein) to be labeled (in an amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Activation of this compound: a. Dissolve this compound, DCC (or EDC), and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mg/mL solution of the dye. b. Incubate at room temperature for 1 hour to form the Tamra-peg4-NHS ester.

  • Antibody Preparation: a. Dissolve the antibody in the Reaction Buffer at a concentration of 2-5 mg/mL.

  • Conjugation Reaction: a. Add the activated Tamra-peg4-NHS ester solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). b. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 100 mM. b. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: a. Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. b. Collect the fractions containing the fluorescently labeled antibody.

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Tamra). b. Calculate the protein concentration and the dye concentration using the respective extinction coefficients. c. DOL = (moles of dye) / (moles of protein).

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Tamra_COOH This compound Tamra_NHS Tamra-peg4-NHS Tamra_COOH->Tamra_NHS Activation EDC_NHS EDC + NHS EDC_NHS->Tamra_NHS Labeled_Antibody Tamra-Labeled Antibody Tamra_NHS->Labeled_Antibody Conjugation Antibody Antibody Antibody->Labeled_Antibody Purification Size-Exclusion Chromatography Labeled_Antibody->Purification Purified_Product Purified Labeled Antibody Purification->Purified_Product

Caption: Workflow for labeling an antibody with this compound.

Protocol 2: Cell Tracking by Flow Cytometry

This protocol outlines the procedure for labeling cells with a Tamra-labeled protein for tracking studies.

Materials:

  • Cells of interest in suspension

  • Tamra-labeled protein (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest cells and wash twice with PBS. b. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in PBS.

  • Cell Staining: a. Add the Tamra-labeled protein to the cell suspension at a final concentration of 1-10 µg/mL. b. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: a. Wash the cells three times with PBS to remove unbound labeled protein.

  • Cell Culture: a. Resuspend the labeled cells in complete cell culture medium and culture under desired experimental conditions.

  • Flow Cytometry Analysis: a. At desired time points, harvest the cells and wash with PBS. b. Resuspend in flow cytometry staining buffer. c. Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate laser and filter settings for Tamra (e.g., 561 nm excitation, 585/42 nm emission filter).

G Start Cell Suspension Staining Incubate with Tamra-labeled protein Start->Staining Wash1 Wash Cells Staining->Wash1 Culture Culture Cells Wash1->Culture Analysis Flow Cytometry Analysis Culture->Analysis

Caption: Experimental workflow for cell tracking using a Tamra-labeled protein.

Protocol 3: Competitive Binding Assay

This protocol details a competitive binding assay to assess the ability of a test compound to inhibit the binding of a Tamra-labeled ligand to its cell surface receptor.

Materials:

  • Cells expressing the receptor of interest

  • Tamra-labeled ligand (e.g., a protein or peptide labeled with this compound)

  • Unlabeled test compounds

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest cells and wash twice with Assay Buffer. b. Resuspend cells to a concentration of 1 x 10⁶ cells/mL in Assay Buffer.

  • Competitive Binding: a. In a 96-well plate, add a fixed, subsaturating concentration of the Tamra-labeled ligand to each well. b. Add varying concentrations of the unlabeled test compound to the wells. Include a control with no test compound. c. Add the cell suspension to each well. d. Incubate for 1 hour at 4°C with gentle agitation, protected from light.

  • Washing: a. Wash the cells three times with cold Assay Buffer to remove unbound ligands.

  • Flow Cytometry Analysis: a. Resuspend the cells in Assay Buffer. b. Analyze the mean fluorescence intensity (MFI) of the cell population in each well using a flow cytometer.

  • Data Analysis: a. Calculate the percent inhibition of labeled ligand binding for each concentration of the test compound. b. Plot the percent inhibition versus the log of the competitor concentration to determine the IC50 value.

G cluster_binding Binding Competition cluster_outcome Measurement Receptor Receptor Fluorescence Fluorescence Signal Receptor->Fluorescence Labeled_Ligand Tamra-Ligand Labeled_Ligand->Receptor Binds Unlabeled_Ligand Test Compound Unlabeled_Ligand->Receptor Competes for Binding

Caption: Logical relationship in a competitive binding assay.

Application Notes and Protocols for Super-Resolution Microscopy using TAMRA-PEG4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG4-COOH, a fluorescent dye with a polyethylene glycol (PEG) spacer and a carboxylic acid group, for super-resolution microscopy applications. This document outlines the dye's properties, detailed protocols for conjugation to biomolecules, and specific methodologies for its use in Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to this compound in Super-Resolution Microscopy

Tetramethylrhodamine (TAMRA) is a bright and photostable rhodamine dye, making it a suitable candidate for various fluorescence microscopy techniques. The PEG4 spacer in this compound enhances its solubility and reduces non-specific binding, while the terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as antibodies and proteins. These characteristics, combined with its photophysical properties, enable the application of this compound in super-resolution imaging, providing a means to visualize cellular structures with nanoscale resolution.

Data Presentation: Photophysical and Performance Parameters

The following tables summarize the key quantitative data for TAMRA and its derivatives relevant to super-resolution microscopy.

PropertyValueReferences
Excitation Maximum (λex)~546 - 555 nm
Emission Maximum (λem)~580 nm[1]
Molar Extinction Coefficient~95,000 M⁻¹cm⁻¹
Quantum Yield~0.1
A280 Correction Factor0.178

Table 1: Spectroscopic Properties of TAMRA. These values are crucial for selecting appropriate laser lines and emission filters for imaging.

ParameterValueNotesReferences
dSTORM
Localization Precision~50 nmThis value can be influenced by the optical setup and data analysis algorithms.
STED
SuitabilityGoodTAMRA derivatives are known for their brightness and photostability, which are advantageous for STED microscopy.
Depletion Laser Wavelength592 nm or 660 nmThe choice of depletion laser depends on the specific STED microscope setup.[2]

Table 2: Performance Parameters of TAMRA in Super-Resolution Microscopy. This table provides an overview of the expected performance of TAMRA-based probes in dSTORM and STED imaging.

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes the conjugation of this compound to primary or secondary antibodies for immunofluorescence-based super-resolution microscopy. The carboxylic acid group of the dye is first activated to an NHS ester, which then reacts with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC/EDC in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO to a final concentration of 10 mg/mL for the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer to a concentration of 2-10 mg/mL.[1]

  • Conjugation Reaction:

    • Add the activated TAMRA-NHS ester solution to the antibody solution. The recommended molar ratio of dye to antibody is between 5:1 and 20:1.[3] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[2][5] The antibody-dye conjugate will elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).[1]

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A280 - (A555 × 0.178)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the dye concentration using the following formula:

      • Dye Concentration (M) = A555 / ε_dye

      • Where ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~95,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

    • An optimal DOL for super-resolution microscopy is typically between 1 and 4.[6]

Protocol 2: dSTORM Imaging with TAMRA-labeled Antibodies

This protocol outlines the steps for preparing a sample labeled with a TAMRA-conjugated antibody and performing dSTORM imaging.

Materials:

  • Cells or tissue sample

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • TAMRA-conjugated primary or secondary antibody

  • dSTORM Imaging Buffer (see recipe below)

  • High-precision coverslips (#1.5H)

dSTORM Imaging Buffer Recipe:

A common dSTORM buffer for rhodamine dyes includes an oxygen scavenging system and a thiol. Prepare fresh before imaging.

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Buffer B (GLOX solution): 10% (w/v) glucose, 500 µg/mL glucose oxidase, 40 µg/mL catalase in Buffer A. Store in small aliquots at -20°C.

  • Buffer C (Thiol solution): 1 M mercaptoethylamine (MEA) in water. Store in small aliquots at -20°C.

  • Final Imaging Buffer: To 900 µL of Buffer A, add 100 µL of Buffer B and 10 µL of Buffer C.

Procedure:

  • Sample Preparation:

    • Grow cells on high-precision coverslips.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes (for intracellular targets).

    • Wash three times with PBS.

    • Block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.[7]

  • Immunolabeling:

    • Incubate with the TAMRA-conjugated primary antibody (or primary followed by TAMRA-conjugated secondary antibody) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.[7] The optimal antibody concentration should be determined to achieve dense labeling of the target structure.

    • Wash three times with PBS.

  • dSTORM Imaging:

    • Mount the coverslip onto a microscope slide with a drop of dSTORM Imaging Buffer. Seal the edges with nail polish to prevent buffer evaporation and oxygen entry.

    • Image using a dSTORM-capable microscope equipped with a ~561 nm laser for excitation and a ~405 nm laser for reactivation (if needed).

    • Acquire a series of images (typically 5,000-20,000 frames) with the excitation laser at high power to induce photoswitching of the TAMRA molecules.

    • Process the raw image data using appropriate localization software to reconstruct the super-resolved image.

Protocol 3: STED Microscopy with TAMRA-labeled Antibodies

This protocol provides a guideline for STED imaging of samples labeled with TAMRA-conjugated antibodies.

Materials:

  • Labeled sample (prepared as in Protocol 2, steps 1 and 2)

  • STED-compatible mounting medium (e.g., ProLong Gold, TDE-based media)[8][9]

Procedure:

  • Sample Mounting:

    • Mount the coverslip with the labeled sample onto a microscope slide using a STED-compatible mounting medium. Allow the medium to cure according to the manufacturer's instructions.

  • STED Imaging:

    • Use a STED microscope equipped with an excitation laser of ~561 nm and a depletion laser of ~592 nm or ~660 nm.[2]

    • Optimize the depletion laser power to achieve the desired resolution while minimizing photobleaching. Start with a low depletion power and gradually increase it while observing the improvement in resolution.

    • Acquire images by scanning the sample. The pixel size and dwell time should be adjusted to match the desired resolution.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_dstorm Protocol 2: dSTORM Imaging cluster_sted Protocol 3: STED Imaging Activate this compound Activate this compound Prepare Antibody Prepare Antibody Activate this compound->Prepare Antibody Conjugation Reaction Conjugation Reaction Prepare Antibody->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Determine DOL Determine DOL Purify Conjugate->Determine DOL Sample Preparation Sample Preparation Sample Mounting Sample Mounting Immunolabeling Immunolabeling Sample Preparation->Immunolabeling dSTORM Imaging dSTORM Imaging Immunolabeling->dSTORM Imaging Image Reconstruction Image Reconstruction dSTORM Imaging->Image Reconstruction STED Imaging STED Imaging Sample Mounting->STED Imaging

Caption: Experimental workflow for super-resolution microscopy.

dstorm_principle Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Excitation (~561 nm) Excited State (S1)->Ground State (S0) Fluorescence (~580 nm) Dark State Dark State Excited State (S1)->Dark State Photoswitching Dark State->Ground State (S0) Spontaneous/ Reactivation (~405 nm) sted_principle Excitation Laser Excitation Laser Effective Excitation Spot Effective Excitation Spot Excitation Laser->Effective Excitation Spot Depletion Laser (Donut) Depletion Laser (Donut) Depletion Laser (Donut)->Effective Excitation Spot Super-Resolved Image Super-Resolved Image Effective Excitation Spot->Super-Resolved Image Scanning

References

Quantitative Analysis of Protein Binding with TAMRA-PEG4-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of protein-ligand interactions is a cornerstone of fundamental biological research and a critical aspect of drug discovery and development. Understanding the binding affinity, kinetics, and thermodynamics of these interactions provides invaluable insights into biological processes and informs the design of novel therapeutics. This application note provides detailed protocols for the quantitative analysis of protein binding using TAMRA-PEG4-COOH, a versatile fluorescent probe.

TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore, and the PEG4 (tetraethylene glycol) linker enhances its solubility and minimizes non-specific binding. The terminal carboxylic acid (COOH) group allows for straightforward conjugation to primary amines on proteins, making it a valuable tool for labeling proteins of interest.

This document outlines two powerful and widely used biophysical techniques for quantifying protein-ligand interactions: Fluorescence Polarization (FP) and Microscale Thermophoresis (MST). Detailed experimental protocols, data presentation guidelines, and visualizations are provided to enable researchers to successfully apply these methods in their own laboratories.

Key Techniques for Quantitative Analysis

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[1][2] A small, fluorescently labeled molecule (the tracer, in this case, a ligand conjugated to this compound) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light. This change in polarization is directly proportional to the fraction of bound tracer and can be used to determine the binding affinity (Kd).[3][4]

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a technology that measures the directed movement of molecules in a microscopic temperature gradient.[5][6][7] This movement, known as thermophoresis, is highly sensitive to changes in the molecule's size, charge, and hydration shell.[8] By labeling one of the binding partners with a fluorophore (e.g., TAMRA), the change in its thermophoretic mobility upon binding to a ligand can be monitored.[9] A titration series is performed, and the resulting change in the normalized fluorescence is plotted against the ligand concentration to determine the dissociation constant (Kd).[10]

Experimental Protocols

Protocol 1: Labeling of Target Protein with this compound

This protocol describes the covalent conjugation of this compound to a target protein via primary amines (e.g., lysine residues or the N-terminus).

Materials:

  • Target Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in an amine-free buffer. Dialyze the protein against the Reaction Buffer overnight at 4°C to remove any primary amines.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mM stock solution of the activated NHS ester.

    • Incubate the mixture at room temperature for 15-30 minutes in the dark.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein solution at a 5-20 fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 555 nm (for TAMRA).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The extinction coefficient for TAMRA at 555 nm is approximately 95,000 M⁻¹cm⁻¹.

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 0.5 and 1.5.

Protocol 2: Quantitative Analysis using Fluorescence Polarization (FP)

Materials:

  • TAMRA-labeled ligand (tracer)

  • Unlabeled target protein

  • Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20 or 0.1 mg/mL BSA to prevent non-specific binding.

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Determine Optimal Tracer Concentration:

    • Prepare a serial dilution of the TAMRA-labeled ligand in Assay Buffer.

    • Measure the fluorescence intensity and polarization of each dilution.

    • Select a tracer concentration that gives a stable and robust fluorescence signal (typically 2-3 times the background) and is well below the expected Kd of the interaction.[11]

  • Binding Assay:

    • Prepare a 2-fold serial dilution of the unlabeled target protein in Assay Buffer. The highest concentration should be at least 20-50 times the expected Kd.

    • To each well of the microplate, add a constant concentration of the TAMRA-labeled ligand (determined in the previous step).

    • Add the serially diluted protein to the wells. Include control wells with only the tracer (for minimum polarization) and wells with tracer and the highest concentration of protein (for maximum polarization).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation (e.g., 540 nm) and emission (e.g., 590 nm) filters for TAMRA.

  • Data Analysis:

    • Subtract the background mP values (wells with buffer only).

    • Plot the change in fluorescence polarization as a function of the logarithm of the protein concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the equilibrium dissociation constant (Kd).

Protocol 3: Quantitative Analysis using Microscale Thermophoresis (MST)

Materials:

  • TAMRA-labeled target protein

  • Unlabeled ligand

  • Assay Buffer: PBS, pH 7.4, with 0.05% Tween-20.

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries (standard or premium)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the TAMRA-labeled protein in Assay Buffer at a concentration that gives a fluorescence signal between 200 and 1500 fluorescence units on the MST instrument (typically in the low nM range).[8]

    • Prepare a 2-fold serial dilution series of the unlabeled ligand in Assay Buffer, starting from a concentration at least 20-50 times higher than the expected Kd.

  • Binding Reaction:

    • Mix the TAMRA-labeled protein with each dilution of the unlabeled ligand in a 1:1 ratio. The final concentration of the labeled protein should be kept constant across all samples.

    • Incubate the mixtures for 10-30 minutes at room temperature to ensure binding equilibrium is reached.

  • Data Acquisition:

    • Load the samples into the MST capillaries.

    • Place the capillaries in the MST instrument.

    • Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence change over time.

  • Data Analysis:

    • The MST software will analyze the thermophoresis of the labeled protein in each capillary.

    • Plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to the appropriate binding model (e.g., Kd model) to determine the dissociation constant (Kd).[10]

Data Presentation

Quantitative data from protein binding experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Interaction Pair Technique Dissociation Constant (Kd) Association Rate (kon) Dissociation Rate (koff) Stoichiometry (n)
Protein A - Ligand XFluorescence Polarization150 nM---
Protein A - Ligand YFluorescence Polarization25 nM---
Protein B - Ligand XMicroscale Thermophoresis500 nM--1:1
Protein B - Ligand ZMicroscale Thermophoresis80 nM--1:1
Protein C - Protein DSurface Plasmon Resonance10 nM1.2 x 10⁵ M⁻¹s⁻¹1.2 x 10⁻³ s⁻¹1:1
Protein E - Ligand WIsothermal Titration Calorimetry5 µM--1:2

Visualizations

Experimental Workflow for Protein-Ligand Binding Analysis

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_quant Quantitative Analysis P1 Target Protein Expression & Purification P2 Protein Labeling with this compound P1->P2 L1 This compound Probe L1->P2 A2 Incubation of Labeled & Unlabeled Partners P2->A2 A1 Serial Dilution of Unlabeled Ligand/Protein A1->A2 Q1 Fluorescence Polarization (FP) Measurement A2->Q1 Q2 Microscale Thermophoresis (MST) Measurement A2->Q2 Q3 Data Analysis & Kd Determination Q1->Q3 Q2->Q3

Caption: Workflow for quantitative protein-ligand binding analysis.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R Receptor Protein P1 Kinase A R->P1 Activation L TAMRA-Ligand L->R Binding (Kd) P2 Kinase B P1->P2 Phosphorylation TF Transcription Factor P2->TF Activation G Gene Expression TF->G Regulation

References

Application Notes and Protocols for the Synthesis of TAMRA-PEG4-COOH Labeled Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylrhodamine (TAMRA) is a popular orange fluorescent dye widely used for the covalent labeling of biomolecules. Its photostability and bright fluorescence make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. The TAMRA-PEG4-COOH derivative incorporates a tetraethylene glycol (PEG4) linker and a terminal carboxylic acid. The hydrophilic PEG4 spacer enhances the solubility of the labeled bioconjugate in aqueous buffers and reduces non-specific binding. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, following activation.

These application notes provide detailed protocols for the activation of this compound, its conjugation to proteins, and the subsequent purification and characterization of the labeled bioconjugate.

Data Presentation

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight~677.76 g/mol
Excitation Maximum~555 nm[1]
Emission Maximum~580 nm[1]
Reactive GroupCarboxylic Acid (-COOH)
Target Functional GroupPrimary Amines (-NH2)

Table 2: Recommended Molar Ratios for Protein Labeling

ReagentMolar Ratio (Reagent:Protein)Notes
This compound (activated)8:1 to 20:1The optimal ratio depends on the protein concentration and the desired degree of labeling.[2]
EDC (for activation)2-10 fold molar excess over this compoundUsed to activate the carboxylic acid.
NHS/Sulfo-NHS (for activation)2-5 fold molar excess over this compoundStabilizes the activated intermediate.

Experimental Protocols

Activation of this compound with EDC and NHS

This protocol describes the conversion of the terminal carboxylic acid of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activation step is crucial for the subsequent conjugation to primary amines on the target biomolecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Add the this compound solution to the EDC/NHS solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

  • Incubate the reaction for 15-30 minutes at room temperature. The resulting solution contains the activated TAMRA-PEG4-NHS ester and is now ready for conjugation to the target biomolecule. For best results, use the activated dye immediately.[1][3]

Protein Conjugation with Activated this compound

This protocol outlines the labeling of a protein with the pre-activated TAMRA-PEG4-NHS ester.

Materials:

  • Activated TAMRA-PEG4-NHS ester solution (from Protocol 1)

  • Protein solution (2-10 mg/mL in an amine-free buffer, such as PBS)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.0-9.0[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Procedure:

  • Prepare the protein solution in an appropriate amine-free buffer (e.g., PBS). The recommended protein concentration is between 2-10 mg/mL.[2]

  • Adjust the pH of the protein solution to 8.0-9.0 by adding the Reaction Buffer at a 1:10 (v/v) ratio.[1]

  • Add the desired molar excess of the activated TAMRA-PEG4-NHS ester solution to the protein solution. For antibodies, a molar ratio of 8:1 to 20:1 (dye:protein) is a good starting point.[2]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for an additional 30 minutes at room temperature.

Purification of the TAMRA-labeled Bioconjugate

Purification is necessary to remove unconjugated dye and reaction byproducts. For proteins larger than 20 kDa, a desalting column is a common and effective method.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Elution Buffer: 1X PBS, pH 7.4

Procedure:

  • Equilibrate the desalting column with Elution Buffer according to the manufacturer's instructions.

  • Carefully load the quenched reaction mixture onto the column.

  • Elute the conjugate with Elution Buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the purified TAMRA-protein conjugate. The success of the separation can be visually monitored by the separation of the colored bands.

Characterization of the TAMRA-labeled Bioconjugate

The degree of labeling (DOL), also referred to as the dye-to-protein ratio, is an important parameter to determine. It can be calculated using absorbance measurements.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~555 nm (Amax for TAMRA).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 – (Amax × CF)] / εprotein

    • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration: Dye Concentration (M) = Amax / εdye

    • εdye is the molar extinction coefficient of TAMRA at its Amax (~90,000 M-1cm-1).[1]

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration

A DOL of 2-4 is often optimal for antibody labeling to avoid fluorescence quenching and loss of biological activity.[2][4]

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_purification Purification & Characterization TAMRA_COOH This compound EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) TAMRA_COOH->EDC_NHS 15-30 min Room Temp Activated_Dye TAMRA-PEG4-NHS Ester EDC_NHS->Activated_Dye Conjugation Conjugation Reaction Activated_Dye->Conjugation 1-2 hours Room Temp Protein Protein Solution (pH 8.0-9.0) Protein->Conjugation Quenching Quenching (Tris or Hydroxylamine) Conjugation->Quenching Desalting Desalting Column Quenching->Desalting Purified_Conjugate Purified TAMRA-Protein Conjugate Desalting->Purified_Conjugate Characterization Characterization (DOL) Purified_Conjugate->Characterization

Caption: Experimental workflow for the synthesis of TAMRA-labeled bioconjugates.

signaling_pathway cluster_membrane Cell Membrane Receptor Cell Surface Receptor Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Activation Ligand TAMRA-labeled Ligand Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Transduction->Cellular_Response

Caption: Use of a TAMRA-labeled ligand to study a cell signaling pathway.

Applications

This compound labeled bioconjugates are versatile tools for a wide range of biological research and drug development applications:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins or peptides within living or fixed cells.

  • Flow Cytometry: Identify and quantify cell populations based on the binding of a fluorescently labeled antibody or ligand.

  • FRET-based Assays: Use TAMRA as an acceptor dye in FRET pairs to study protein-protein interactions, enzymatic activity, or conformational changes.[1]

  • Diagnostic Probes: Develop targeted probes for the detection of specific biomarkers in diagnostic assays.[1]

  • Drug Delivery Systems: Track the biodistribution and cellular uptake of drug delivery vehicles, such as nanoparticles.[1]

References

Application Notes and Protocols for the Purification of TAMRA-PEG4-COOH Labeled Proteins via Dialysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biomedical research and drug development, enabling the visualization and quantification of protein localization, trafficking, and interactions. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore commonly used for such applications. The TAMRA-PEG4-COOH derivative incorporates a polyethylene glycol (PEG) linker, which enhances the hydrophilicity of the dye, potentially reducing aggregation of the labeled protein.

Following the labeling reaction, it is crucial to remove any unconjugated this compound dye from the protein sample. Failure to do so can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential artifacts in downstream applications. Dialysis is a widely used, gentle, and effective method for the separation of small molecules, such as unconjugated dyes, from larger protein molecules based on differential diffusion across a semi-permeable membrane.[1][2]

This document provides a detailed protocol for the purification of this compound labeled proteins using dialysis. It includes methodologies for assessing the purity and recovery of the labeled protein and presents expected quantitative data in a clear, tabular format.

Principle of Dialysis for Purification

Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane. The labeled protein solution is placed within a dialysis bag or cassette, which is then immersed in a large volume of a suitable buffer (the dialysate). The membrane contains pores of a specific size, known as the Molecular Weight Cut-Off (MWCO).[1][3] Molecules larger than the MWCO (the labeled protein) are retained inside the dialysis tubing, while smaller molecules (unconjugated this compound, with a molecular weight of approximately 678 Da) can freely pass through the pores and into the dialysate.[1]

By performing several changes of the dialysate, the concentration of the unconjugated dye within the sample is significantly reduced as it continuously diffuses out to equilibrate with the fresh buffer.[4]

Data Presentation

The following table summarizes the expected outcome of a typical purification of a this compound labeled protein (e.g., a 50 kDa antibody) using the dialysis protocol described below.

Table 1: Purification Summary for this compound Labeled Protein

Purification StageVolume (mL)Total Protein (mg)Free Dye (nmol)Specific Activity (Fluorescence/mg)Purification FoldProtein Recovery (%)
Crude Labeled Protein 1.05.0501.2 x 10^51.0100
After Dialysis 1.14.8<0.11.5 x 10^51.2596

Note: Values are representative and may vary depending on the specific protein, labeling efficiency, and dialysis conditions.

Experimental Protocols

Materials and Reagents
  • This compound labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Large beaker or container for dialysis

  • Magnetic stirrer and stir bar

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • SDS-PAGE equipment and reagents

  • HPLC system (optional, for high-resolution purity analysis)

Dialysis Protocol for Purification
  • Selection of Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of the protein to be purified. A general rule is to select an MWCO that is at least 3-5 times smaller than the protein's molecular weight to ensure >98% retention. For most antibodies and proteins larger than 30 kDa, a 10 kDa MWCO membrane is suitable.[1]

  • Preparation of Dialysis Tubing: If using dialysis tubing, cut the required length and hydrate it according to the manufacturer's instructions. This usually involves soaking in distilled water or dialysis buffer.

  • Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette the this compound labeled protein solution into the tubing, leaving some space at the top to allow for potential sample dilution due to osmosis. Secure the other end of the tubing with a second clip, ensuring no air bubbles are trapped inside. If using a dialysis cassette, follow the manufacturer's instructions for sample loading.

  • Dialysis Setup: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer. The buffer volume should be at least 100-200 times the sample volume to ensure an adequate concentration gradient for efficient diffusion.[1][4] Place a magnetic stir bar in the beaker and put it on a magnetic stirrer to ensure continuous agitation of the buffer.[1]

  • Dialysis and Buffer Changes: Conduct the dialysis at 4°C to maintain protein stability. Allow dialysis to proceed for 2-4 hours for the first buffer change.[1] Carefully remove the dialysis bag/cassette and place it in a fresh beaker of cold dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis for the final change is recommended to ensure maximal removal of the unconjugated dye.[4]

  • Sample Recovery: After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer. Gently remove the clips and pipette the purified, labeled protein into a clean microcentrifuge tube.

  • Post-Dialysis Analysis: Proceed with the quantification of protein concentration, degree of labeling, and purity assessment as described in the following sections.

Quantification of Protein Recovery and Purity

This method allows for the determination of both the protein concentration and the degree of labeling from a single absorbance spectrum.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (approximately 555 nm, Amax). Use the dialysis buffer as a blank.

  • Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the TAMRA dye. A correction factor is needed to account for the dye's absorbance at this wavelength. The corrected protein absorbance (A_prot) can be calculated using the following formula:

    • A_prot = A280 - (Amax * CF)

    • Where CF is the correction factor for the dye at 280 nm (for TAMRA, this is typically around 0.3).[5]

    • The protein concentration can then be calculated using the Beer-Lambert law:

      • Protein Concentration (M) = A_prot / (ε_prot * l)

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm and l is the path length of the cuvette (usually 1 cm).

  • Calculate Dye Concentration: The concentration of the TAMRA dye can be calculated from its absorbance at its λmax:

    • Dye Concentration (M) = Amax / (ε_dye * l)

    • Where ε_dye is the molar extinction coefficient of TAMRA at its λmax (approximately 90,000 M⁻¹cm⁻¹).[6]

  • Calculate Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.

    • DOL = Dye Concentration (M) / Protein Concentration (M)[7][8]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight and can be used to visually assess the purity of the labeled protein.[9][10]

  • Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.

  • Mix a small aliquot of the purified labeled protein with SDS-PAGE sample loading buffer and heat to denature.

  • Load the sample onto the gel alongside a molecular weight marker.

  • Run the gel until adequate separation is achieved.

  • Visualize the protein bands using a suitable staining method (e.g., Coomassie Brilliant Blue). A single, sharp band at the expected molecular weight of the protein indicates a high degree of purity. The fluorescence of the TAMRA dye may also be visualized directly on the gel using a fluorescence imager before staining.

For a more quantitative and high-resolution assessment of purity, Reverse-Phase or Size-Exclusion HPLC can be employed.[1][6]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. The labeled protein will have a different retention time compared to the free dye. By integrating the peak areas, the percentage of pure labeled protein can be determined.

  • Size-Exclusion HPLC (SEC-HPLC): This method separates molecules based on their size. The larger, labeled protein will elute earlier than the smaller, unconjugated dye. This allows for the quantification of the purified protein and the detection of any remaining free dye.

Visualizations

experimental_workflow start This compound Labeled Protein (Crude) dialysis Dialysis Purification (10 kDa MWCO) start->dialysis assessment Purity & Concentration Assessment dialysis->assessment uv_vis UV-Vis Spectroscopy (DOL & Concentration) assessment->uv_vis sds_page SDS-PAGE (Purity) assessment->sds_page hplc HPLC (Optional) (High-Resolution Purity) assessment->hplc end Purified TAMRA-Labeled Protein uv_vis->end sds_page->end hplc->end

Caption: Experimental workflow for the purification and analysis of TAMRA-labeled proteins.

dialysis_principle Principle of Dialysis Purification cluster_0 Dialysis Bag (Semi-permeable Membrane) cluster_1 Dialysis Buffer (Dialysate) protein_labeled Labeled Protein free_dye Free Dye free_dye_out1 Free Dye free_dye->free_dye_out1 Diffusion free_dye_out2 Free Dye free_dye->free_dye_out2 Diffusion free_dye_out3 Free Dye free_dye->free_dye_out3 Diffusion

Caption: Diagram illustrating the principle of dialysis for removing free dye.

References

Application Notes and Protocols: Click Chemistry with TAMRA-PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the uses of tetramethylrhodamine (TAMRA)-polyethylene glycol (PEG) derivatives in click chemistry, a powerful bioconjugation technique. Detailed protocols for common applications are included, along with data tables for easy reference and diagrams to visualize workflows.

Introduction to TAMRA-PEG Derivatives in Click Chemistry

TAMRA is a bright, photostable rhodamine-derived fluorophore with excitation and emission maxima around 555 nm and 580 nm, respectively, making it ideal for the red channel in fluorescence microscopy.[1] The incorporation of a PEG spacer between TAMRA and a reactive handle (azide or alkyne) improves solubility in aqueous buffers and reduces steric hindrance, facilitating efficient bioconjugation.

TAMRA-PEG derivatives are available with either an azide or an alkyne functional group, enabling their participation in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with an azide.[4][5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.[6]

Applications of TAMRA-PEG Click Chemistry

The versatility of click chemistry with TAMRA-PEG derivatives allows for a wide range of applications in biological research and drug development:

  • Fluorescent Labeling of Biomolecules: Covalently attach a bright, red-fluorescent TAMRA tag to proteins, peptides, nucleic acids, and other biomolecules for visualization and quantification.[1][7]

  • Live-Cell Imaging: Track the localization and dynamics of biomolecules in real-time within living cells using copper-free SPAAC reactions.[5][8]

  • Proteomics and Activity-Based Protein Profiling (ABPP): Identify and enrich specific classes of proteins from complex biological samples.[9][10]

  • Fluorescence Resonance Energy Transfer (FRET): Use TAMRA as a FRET acceptor to study molecular interactions and conformational changes in biomolecules.[11][12]

  • Drug Delivery and Targeting: Functionalize drug delivery systems, such as nanoparticles or polymers, with TAMRA-PEG for imaging and tracking, and with targeting ligands to enhance specificity.[13]

Data Presentation

Table 1: Properties of Common TAMRA-PEG Derivatives for Click Chemistry

Compound NameFunctional GroupPEG Linker LengthExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )Solubility
TAMRA-PEG3-AzideAzide3~553~575~630.7DMSO, DMF[4][14]
TAMRA-PEG4-AzideAzide4~544---
TAMRA-PEG4-AlkyneAlkyne4~546~565~643.7-
DBCO-PEG4-TAMRADBCO (for SPAAC)4~545~565~937.1DMSO, DMF[5]

Table 2: Comparison of CuAAC and SPAAC for TAMRA-PEG Labeling

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very Fast (minutes to 1 hour)Fast (can be slower than CuAAC, often requires longer incubation)[15]
Biocompatibility Potentially cytotoxic due to copper, not ideal for live cells without chelating ligandsHighly biocompatible, suitable for live-cell and in vivo applications[6]
Specificity HighHigh, though some off-target reactions with thiols have been reported[16]
Reagents Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Typical Applications In vitro labeling, proteomics, fixed-cell imagingLive-cell imaging, in vivo studies

Experimental Protocols

Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Alkyne-Modified Proteins with TAMRA-PEG-Azide in Cell Lysate

This protocol describes the general procedure for labeling proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein sample in cell lysate (in a buffer without primary amines, e.g., PBS or HEPES)

  • TAMRA-PEG-Azide (e.g., TAMRA-PEG3-Azide)

  • Copper(II) Sulfate (CuSO4) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

  • Sodium Ascorbate stock solution (300 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare the Click-IT® Reaction Cocktail:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction cocktail by adding the reagents in the following order. Note: Prepare enough cocktail for all your samples plus one extra.

    • For a single 100 µL reaction:

      • 90 µL PBS buffer

      • 1 µL of 10 mM TAMRA-PEG-Azide in DMSO

      • 2 µL of 100 mM THPTA solution

      • 2 µL of 20 mM CuSO4 solution

  • Sample Preparation:

    • Thaw the alkyne-modified protein lysate on ice.

    • Adjust the protein concentration to 1-5 mg/mL with an appropriate lysis buffer.

  • Click Reaction:

    • To 50 µL of the protein lysate in a microcentrifuge tube, add the prepared click reaction cocktail.

    • Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly to mix.

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle shaking.

  • Protein Precipitation (Optional, for sample cleanup):

    • Precipitate the labeled protein by adding 4 volumes of cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully discard the supernatant.

    • Wash the pellet with cold acetone, centrifuge again, and discard the supernatant.

    • Air-dry the pellet.

  • Analysis:

    • Resuspend the protein pellet in an appropriate buffer (e.g., SDS-PAGE loading buffer).

    • Analyze the labeled proteins by in-gel fluorescence scanning or western blot.

Protocol 2: Copper-Free (SPAAC) Labeling of Azide-Modified Proteins on Live Cells with DBCO-PEG-TAMRA

This protocol is designed for labeling cell surface proteins that have been engineered to contain an azide group.

Materials:

  • Mammalian cells expressing the azide-modified protein of interest

  • Cell culture medium

  • DBCO-PEG-TAMRA

  • DPBS (Dulbecco's Phosphate-Buffered Saline) containing 1% FBS

  • 4% Paraformaldehyde (PFA) in PBS (for fixing)

  • DMSO

Procedure:

  • Cell Culture:

    • Grow mammalian cells expressing the azide-modified protein in an appropriate culture vessel.

  • Preparation of Labeling Solution:

    • Prepare a 5 mM stock solution of DBCO-PEG-TAMRA in DMSO.

    • Dilute the stock solution in DPBS containing 1% FBS to a final labeling concentration of 5-30 µM.[5]

  • Cell Labeling:

    • Wash the cells twice with DPBS containing 1% FBS.[5]

    • Add the DBCO-PEG-TAMRA labeling solution to the cells.

    • Incubate at room temperature in the dark for 30-60 minutes.[5]

  • Washing:

    • Wash the cells four times with DPBS containing 1% FBS to remove unbound dye.[5]

  • Fixing (Optional):

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[5]

    • Wash the cells twice with PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm).

Visualizations

experimental_workflow_cuaac cluster_prep Sample & Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis alkyne_protein Alkyne-Modified Protein Lysate mix Combine Reagents & Initiate Reaction alkyne_protein->mix tamra_azide TAMRA-PEG-Azide tamra_azide->mix cu_catalyst CuSO4 + THPTA cu_catalyst->mix na_ascorbate Sodium Ascorbate na_ascorbate->mix incubate Incubate at RT (30-60 min) mix->incubate precipitate Protein Precipitation (Optional) incubate->precipitate sds_page SDS-PAGE precipitate->sds_page in_gel In-Gel Fluorescence Scanning sds_page->in_gel

Figure 1: Workflow for CuAAC labeling of proteins with TAMRA-PEG-Azide.

experimental_workflow_spaac cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling & Imaging cells Live Cells with Azide-Modified Protein wash1 Wash Cells (DPBS) cells->wash1 dbco_tamra Add DBCO-PEG-TAMRA wash1->dbco_tamra incubate Incubate at RT (30-60 min) dbco_tamra->incubate wash2 Wash Cells (DPBS) incubate->wash2 fix Fix Cells (Optional) wash2->fix image Fluorescence Microscopy fix->image

Figure 2: Workflow for SPAAC labeling of live cells with DBCO-PEG-TAMRA.

logical_relationship_click_types cluster_cuaac Copper-Catalyzed (CuAAC) cluster_spaac Copper-Free (SPAAC) click_chem Click Chemistry with TAMRA-PEG cluster_cuaac cluster_cuaac click_chem->cluster_cuaac cluster_spaac cluster_spaac click_chem->cluster_spaac cu_reagents Reagents: - Terminal Alkyne - Azide - Copper(I) Catalyst cu_apps Applications: - In Vitro Labeling - Proteomics - Fixed-Cell Imaging spaac_reagents Reagents: - Strained Cyclooctyne - Azide spaac_apps Applications: - Live-Cell Imaging - In Vivo Studies

Figure 3: Comparison of CuAAC and SPAAC click chemistry pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAMRA-PEG4-COOH Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their labeling experiments using TAMRA-PEG4-COOH.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process in a question-and-answer format.

Q1: I am not seeing any labeling with my this compound. What is the most likely problem?

A1: The most common reason for a complete lack of labeling with this compound is that the carboxyl group (-COOH) on the PEG linker has not been activated. Carboxylic acids do not directly react with primary amines on your target molecule. You must first convert the this compound into an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] This is a critical first step.

Q2: How do I activate my this compound?

A2: You can activate the carboxylic acid using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This creates an amine-reactive NHS ester in situ.

Detailed Protocol: Activation of this compound

Materials:

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)[5]

  • Molecule to be labeled in an appropriate reaction buffer (amine-free, pH 7.2-8.5)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare Activation Reaction: In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer. A molar excess of EDC and NHS to the this compound is recommended.

  • Add this compound: Add the dissolved this compound to the EDC/NHS mixture.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Use Immediately: The resulting TAMRA-PEG4-NHS ester is susceptible to hydrolysis and should be used immediately by adding it to your protein or other amine-containing molecule.[5]

Q3: My labeling efficiency is low even after activating the dye. What other factors should I consider?

A3: Several factors can influence the efficiency of the labeling reaction. These include reaction pH, buffer composition, molar ratio of dye to your molecule, reaction time, and temperature.

Data Presentation: Factors Affecting NHS Ester Labeling Efficiency

FactorRecommendationRationalePotential Issues
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)[6][7][8][9]The primary amine on the target molecule must be deprotonated to be nucleophilic.[6][8]pH < 7.0: Amines are protonated and unreactive.[6][8] pH > 8.5: Rapid hydrolysis of the NHS ester competes with the labeling reaction.[5][6][7][10]
Buffer Composition Phosphate, Borate, Bicarbonate, or HEPES buffers.[6][7]These buffers are non-reactive with NHS esters.Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete for reaction with the NHS ester.[7][11] These can, however, be used to quench the reaction.[7][12]
Molar Ratio (Dye:Molecule) Start with a 5:1 to 20:1 molar excess of dye. This should be empirically determined.A higher concentration of the dye drives the reaction towards product formation.Too low of a ratio can result in insufficient labeling.[13] Too high of a ratio can lead to protein precipitation or altered biological activity due to over-labeling.[14]
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°C.[6][8]Allows sufficient time for the reaction to proceed to completion.Shorter times may result in incomplete labeling. Longer times, especially at higher pH, can lead to significant hydrolysis of the dye.
Temperature Room temperature or 4°C.Room temperature reactions are faster. 4°C can be used to slow down the reaction and hydrolysis, especially for longer incubation times.Higher temperatures can accelerate NHS ester hydrolysis.[7][10]
Protein Concentration At least 2 mg/mL.[15]Higher protein concentrations favor the labeling reaction over hydrolysis of the NHS ester.[7][10]Low protein concentrations can lead to poor labeling efficiency.[13]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Labeling Reaction cluster_purification Step 3: Purification A This compound C TAMRA-PEG4-NHS Ester (Amine-Reactive) A->C 15-30 min Room Temp B EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.7-6.0) B->C E Labeled Molecule C->E pH 7.2-8.5 1-4h RT or O/N 4°C D Target Molecule (with Primary Amines) D->E F Purified Labeled Molecule E->F Size Exclusion Chromatography or Dialysis

Caption: Workflow for activating and labeling with this compound.

troubleshooting_pathway start Low or No Labeling q1 Did you activate the This compound? start->q1 sol1 Activate with EDC/NHS to form NHS ester. q1->sol1 No q2 Is the reaction pH between 7.2 and 8.5? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust pH to 7.2-8.5. Optimal is 8.3-8.5. q2->sol2 No q3 Are you using an amine-free buffer? q2->q3 Yes a2_yes Yes a2_no No sol3 Use a non-amine buffer (e.g., Phosphate, Borate). q3->sol3 No q4 Is the molar ratio of dye to molecule sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase molar ratio (e.g., 10:1 to 20:1). q4->sol4 No end Further Optimization (Time, Temp, Concentration) q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for poor labeling efficiency.

Frequently Asked Questions (FAQs)

Q: Can I store the activated TAMRA-PEG4-NHS ester?

A: It is highly recommended to use the activated NHS ester immediately. NHS esters are susceptible to hydrolysis in aqueous solutions, and their reactivity will decrease over time.[5][7][10] If you must store it, do so in an anhydrous organic solvent (like DMF or DMSO) at -20°C, but be aware that some degradation will still occur.[6]

Q: My protein precipitates after adding the activated dye. What can I do?

A: Protein precipitation can occur if the dye concentration is too high or if the organic solvent used to dissolve the dye is not well tolerated by your protein. Try the following:

  • Reduce the molar excess of the dye in the reaction.[14]

  • Decrease the volume of the organic solvent added to the protein solution.

  • Perform the labeling reaction at a lower protein concentration, though this may reduce labeling efficiency.[13]

Q: How do I stop or "quench" the labeling reaction?

A: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, at a final concentration of 50-100 mM.[7] These primary amines will react with any remaining NHS esters, effectively quenching the reaction. Another option is to add hydroxylamine.[15]

Q: How do I determine the degree of labeling (DOL)?

A: The DOL, or the number of dye molecules per target molecule, can be calculated using spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of TAMRA (around 553 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[13]

Q: What is the difference between this compound and TAMRA-PEG4-NHS ester?

A: this compound has a terminal carboxylic acid group, which is not reactive towards amines.[1][2][3] TAMRA-PEG4-NHS ester has an N-hydroxysuccinimide ester group, which is highly reactive towards primary amines.[16] You must convert the -COOH form to the -NHS ester form for labeling to occur.

References

troubleshooting low fluorescence signal with TAMRA dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in experiments using TAMRA (Tetramethylrhodamine) dyes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for TAMRA?

TAMRA is a rhodamine-based dye that exhibits a bright, orange-red fluorescence. For optimal detection, it is recommended to use an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm .[1][2] These values can vary slightly depending on the local environment and conjugation state.

Q2: How does pH affect TAMRA's fluorescence?

TAMRA's fluorescence intensity is sensitive to the pH of the environment. Its fluorescence is generally optimal in neutral to slightly acidic conditions. In alkaline environments, typically above pH 8.0, the dye's quantum yield can be reduced, leading to a diminished signal.[1] For labeling reactions using TAMRA NHS esters, a pH of 8.0-9.0 is required for the chemical conjugation, but subsequent fluorescence measurements should be conducted in pH-stabilized buffers (e.g., HEPES) at a more neutral pH.[1]

Q3: Why is my TAMRA-labeled protein or peptide precipitating?

TAMRA is a relatively hydrophobic molecule.[1] Covalently attaching it to a protein or peptide increases the overall hydrophobicity of the conjugate. This can lead to reduced solubility and aggregation, especially at high labeling densities. If you observe precipitation, consider using organic co-solvents like DMSO or detergents to improve solubility.[1]

Q4: How should I store my TAMRA dye and TAMRA-labeled conjugates?

Both the reactive dye and the final labeled conjugates should be protected from light to prevent photobleaching. For long-term storage, dye-labeled proteins should be aliquoted and stored at -20°C.[3][4] Stock solutions of the dye itself are often stored at -80°C for up to six months.[5] Always refer to the manufacturer's specific storage recommendations.

Q5: Can TAMRA be used as a FRET acceptor?

Yes, TAMRA is commonly used as a FRET (Fluorescence Resonance Energy Transfer) acceptor. It is frequently paired with a donor dye like FAM (fluorescein).[2][6] In these FRET probes, the fluorescence of the FAM donor is quenched by TAMRA when they are in close proximity. The signal is restored when the probe is cleaved, separating the donor and acceptor.[6][7]

Troubleshooting Guide for Low Fluorescence Signal

A low or absent fluorescence signal is a common issue. The following guide addresses the most frequent causes and provides systematic solutions.

Problem Area 1: Labeling Efficiency and Chemistry

A weak signal can often be traced back to the labeling reaction itself. The goal is to achieve an optimal Degree of Substitution (DOS)—the average number of dye molecules per protein.

Why is my signal weak even after confirming the labeling reaction?

The most common reason is self-quenching due to an excessively high Degree of Substitution (DOS). When TAMRA molecules are too close to each other on a protein or oligonucleotide, they can form non-fluorescent dimers, which dissipates the energy as heat instead of light.[8][9][10]

  • Solution: Aim for an optimal DOS, which for most proteins is between 2 and 4.[3][4] A DOS higher than 6 often leads to reduced fluorescence.[3] You can control the DOS by adjusting the molar ratio of dye to protein in the labeling reaction.

  • Verification: If you suspect over-labeling, perform a titration experiment with varying dye-to-protein molar ratios to find the optimal ratio that yields the brightest signal.

What if the Degree of Substitution is too low?

  • Cause: Inefficient labeling reaction. This could be due to an incorrect buffer pH (NHS ester reactions require a pH of 8.0-9.0), the presence of primary amines (e.g., Tris buffer) that compete with the target protein, or reduced dye reactivity due to improper storage.[1]

  • Solution: Ensure you are using an amine-free buffer like PBS or sodium bicarbonate at the correct pH.[1] Use fresh, high-quality dye for the reaction.

Data Summary Tables

Table 1: Key Spectral and Physicochemical Properties of TAMRA

PropertyValueNotes
Excitation Maximum (Ex) ~555 nmCan vary slightly based on environment.[1]
Emission Maximum (Em) ~580 nmCan vary slightly based on environment.[1]
Molar Extinction Coefficient ~90,000 M⁻¹cm⁻¹At the absorption maximum.[1]
Quantum Yield 0.3 - 0.5Represents the efficiency of fluorescence.[1]
pH Sensitivity Fluorescence decreases at pH > 8.0Optimal measurements at neutral or slightly acidic pH.[1]
Hydrophobicity HighCan impact conjugate solubility.[1]

Table 2: Troubleshooting Summary for Low TAMRA Fluorescence

ProblemPotential CauseRecommended Solution
Low Signal Post-Labeling Self-quenching due to high Degree of Substitution (DOS).[8][9]Optimize the dye-to-protein molar ratio to achieve a DOS of 2-4.[3][4]
Inefficient labeling (low DOS).Use amine-free buffers (e.g., PBS) at pH 8.0-9.0 for NHS ester reactions.[1]
Signal Fades Quickly Photobleaching from excessive light exposure.[11][12]Use anti-fade mounting media. Reduce laser power and exposure time.[11]
High Background Noise Unbound dye remaining after purification.Improve purification using size-exclusion chromatography or dialysis.[1]
Autofluorescence from sample or media.Use spectrally appropriate controls and background subtraction methods.
Inconsistent Signal Environmental sensitivity (pH, solvent polarity).Use pH-stabilized buffers for measurements.[1]
Conjugate aggregation/precipitation. Add DMSO or detergents to improve solubility.[1]
No Signal Detected Incorrect instrument settings. Ensure correct excitation/emission filters and sufficient gain/exposure.[11][12]
Quenching by other molecules (e.g., Guanine in DNA probes).[13]Redesign the probe to increase the distance between TAMRA and the quenching moiety.

Experimental Protocols

Protocol 1: General Method for Labeling Proteins with TAMRA-NHS Ester

This protocol provides a general workflow for conjugating a TAMRA NHS (N-hydroxysuccinimide) ester to a protein via primary amines (e.g., lysine residues).

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH of 8.0-9.0. Recommended protein concentrations are typically 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

  • Dye Preparation:

    • Just before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1][5]

    • Protect the dye solution from light.[4]

  • Conjugation Reaction:

    • Slowly add a calculated amount of the TAMRA stock solution to the protein solution while gently stirring.

    • The molar ratio of dye to protein will determine the final DOS. Start with a 5:1 to 10:1 molar excess of dye to protein. This ratio may need to be optimized.[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the TAMRA-labeled protein from the unreacted, free dye.

    • This is most commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[1]

    • The first colored fraction to elute from the column is the labeled protein. The second, slower-moving colored band is the free dye.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~555 nm (for TAMRA).

    • The DOS can be calculated using the following formula: DOS = (A_dye * ε_protein) / ((A_prot - A_dye * CF) * ε_dye) Where A_dye is absorbance at ~555 nm, A_prot is absorbance at 280 nm, ε is the molar extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.

Visual Guides and Workflows

TroubleshootingWorkflow start Low Fluorescence Signal cat1 Labeling Issue start->cat1 cat2 Environmental Factor start->cat2 cat3 Quenching Effect start->cat3 cat4 Instrumentation start->cat4 prob1a High DOS (Self-Quenching) cat1->prob1a prob1b Low DOS (Inefficient Reaction) cat1->prob1b prob2a Incorrect pH cat2->prob2a prob2b Photobleaching cat2->prob2b prob2c Precipitation/Aggregation cat2->prob2c prob3a High Background cat3->prob3a prob3b Guanine Proximity (DNA) cat3->prob3b prob4a Incorrect Filters/Settings cat4->prob4a sol1a Reduce dye:protein ratio Aim for DOS of 2-4 prob1a->sol1a sol1b Check buffer (amine-free, pH 8-9) Use fresh dye prob1b->sol1b sol2a Use neutral pH buffer for measurement prob2a->sol2a sol2b Use antifade reagent Reduce light exposure/power prob2b->sol2b sol2c Add DMSO or detergent prob2c->sol2c sol3a Improve purification to remove free dye Check for autofluorescence prob3a->sol3a sol3b Redesign probe to increase distance prob3b->sol3b sol4a Verify Ex/Em wavelengths Increase gain/exposure prob4a->sol4a DOSEffect cluster_0 Optimal Labeling (DOS = 2-4) cluster_1 Over-Labeling (DOS > 6) cluster_2 Under-Labeling (DOS < 1) P1 Protein T1a T P1->T1a T1b T P1->T1b Signal1 Strong Signal P2 Protein T2a T P2->T2a T2b T P2->T2b T2c T P2->T2c T2d T P2->T2d T2e T P2->T2e T2f T P2->T2f T2a->T2b Quenching T2c->T2d Quenching Signal2 Weak Signal P3 Protein Signal3 Weak/No Signal

References

Technical Support Center: Troubleshooting Background Fluorescence in TAMRA Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you reduce background fluorescence in your Tetramethylrhodamine (TAMRA) staining experiments. High background can obscure your specific signal, leading to difficulties in data interpretation. This resource is designed for researchers, scientists, and drug development professionals to help identify the source of the problem and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in TAMRA staining?

High background fluorescence in immunofluorescence (IF) can originate from several sources. Identifying the likely cause is the first step in troubleshooting. The main culprits include:

  • Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample.

  • Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce at the same wavelength as your dye. Common sources include collagen, elastin, red blood cells, and lipofuscin.[1]

  • Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[2]

  • Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding.[3][4]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites can result in high background.[5][6]

  • Insufficient washing: Failure to remove unbound antibodies will contribute to background noise.[4][5]

  • Presence of unbound TAMRA dye: If the TAMRA-conjugated antibody is not properly purified, free dye can bind non-specifically to the sample.

Q2: How can I determine the source of my high background?

To pinpoint the source of high background, it's essential to include proper controls in your experiment. Here are some key controls to run:

  • Secondary antibody only control: This involves incubating your sample with only the secondary antibody (without the primary antibody). If you observe fluorescence, it indicates non-specific binding of your secondary antibody.

  • Unstained sample: Viewing an unstained sample under the microscope will reveal the level of endogenous autofluorescence.

  • Isotype control: This control involves using an antibody of the same isotype and concentration as your primary antibody but one that does not target your protein of interest. This helps to determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common issues leading to high background fluorescence in TAMRA staining.

Issue 1: High Background Due to Non-Specific Antibody Binding

Non-specific binding of primary or secondary antibodies is a frequent cause of high background. Here are several strategies to address this issue:

1. Optimize Antibody Concentrations:

The concentration of both primary and secondary antibodies should be optimized through titration. Using too high a concentration increases the likelihood of non-specific binding.[3][4]

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) and your secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000).[7]

  • Stain your samples with each dilution combination, keeping all other parameters of your protocol constant.

  • Image the samples using identical microscope settings.

  • Select the antibody concentrations that provide the best signal-to-noise ratio (bright specific staining with low background).

Antibody Type Typical Starting Dilution Range
Purified Polyclonal Antibody1:500 - 1:10,000
Polyclonal Antiserum1:100 - 1:2000[8]
Monoclonal Antibody (Culture Supernatant)1:10 - 1:1,000[8]
Monoclonal Antibody (Ascites)1:1000 - 1:100,000[8]

2. Improve Blocking:

Blocking non-specific binding sites is a critical step. If you are experiencing high background, consider optimizing your blocking protocol.

Experimental Protocol: Optimizing Blocking

  • Choice of Blocking Agent: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk. The serum used for blocking should be from the same species as the secondary antibody.[9]

  • Blocking Buffer Recipes:

    • Normal Serum Block: 5-10% normal serum (from the secondary antibody host species) in PBS with 0.1% Triton X-100.

    • BSA Block: 1-5% BSA in PBS with 0.1% Triton X-100.

    • Non-fat Dry Milk Block: 1% non-fat dry milk in PBS with 0.1% Triton X-100.

  • Incubation Time: Increase the blocking time to 60 minutes or longer at room temperature.[10]

3. Enhance Washing Steps:

Thorough washing is crucial to remove unbound antibodies.

Experimental Protocol: Improved Washing

  • Increase the number of wash steps after both primary and secondary antibody incubations.

  • Increase the duration of each wash to 5-10 minutes.

  • Include a mild detergent like 0.05% Tween 20 in your wash buffer (PBST) to help reduce non-specific binding.

Issue 2: High Background Due to Autofluorescence

Autofluorescence is the natural fluorescence of biological materials. Several methods can be employed to reduce it.

1. Sodium Borohydride Treatment for Aldehyde-Induced Fluorescence:

Aldehyde fixatives can cause autofluorescence. Treatment with sodium borohydride can reduce this.[2][11]

Experimental Protocol: Sodium Borohydride Treatment

  • Following fixation and permeabilization, wash the samples with PBS.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.[12]

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your blocking and staining protocol.

2. Sudan Black B for Lipofuscin Quenching:

Lipofuscin is an age-related pigment that is highly autofluorescent. Sudan Black B can be used to quench this autofluorescence.[1]

Experimental Protocol: Sudan Black B Staining

  • Prepare a 0.3% Sudan Black B solution in 70% ethanol. Stir overnight and filter before use.[1][13]

  • After your standard immunofluorescence staining and washing steps are complete, incubate the samples in the Sudan Black B solution for 10-15 minutes at room temperature.[1]

  • Wash thoroughly with PBS to remove excess Sudan Black B.

  • Mount your samples as usual.

3. Photobleaching:

Exposing the sample to a strong light source before staining can "bleach" the endogenous fluorophores, reducing autofluorescence.[14]

Experimental Protocol: Photobleaching

  • After fixation and permeabilization, place your slide on the microscope stage.

  • Expose the sample to a broad-spectrum light source (like a mercury arc lamp or an LED lamp) for an extended period (e.g., 15 minutes to several hours). The optimal time will need to be determined empirically.[15]

  • Proceed with your regular staining protocol.

Comparison of Autofluorescence Quenching Methods

Method Target Advantages Disadvantages Reduction Efficiency
Sodium Borohydride Aldehyde-induced fluorescenceSimple and effective for aldehyde fixatives.Can sometimes increase autofluorescence in certain tissues.[16]Variable
Sudan Black B LipofuscinVery effective for quenching lipofuscin.Can introduce a dark background and may have some non-specific staining.[17]Up to 88%[18]
TrueBlack™ Lipofuscin and other sourcesHighly effective with minimal background introduction.Commercial reagent, higher cost.89-93%[18]
Photobleaching Broad spectrum autofluorescenceNo chemical additions, preserves antigenicity well.[14]Can be time-consuming.[14]Up to 80%[15]
Issue 3: Advanced Troubleshooting - Spectral Unmixing

If you have access to a spectral confocal microscope, you can use spectral unmixing to computationally separate the TAMRA signal from the background fluorescence.

Conceptual Workflow: Spectral Unmixing

  • Acquire a Lambda Stack: Instead of capturing a single image, acquire a series of images at different emission wavelengths for your TAMRA-stained sample.

  • Obtain Reference Spectra:

    • Image a sample stained only with your TAMRA-conjugated antibody to get the pure TAMRA emission spectrum.

    • Image an unstained sample to obtain the emission spectrum of the autofluorescence.

  • Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ/Fiji plugins) to perform linear unmixing.[19][20] The software will use the reference spectra to calculate the contribution of the TAMRA signal and the background signal to each pixel in your original image, effectively separating them into different channels.

Visual Guides

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow Troubleshooting High Background in TAMRA Staining start High Background Observed control_check Run Controls: - Secondary only - Unstained sample start->control_check autofluorescence Fluorescence in unstained sample? control_check->autofluorescence autofluorescence_yes High Autofluorescence autofluorescence->autofluorescence_yes Yes secondary_binding Fluorescence in secondary only control? autofluorescence->secondary_binding No autofluorescence_solutions Implement Quenching: - Sodium Borohydride - Sudan Black B - Photobleaching - Spectral Unmixing autofluorescence_yes->autofluorescence_solutions end Low Background Achieved autofluorescence_solutions->end secondary_binding_yes Non-specific Secondary Binding secondary_binding->secondary_binding_yes Yes primary_issue Non-specific Primary Binding or Protocol Issue secondary_binding->primary_issue No secondary_solutions Optimize Secondary Ab: - Titrate concentration - Change supplier/lot - Use pre-adsorbed secondary secondary_binding_yes->secondary_solutions secondary_solutions->end primary_solutions Optimize Protocol: - Titrate primary Ab - Improve blocking - Increase washing primary_issue->primary_solutions primary_solutions->end

Caption: A flowchart outlining a systematic approach to troubleshooting high background fluorescence.

Mechanism of Action: Blocking Non-Specific Binding

BlockingMechanism How Blocking Buffers Reduce Background cluster_0 Without Blocking cluster_1 With Blocking tissue_unblocked Tissue Section (with non-specific sites) primary_ab_unblocked Primary Antibody primary_ab_unblocked->tissue_unblocked Specific Binding primary_ab_unblocked->tissue_unblocked Non-specific Binding secondary_ab_unblocked TAMRA-Secondary Antibody secondary_ab_unblocked->tissue_unblocked Non-specific Binding tissue_blocked Tissue Section (non-specific sites blocked) blocking_protein Blocking Proteins blocking_protein->tissue_blocked Occludes non-specific sites primary_ab_blocked Primary Antibody primary_ab_blocked->tissue_blocked Specific Binding secondary_ab_blocked TAMRA-Secondary Antibody secondary_ab_blocked->primary_ab_blocked Specific Binding

References

dealing with Tamra-peg4-cooh solubility issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tamra-peg4-cooh. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve directly in PBS?

A1: this compound is an amphiphilic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) parts. The TAMRA (tetramethylrhodamine) core is a large, hydrophobic aromatic structure that resists dissolving in water.[1] While the hydrophilic PEG4 linker and the terminal carboxylic acid group are designed to improve aqueous solubility, the hydrophobic nature of the TAMRA dye can still lead to aggregation and poor solubility, especially at higher concentrations in aqueous buffers like PBS.[1][2]

Q2: What is the role of the terminal carboxylic acid (-COOH) group in the molecule's solubility?

A2: The carboxylic acid group is critical for aqueous solubility, and its effectiveness is highly dependent on the pH of the solution.[3] In acidic conditions (low pH), the group is protonated (-COOH), making it neutral and less soluble in water. In neutral to alkaline conditions (like PBS, typically pH ~7.4), the group deprotonates to form a negatively charged carboxylate ion (-COO⁻).[4][5] This charged state significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[5][6]

Q3: Does the PEG4 linker guarantee solubility in PBS?

A3: The polyethylene glycol (PEG) linker greatly enhances the hydrophilicity of the molecule.[7][8] However, it does not guarantee complete solubility under all conditions. It acts to counteract the hydrophobicity of the TAMRA dye, but factors like high concentration, buffer pH, and ionic strength can still lead to precipitation.[1]

Q4: How should I store my this compound solutions?

A4: For long-term storage, stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C and protected from light.[8][9] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Aqueous working solutions in PBS should ideally be prepared fresh on the day of the experiment to minimize potential aggregation or degradation.

Troubleshooting Guide

Q5: My this compound powder will not dissolve in PBS. What is the correct procedure?

A5: Direct dissolution in PBS is not recommended. The most reliable method is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. Please follow the detailed protocol below.

Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard and recommended method for dissolving this compound for use in aqueous buffers like PBS.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[10]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 1-10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of powder or use the entire amount in the pre-weighed vial. c. Add the appropriate volume of anhydrous DMSO (or DMF) to achieve the desired stock concentration (e.g., 1-10 mM). d. Vortex the solution thoroughly for at least 2 minutes or until all the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[11] e. Result: You should have a clear, colored stock solution.

  • Prepare the Aqueous Working Solution (e.g., 1-10 µM in PBS): a. Gently vortex the DMSO stock solution before use. b. Add the required volume of the PBS buffer to a new tube. c. While vigorously vortexing the PBS, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation. d. Continue to vortex for another 30 seconds after the addition is complete. e. To remove any microscopic aggregates that may have formed, centrifuge the final working solution at high speed (>10,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new tube.

Important Considerations:

  • The final concentration of the organic co-solvent (DMSO/DMF) in your aqueous working solution should be kept to a minimum (ideally <1%, and almost always <5%) as it may affect your biological experiment.

  • Always add the concentrated stock solution to the buffer, not the other way around.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Equilibrate reagent to room temperature stock2 Add anhydrous DMSO to powder stock1->stock2 stock3 Vortex until fully dissolved (1-10 mM) stock2->stock3 work2 Add stock solution to PBS while vortexing stock3->work2 Dilute work1 Add PBS to a new tube work1->work2 work3 Centrifuge to remove any micro-aggregates work2->work3 work4 Use supernatant for experiment work3->work4

Caption: Recommended workflow for preparing this compound solutions.

Q6: I prepared a DMSO stock, but it precipitates immediately upon dilution into PBS. What should I do?

A6: This typically happens for one of two reasons: the final concentration in PBS is too high, or the dilution was not performed correctly.

  • Reduce Final Concentration: Your target concentration in PBS may be above the solubility limit. Try preparing a more dilute working solution.

  • Improve Mixing: Ensure you are adding the DMSO stock very slowly to the PBS while the PBS is being actively and vigorously mixed. This prevents the dye from crashing out of solution.

  • Check Co-solvent Percentage: Ensure the final percentage of DMSO in your PBS is low (<1-5%). A high organic solvent content can alter buffer properties and affect downstream applications.

Q7: My solution looks fine initially but becomes cloudy or precipitates after some time. Why?

A7: This indicates that the molecule is aggregating over time. Fluorescent dyes, particularly those with large aromatic systems like TAMRA, are prone to forming aggregates in aqueous solutions.[1]

  • Prepare Fresh: The best practice is to prepare the PBS working solution immediately before your experiment.

  • Storage: If you must store the aqueous solution, keep it at 4°C for short-term use (hours) and protect it from light. Do not store dilute aqueous solutions for long periods.

  • Ionic Strength: The salts in PBS can sometimes lower the solvation of a dye, promoting aggregation.[1] If your experiment allows, you could test a buffer with lower ionic strength.

G start Solubility Issue? q1 Does it dissolve in PBS directly? start->q1 a1 No: Use co-solvent (DMSO). Follow Protocol 1. q1->a1 No q2 Does it precipitate upon dilution? q1->q2 Yes a1->q2 a2_1 Yes: Lower final concentration. q2->a2_1 Yes a2_2 Yes: Ensure vigorous mixing during dilution. q2->a2_2 Yes q3 Is the solution unstable over time? q2->q3 No a2_1->q3 a2_2->q3 a3 Yes: Prepare solution fresh before each experiment. q3->a3 Yes end Solution is ready q3->end No a3->end

Caption: Troubleshooting flowchart for this compound solubility issues.

Data Presentation
Table 1: Properties of this compound
PropertyValueReference
Molecular Weight~677.8 g/mol [10][11]
Excitation Maximum (λex)~553 nm[10]
Emission Maximum (λem)~575 nm[10]
Solubility
   Organic SolventsSoluble in DMSO, DMF, DCM[10]
   Aqueous MediaLow solubility; requires co-solvent or pH adjustment for use in water/PBS.[10] (Implied by organic solubility)
Storage (Solid Form) -20°C, desiccated, protected from light[8][10]
Storage (Stock in DMSO) -20°C (1 month) or -80°C (6 months)[9][11]
Chemical Principles Visualization

The solubility of this compound in aqueous solution is significantly influenced by the protonation state of its terminal carboxylic acid group.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) low_ph_struct R-COOH low_ph_desc Protonated Form Neutral Charge Lower Water Solubility high_ph_struct R-COO⁻ + H⁺ low_ph_struct->high_ph_struct pKa ~4-5 high_ph_desc Deprotonated Form Negative Charge Higher Water Solubility

Caption: Effect of pH on the ionization and solubility of the carboxyl group.

References

Technical Support Center: TAMRA-PEG4-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the TAMRA-PEG4-COOH conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

A1: The conjugation of this compound to a biomolecule, such as a protein or antibody, is typically a two-step process. First, the carboxylic acid (-COOH) on the PEG linker is activated to an N-hydroxysuccinimide (NHS) ester. This activated TAMRA-PEG4-NHS ester then readily reacts with primary amine groups (-NH2) present on the target biomolecule, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][3]

Q2: Why is pH a critical parameter in this conjugation reaction?

A2: pH is a critical parameter because it directly influences the two competing reactions in the conjugation process: the reaction with the amine group and the hydrolysis of the NHS ester.[1][4][5] For the amine to be reactive, it must be in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it unreactive.[4][5][6] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, where the ester reacts with water instead of the amine.[1][7][8] This hydrolysis leads to a lower conjugation yield. Therefore, an optimal pH balances amine reactivity and NHS ester stability.

Q3: What is the optimal pH range for the TAMRA-PEG4-NHS ester conjugation to primary amines?

A3: The optimal pH range for conjugating NHS esters to primary amines is generally between pH 7.2 and 8.5.[1] Many protocols recommend a more specific range of pH 8.3-8.5 to ensure the primary amines are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[4][5][6]

Q4: What types of buffers are recommended for this reaction?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[6][9] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate buffer.[1][4][6] Buffers like Tris should be avoided as they contain primary amines.[1][6]

Q5: Can other functional groups on a protein react with the TAMRA-PEG4-NHS ester?

A5: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic groups can occur, especially under non-optimal pH conditions.[10][11] Functional groups such as the hydroxyl groups of tyrosine, serine, and threonine, and the sulfhydryl group of cysteine have been reported to show some reactivity.[10] The reactivity of these groups is also pH-dependent.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound conjugation reaction, with a focus on pH-related problems.

Symptom Potential Cause Recommended Solution
Low or No Conjugation Incorrect Reaction pH: The pH of the reaction buffer may be too low (acidic), leading to protonation of the primary amines and preventing the reaction.[4][5]Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5. A pH of 8.3 is often recommended for efficient labeling.[4][5][6]
NHS Ester Hydrolysis: The pH of the reaction buffer may be too high (alkaline), causing rapid hydrolysis of the TAMRA-PEG4-NHS ester before it can react with the amine.[1][7] The half-life of NHS esters decreases significantly as the pH increases.[1][8]Lower the pH of the reaction buffer to within the optimal range. Prepare the activated TAMRA-PEG4-NHS ester solution immediately before use.[4]
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for the TAMRA-PEG4-NHS ester.[1][6]Perform a buffer exchange to an amine-free buffer like PBS, sodium bicarbonate, or borate buffer before starting the conjugation reaction.
Inconsistent Conjugation Results Fluctuating pH During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly acidify the reaction mixture, especially in large-scale reactions or with weakly buffered solutions.[5][6]Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction for large-scale conjugations.[5][6]
High Background or Non-Specific Labeling Reaction at Non-Optimal pH: Deviating from the optimal pH range can sometimes increase the likelihood of side reactions with other nucleophilic amino acid residues like tyrosine, serine, or threonine.[10]Ensure the reaction is carried out within the recommended pH range of 7.2-8.5 to maximize specificity for primary amines.[1][11]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol outlines the essential steps for labeling a protein with this compound.

1. Activation of this compound (Preparation of NHS Ester):

  • This step is typically performed in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC) in the organic solvent.

  • Allow the reaction to proceed for at least 1 hour at room temperature to form the TAMRA-PEG4-NHS ester.

2. Preparation of the Protein:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a pH between 8.3 and 8.5.[4][6]

  • The protein solution should be free of any substances that contain primary amines.

3. Conjugation Reaction:

  • Add the freshly prepared TAMRA-PEG4-NHS ester solution (in DMF or DMSO) to the protein solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • A typical molar excess of the NHS ester to the protein is between 8 to 20-fold, but this may need to be optimized for your specific protein.[4][5]

  • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[5][6]

4. Purification of the Conjugate:

  • Remove the unreacted TAMRA-PEG4 and byproducts using a suitable purification method.

  • For macromolecules, gel filtration is a common and effective method.[5][6]

  • Other methods like dialysis or chromatography can also be used.

Visualizations

TAMRA_Conjugation_Workflow cluster_activation Step 1: NHS Ester Activation cluster_conjugation Step 2: Amine Conjugation cluster_purification Step 3: Purification TAMRA_COOH This compound TAMRA_NHS TAMRA-PEG4-NHS Ester TAMRA_COOH->TAMRA_NHS DMF/DMSO NHS NHS NHS->TAMRA_NHS EDC EDC EDC->TAMRA_NHS Protein Protein-NH2 TAMRA_NHS->Protein Conjugate TAMRA-PEG4-Protein Protein->Conjugate pH 8.3-8.5 Buffer Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Gel Filtration pH_Impact_Logic cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9) Low_pH Low pH Protonated_Amine Amine is Protonated (R-NH3+) Low_pH->Protonated_Amine No_Reaction No Conjugation Protonated_Amine->No_Reaction Optimal_pH Optimal pH Deprotonated_Amine Amine is Deprotonated (R-NH2) Optimal_pH->Deprotonated_Amine Stable_NHS NHS Ester is Stable Optimal_pH->Stable_NHS Successful_Conjugation Successful Conjugation Deprotonated_Amine->Successful_Conjugation Stable_NHS->Successful_Conjugation High_pH High pH Hydrolysis NHS Ester Hydrolysis High_pH->Hydrolysis Low_Yield Low Conjugation Yield Hydrolysis->Low_Yield

References

Navigating the Stability of TAMRA-PEG4-COOH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of TAMRA-PEG4-COOH under various storage conditions. Understanding the stability of this reagent is critical for ensuring the accuracy and reproducibility of experimental results in research and drug development. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter, providing clear and actionable solutions.

Question Possible Cause Troubleshooting Steps
Why is the fluorescence intensity of my labeled conjugate weaker than expected? 1. Degradation of TAMRA dye: Prolonged exposure to light or high pH can cause photobleaching or chemical degradation. 2. Suboptimal Labeling Conditions: Incorrect pH or buffer components during the conjugation reaction. 3. Aggregation: The hydrophobic nature of the TAMRA dye may lead to aggregation and self-quenching, especially at high concentrations.1. Minimize Light Exposure: Protect the reagent and labeled conjugates from light by using amber vials and covering samples with aluminum foil. 2. Optimize Labeling pH: Perform conjugation reactions at a pH of 7.2-8.0 for optimal amine reactivity. 3. Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation from repeated freeze-thaw cycles. 4. Solvent Considerations: If solubility issues are suspected, consider using a small amount of an organic co-solvent like DMSO or DMF before diluting with an aqueous buffer.
I observe a shift in the absorbance or emission spectrum of my sample. 1. Environmental Factors: Changes in solvent polarity or pH can influence the spectral properties of the TAMRA dye. 2. Degradation: Chemical alteration of the fluorophore structure.1. Maintain Consistent Buffer Conditions: Ensure that the pH and composition of your buffers are consistent across experiments. 2. Check for Contaminants: Ensure all labware and solvents are clean and free of interfering substances.
My conjugation efficiency is low. 1. Hydrolysis of the Carboxylic Acid: The terminal carboxylic acid can be susceptible to hydrolysis, especially in aqueous solutions over time. 2. Inactive Reagent: Improper storage may have led to the degradation of the this compound.1. Use Fresh or Properly Stored Reagent: Always use reagent that has been stored according to the recommendations (see storage table below). 2. Activate the Carboxylic Acid: For efficient conjugation to primary amines, use a carbodiimide activator such as EDC in the presence of N-hydroxysuccinimide (NHS).
How can I confirm the integrity of my this compound before use? Not applicableAnalytical Check: The integrity can be assessed by analytical techniques such as HPLC to check for purity and the presence of degradation products, and by UV-Vis spectroscopy to confirm the characteristic absorbance spectrum of the TAMRA dye.

Stability of this compound Under Various Storage Conditions

The stability of this compound is influenced by temperature, solvent, and exposure to light. The following table summarizes the recommended storage conditions and expected stability.

Storage Condition Form Recommended Temperature Expected Stability Key Considerations
Long-term Solid (lyophilized powder)-20°CUp to 12 monthsProtect from moisture and light.[1]
Short-term Solid (lyophilized powder)4°CSeveral weeksKeep desiccated and protected from light.
Stock Solution In anhydrous DMSO or DMF-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Buffer In aqueous buffer (e.g., PBS)4°CUp to 24 hoursPrepare fresh for immediate use. The PEG linker and the TAMRA dye can be susceptible to degradation in aqueous environments over extended periods.

Note: The stability of this compound in aqueous solutions is limited. For applications requiring prolonged incubation in aqueous buffers, it is crucial to perform experiments promptly after preparing the solution. The fluorescence of TAMRA dyes can be pH-sensitive, with decreased intensity observed at pH values above 8.0.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and stability assessment of this compound.

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex briefly to dissolve the solid completely.

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Stability Assessment by HPLC
  • Objective: To quantitatively assess the degradation of this compound over time under specific storage conditions.

  • Methodology:

    • Prepare a solution of this compound at a known concentration in the solvent and storage condition to be tested (e.g., PBS at 4°C, DMSO at room temperature).

    • Immediately after preparation (t=0), inject an aliquot of the solution onto a reverse-phase HPLC column (e.g., C18).

    • Analyze the sample using a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the eluting compounds using a UV-Vis detector at the absorbance maximum of TAMRA (around 555 nm) and a fluorescence detector.

    • Store the remaining solution under the specified condition.

    • At subsequent time points (e.g., 24h, 48h, 1 week), inject another aliquot and analyze under the same HPLC conditions.

    • Calculate the percentage of remaining intact this compound by comparing the peak area of the main compound at each time point to the peak area at t=0.

Potential Degradation Pathway

Suboptimal storage conditions can lead to the degradation of this compound, affecting its performance. The primary degradation pathways are hydrolysis of the polyethylene glycol (PEG) linker and photolytic or chemical degradation of the TAMRA fluorophore.

Potential Degradation of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Environment Photodegradation Photodegradation This compound->Photodegradation Light Exposure Cleaved PEG Fragments Cleaved PEG Fragments Hydrolysis->Cleaved PEG Fragments Degraded TAMRA Degraded TAMRA Photodegradation->Degraded TAMRA

Caption: Potential degradation pathways of this compound.

This guide provides a foundational understanding of the stability of this compound. For specific experimental applications, it is always recommended to perform appropriate validation and stability checks to ensure the reliability of your results.

References

side reactions of NHS ester hydrolysis in labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding N-hydroxysuccinimide (NHS) ester hydrolysis, a common side reaction in labeling experiments for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a concern?

A1: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and N-hydroxysuccinimide (NHS). This is a significant side reaction because it directly competes with the desired labeling reaction, where the NHS ester should react with a primary amine on your target molecule (e.g., a protein or antibody) to form a stable amide bond.[1][2][3][] Excessive hydrolysis reduces the concentration of the active labeling reagent, leading to lower labeling efficiency and inconsistent results.[3][]

Q2: What are the main factors that influence the rate of NHS ester hydrolysis?

A2: Several factors can accelerate the hydrolysis of NHS esters:

  • pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1][2][5] While a slightly basic pH (7.2-9) is needed to deprotonate primary amines for the labeling reaction, a very high pH will favor hydrolysis.[2][6]

  • Temperature: Higher temperatures can increase the rate of all chemical reactions, including hydrolysis.[1][2]

  • Buffer Composition: The presence of competing nucleophiles, such as primary amines in Tris-based buffers, will react with the NHS ester and reduce labeling efficiency.[1][2][6]

  • Concentration of Reactants: Hydrolysis becomes a more dominant side reaction when the concentration of the target protein or molecule is low.[1][2][]

  • Reagent Purity and Storage: NHS esters are moisture-sensitive.[7][8] Improper storage or using old reagents that have been exposed to moisture can lead to pre-hydrolysis of the ester, rendering it inactive before the experiment even begins.[7]

Q3: What is the optimal pH for an NHS ester labeling reaction?

A3: The optimal pH is a trade-off between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[6] Most protocols recommend a pH range of 7.2 to 8.5.[1][2][] A commonly cited optimal pH is between 8.3 and 8.5, which provides a good balance for efficient labeling.[6][9]

Q4: Can NHS esters react with other amino acid residues besides lysine?

A4: Yes, while NHS esters are highly selective for primary aliphatic amines like the side chain of lysine, side reactions can occur with other nucleophilic amino acid side chains.[3] These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[3][10][11] However, the resulting ester and thioester bonds are generally less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced.[3]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Q1: I am observing very low labeling of my protein. What could be the cause?

A1: Low labeling efficiency is a common problem often linked to the hydrolysis of the NHS ester. Here are the primary aspects to investigate:

  • Reagent Integrity: The NHS ester may have hydrolyzed during storage. It is crucial to store NHS esters in a cool, dry place, protected from moisture.[7] For best results, use freshly prepared solutions of the NHS ester.[6][7]

  • Reaction pH: An incorrect pH is a frequent cause of failure. If the pH is too low (below 7), the primary amines on your protein will be protonated and will not react efficiently.[6] If the pH is too high (above 9), the NHS ester will hydrolyze rapidly before it can react with the protein.[5][6] Verify the pH of your reaction buffer immediately before use.

  • Buffer Contamination: Your buffer may contain competing nucleophiles. Avoid buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane).[1][6] Recommended buffers include phosphate, bicarbonate, HEPES, or borate.[1][2]

  • Protein Concentration: The concentration of your target protein might be too low. In dilute protein solutions, the water molecules can outcompete the protein's primary amines for reaction with the NHS ester.[] If possible, increase the protein concentration to 1-10 mg/mL.[6]

Quantitative Data Summary

The stability of an NHS ester in an aqueous solution is highly dependent on the pH and temperature. The half-life (t½) is the time it takes for half of the active NHS ester to hydrolyze. As shown in the table below, the rate of hydrolysis increases dramatically with a rise in pH.

pHTemperatureHalf-life (t½)Reference(s)
7.00°C4 - 5 hours[1][2][5]
8.0Room Temp.~3.5 hours[12]
8.64°C10 minutes[1][2][5]
9.0Room Temp.~2 hours[12]

Table 1: Half-life of NHS Esters Under Various Conditions. Note that exact half-life can vary depending on the specific NHS ester compound.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general workflow designed to maximize labeling efficiency while minimizing the side reaction of hydrolysis.

  • Reagent Preparation:

    • Immediately before starting the reaction, dissolve the NHS ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][6] Ensure the DMF is of high quality and does not have a "fishy" odor, which indicates the presence of dimethylamine that can react with the NHS ester.[6]

    • The aqueous solution of an NHS ester should be used immediately after preparation.[6]

  • Buffer Preparation:

    • Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.[6][9] This pH is critical for the reaction's success.[6]

    • Avoid buffers containing primary amines like Tris.[6]

  • Biomolecule Preparation:

    • Dissolve your biomolecule (e.g., protein) in the prepared reaction buffer to a final concentration of 1-10 mg/mL.[6] If your biomolecule is in a different buffer, exchange it for the appropriate labeling buffer using dialysis or a desalting column.

  • Labeling Reaction:

    • Add the calculated amount of the dissolved NHS ester solution to the biomolecule solution. A molar excess of the NHS ester is typically required.[6]

    • Mix the components thoroughly by vortexing.[9]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[6][9] The lower temperature can help to slow the rate of hydrolysis.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.[1][2] This will consume any unreacted NHS ester.

  • Purification:

    • Remove the unreacted label and byproducts (like free N-hydroxysuccinimide) from the labeled conjugate.[9] The most common method for macromolecules is gel filtration (desalting column).[6][9] Other methods like dialysis or precipitation can also be used.[9]

Visualizations

G cluster_0 NHS Ester Reaction Pathways NHS_Ester R-CO-O-NHS (Active NHS Ester) Conjugate R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed Hydrolysis (Side Reaction) Amine Protein-NH2 (Primary Amine) Water H2O (Water) NHS NHS Conjugate->NHS + Hydrolyzed->NHS +

Diagram 1: Competing reactions of an NHS ester.

G start Start prep_reagents Prepare Reagents (Fresh NHS Ester Solution) start->prep_reagents prep_protein Prepare Biomolecule (in Amine-Free Buffer, pH 8.3-8.5) start->prep_protein mix Mix NHS Ester and Biomolecule prep_reagents->mix prep_protein->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., add Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify end End purify->end

Diagram 2: General experimental workflow for NHS ester labeling.

G start Low Labeling Efficiency Observed check_ph Is reaction buffer pH 8.3-8.5? start->check_ph check_reagent Is NHS ester reagent fresh and stored properly? check_ph->check_reagent Yes adjust_ph Adjust pH of buffer check_ph->adjust_ph No check_buffer Is buffer amine-free (e.g., no Tris)? check_reagent->check_buffer Yes use_new_reagent Use fresh/new NHS ester check_reagent->use_new_reagent No check_conc Is protein concentration >1 mg/mL? check_buffer->check_conc Yes change_buffer Switch to recommended buffer (Phosphate, Bicarbonate) check_buffer->change_buffer No increase_conc Increase protein concentration check_conc->increase_conc No success Problem Resolved check_conc->success Yes adjust_ph->success use_new_reagent->success change_buffer->success increase_conc->success

Diagram 3: Troubleshooting decision tree for low labeling.

References

Technical Support Center: Purification of TAMRA-PEG4-COOH Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated TAMRA-PEG4-COOH dye from their labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: After my labeling reaction, how do I know if I have unconjugated this compound dye in my sample?

A1: The presence of unconjugated dye can be identified by a few common observations. A brightly colored solution after the reaction is a primary indicator. To confirm, you can analyze a small aliquot of your reaction mixture using techniques like thin-layer chromatography (TLC) or analytical reverse-phase high-performance liquid chromatography (RP-HPLC). The unconjugated dye will appear as a separate, faster-migrating species compared to your labeled biomolecule.

Q2: What are the most common methods to remove unconjugated this compound?

A2: The three most effective and widely used methods for removing unconjugated this compound are:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is a rapid and effective way to separate larger labeled biomolecules from the smaller, unconjugated dye.[1][2]

  • Dialysis: This technique involves the use of a semi-permeable membrane to separate molecules based on size differences. It is a simple and gentle method, particularly suitable for larger proteins.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity. It is ideal for purifying labeled peptides and oligonucleotides, offering excellent separation of the labeled product from the free dye.[4]

Q3: Why is my fluorescent signal weak after purification, even though the labeling reaction seemed to work?

A3: A weak fluorescent signal can be due to several factors. Over-labeling can lead to self-quenching, where the fluorescent dyes interact with each other and reduce the overall signal.[5] Conversely, a low degree of labeling will also result in a weak signal. It is also possible that the purification process itself led to the loss of your labeled biomolecule. We recommend calculating the Degree of Labeling (DOL) to assess the efficiency of your reaction.[6]

Q4: Can the hydrophobicity of this compound cause problems during purification?

A4: Yes, the hydrophobic nature of the TAMRA dye can sometimes lead to aggregation of the labeled peptide or protein.[7] This can be mitigated by adding organic solvents like DMSO to your sample or by using buffers containing mild detergents. When using RP-HPLC, the hydrophobicity of the dye aids in its separation from less hydrophobic peptides.

Q5: What is the Degree of Labeling (DOL) and how do I calculate it?

A5: The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to each biomolecule.[5][6] It is a critical parameter for ensuring the quality and consistency of your labeled product. You can calculate the DOL using absorbance measurements of your purified conjugate.[5][8]

Troubleshooting Guides

Issue 1: Unconjugated Dye Remains After Purification
Possible Cause Recommended Solution
Size Exclusion Chromatography (SEC): Incorrect column size or packing.Ensure the column bed volume is at least 4-5 times your sample volume. Use a resin with an appropriate fractionation range, such as Sephadex G-25 or G-50, which are effective for separating proteins from small molecules like dyes.[2]
Dialysis: Inappropriate Molecular Weight Cut-Off (MWCO) of the membrane.Use a dialysis membrane with an MWCO that is significantly smaller than your biomolecule but large enough to allow the free dye (MW = 677.75 g/mol ) to pass through. A 3.5 kDa or 5 kDa MWCO is typically a good starting point for proteins.
Dialysis: Insufficient dialysis time or buffer volume.Dialyze against a large volume of buffer (at least 200-500 times the sample volume) and perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.[3]
RP-HPLC: Suboptimal gradient elution.Optimize your gradient to ensure sufficient separation between the unconjugated dye and your labeled biomolecule. A shallower gradient may be necessary to resolve species with similar hydrophobicities.[9]
Issue 2: Low Recovery of Labeled Biomolecule
Possible Cause Recommended Solution
SEC/Dialysis: Adsorption of the biomolecule to the chromatography resin or dialysis membrane.Pre-treat the column or membrane with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding. Ensure the buffer composition (pH, ionic strength) is optimal for your biomolecule's stability and solubility.
RP-HPLC: Irreversible binding to the column.Use a column with a suitable stationary phase (e.g., C18 for peptides) and optimize the mobile phase composition. Adding a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) can improve recovery.[4][9]
General: Precipitation of the labeled biomolecule.Due to the hydrophobicity of the TAMRA dye, your labeled biomolecule may be more prone to aggregation.[7] Perform purification steps at 4°C and consider adding a non-ionic detergent or increasing the ionic strength of your buffers.

Quantitative Data Summary

Parameter Value Reference
This compound Molecular Weight 677.75 g/mol N/A
TAMRA Molar Extinction Coefficient (at ~555 nm) ~90,000 M⁻¹cm⁻¹[7]
TAMRA Excitation Maximum ~555 nm[7]
TAMRA Emission Maximum ~580 nm[7]
Recommended SEC Resin Sephadex G-25 or G-50[2]
Recommended Dialysis MWCO 3.5 kDa - 10 kDaN/A

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Protein Purification

This protocol is designed for the removal of unconjugated this compound from a protein sample.

  • Column Preparation:

    • Select a desalting column pre-packed with a suitable resin (e.g., Sephadex G-25).[2] The column size should be chosen based on your sample volume (typically, the bed volume should be at least four times the sample volume).

    • Equilibrate the column with 3-5 column volumes of your desired buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Sample Application:

    • Apply your reaction mixture to the top of the column. Allow the sample to fully enter the resin bed.

  • Elution:

    • Begin eluting with your equilibration buffer.

    • The labeled protein, being larger, will elute first in the void volume. The smaller, unconjugated dye will be retained by the resin and elute later.

    • Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

  • Pooling and Concentration:

    • Pool the fractions containing your purified, labeled protein.

    • If necessary, concentrate the pooled fractions using a centrifugal filter device.

SEC_Workflow cluster_prep Column Preparation cluster_application Sample Application cluster_elution Elution & Collection cluster_final Final Steps prep1 Select Desalting Column (e.g., Sephadex G-25) prep2 Equilibrate with 3-5 Column Volumes of Buffer prep1->prep2 app1 Apply Reaction Mixture to Column prep2->app1 elute1 Elute with Equilibration Buffer app1->elute1 elute2 Collect Fractions elute1->elute2 elute3 Monitor Absorbance (280 nm & 555 nm) elute2->elute3 final1 Pool Fractions with Labeled Protein elute3->final1 final2 Concentrate Pooled Fractions (Optional) final1->final2 Dialysis_Workflow cluster_prep Membrane Preparation cluster_loading Sample Loading cluster_dialysis Dialysis Process cluster_recovery Sample Recovery prep1 Select Dialysis Membrane (3.5-5 kDa MWCO) prep2 Prepare Membrane (Rinse with DI Water) prep1->prep2 load1 Load Reaction Mixture into Tubing/Cassette prep2->load1 dialysis1 Dialyze against Large Volume of Buffer (4°C) load1->dialysis1 dialysis2 Buffer Change 1 (2-4 hours) dialysis1->dialysis2 dialysis3 Buffer Change 2 (4-6 hours) dialysis2->dialysis3 dialysis4 Final Dialysis (Overnight) dialysis3->dialysis4 recover1 Remove Dialysis Bag dialysis4->recover1 recover2 Transfer Purified Protein recover1->recover2 HPLC_Workflow cluster_prep System Preparation cluster_injection Sample Injection cluster_elution Gradient Elution cluster_collection Collection & Analysis cluster_final Final Step prep1 Equilibrate C18 Column prep2 Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile prep1->prep2 inject1 Dissolve Sample in Mobile Phase A prep2->inject1 inject2 Inject Sample inject1->inject2 elute1 Run Linear Gradient (e.g., 5-65% B over 30 min) inject2->elute1 elute2 Monitor at 220 nm & 555 nm elute1->elute2 collect1 Collect Fractions elute2->collect1 collect2 Analyze by Mass Spectrometry collect1->collect2 final1 Lyophilize Purified Fractions collect2->final1

References

TAMRA Labeling Reactions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during TAMRA (Tetramethylrhodamine) labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for TAMRA NHS ester labeling reactions?

A1: TAMRA NHS esters react most efficiently with primary amines (like the N-terminus of a protein or the side chain of a lysine residue) under mild alkaline conditions.[1] The optimal pH range for the reaction is typically between 8.0 and 9.0.[1] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[2][3] At a pH below 8.0, the labeling efficiency will decrease as the primary amines are more likely to be protonated. Conversely, at a pH much higher than 9.0, the NHS ester becomes more susceptible to hydrolysis, which also reduces labeling efficiency.[4]

Q2: What is the recommended dye-to-protein molar ratio for TAMRA labeling?

A2: The optimal dye-to-protein molar ratio can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a molar ratio between 5:1 and 20:1 (dye:protein).[5][6] For antibodies, a dye/protein molar ratio of 9:1 to 15:1 is often recommended.[2] It is advisable to perform a titration to determine the optimal ratio for your specific protein and application.[7]

Q3: My TAMRA-labeled protein has precipitated. What could be the cause and how can I prevent it?

A3: Protein precipitation during or after TAMRA labeling can occur due to a few factors. TAMRA is a relatively hydrophobic molecule, and attaching it to a protein can increase the protein's overall hydrophobicity, leading to aggregation and precipitation.[1] Over-labeling, where too many dye molecules are attached to a single protein, can also cause precipitation.[8] To prevent this, you can try reducing the dye-to-protein molar ratio in your labeling reaction.[8] Adding polar linkers, such as PEG spacers, between the dye and the peptide can also help to mitigate aggregation.[1]

Q4: I am observing high background fluorescence in my experiments. What are the possible reasons and solutions?

A4: High background fluorescence is often due to the presence of unconjugated (free) TAMRA dye in your labeled protein solution.[7][9][10] It is crucial to remove all unbound dye after the labeling reaction.[7][9][10] This can be achieved through methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[3] Another potential cause is non-specific binding of the TAMRA dye to your protein or other components in your sample.[11][12] Ensuring proper blocking steps in your experimental protocol can help minimize non-specific binding.[12]

Q5: What is the Degree of Labeling (DOL) and why is it important?

A5: The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[7][13] It is a critical parameter for ensuring the quality and consistency of your labeled protein.[14] An optimal DOL is essential for generating a strong fluorescent signal without causing issues like fluorescence quenching (from over-labeling) or a weak signal (from under-labeling).[7][13] For most applications, a DOL between 2 and 10 is considered optimal for antibodies.[9][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Sub-optimal pH: The reaction pH is too low (below 8.0), leading to protonation of primary amines.Ensure the reaction buffer is at a pH between 8.0 and 9.0.[1] Use a fresh buffer solution.
Hydrolysis of NHS ester: The reaction pH is too high (above 9.0), or the TAMRA NHS ester stock solution is old or has been exposed to moisture.Prepare a fresh stock solution of the TAMRA NHS ester in anhydrous DMSO or DMF immediately before use.[3][15]
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with the protein for reaction with the TAMRA NHS ester.Use an amine-free buffer such as sodium bicarbonate, phosphate, or borate buffer.[1][3]
Low protein concentration: A dilute protein solution can lead to lower labeling efficiency.If possible, concentrate your protein solution to at least 1-2.5 mg/mL.[2]
Protein Precipitation Over-labeling: Too many hydrophobic TAMRA molecules are attached to the protein, causing it to aggregate.Reduce the dye-to-protein molar ratio in the labeling reaction.[8] Perform a titration to find the optimal ratio.
Hydrophobic nature of TAMRA: The inherent hydrophobicity of the TAMRA dye can decrease the solubility of the labeled protein.Consider using a TAMRA variant with a hydrophilic linker if available. Adding polar linkers like PEG spacers can also help.[1]
High Background Fluorescence Presence of free dye: Unconjugated TAMRA dye remains in the sample after the labeling reaction.Thoroughly purify the labeled protein to remove all unbound dye using techniques like gel filtration, dialysis, or spin columns.[3][7][9][10]
Non-specific binding: The TAMRA dye or the labeled protein is binding non-specifically to other molecules or surfaces.For applications like immunofluorescence, ensure proper blocking steps are included in your protocol.[12] Consider using a blocking agent like BSA.
Loss of Protein Activity Labeling of critical residues: The TAMRA dye may have attached to primary amines within the active site or binding site of the protein, hindering its function.If possible, try to protect the active site during labeling. Alternatively, consider using a different labeling chemistry that targets other functional groups, such as maleimides for thiol groups on cysteine residues.[1]
Over-labeling: Excessive labeling can alter the protein's conformation and lead to a loss of activity.Reduce the dye-to-protein molar ratio to achieve a lower Degree of Labeling.[8]

Experimental Protocols

Protocol 1: Standard TAMRA NHS Ester Labeling of a Protein

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • TAMRA NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[16] If your protein is in a different buffer, exchange it for the labeling buffer.

  • Immediately before the reaction, prepare a 10 mg/mL stock solution of TAMRA NHS ester in anhydrous DMSO or DMF.[3]

  • Add the TAMRA NHS ester stock solution to the protein solution at a desired molar excess (e.g., 10-fold molar excess).

  • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Remove the unreacted dye by passing the reaction mixture through a purification column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]

  • Collect the colored fractions, which contain your labeled protein.

Protocol 2: Calculating the Degree of Labeling (DOL)

Materials:

  • TAMRA-labeled protein solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum for TAMRA (approximately 555 nm, Amax).[1]

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye). For TAMRA, this is approximately 0.3.[2]

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the dye concentration using the Beer-Lambert law:

    • Dye Concentration (M) = Amax / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of TAMRA at its Amax (approximately 90,000 M⁻¹cm⁻¹).[1]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Guides

TAMRA_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.0-9.0) Mix Mix Protein and TAMRA NHS Ester Protein->Mix TAMRA_NHS TAMRA NHS Ester in Anhydrous DMSO TAMRA_NHS->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Purify Purify via Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Free_Dye Unconjugated TAMRA Dye Purify->Free_Dye Labeled_Protein Purified TAMRA-Labeled Protein Purify->Labeled_Protein DOL_Calc Calculate Degree of Labeling (DOL) Labeled_Protein->DOL_Calc

Caption: Workflow for TAMRA NHS Ester Protein Labeling.

Troubleshooting_Tree Start Low Labeling Efficiency? Check_pH Is pH 8.0-9.0? Start->Check_pH Yes Precipitation Protein Precipitation? Start->Precipitation No Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Dye Fresh Dye Stock? Check_Buffer->Check_Dye Yes Change_Buffer Use Amine-Free Buffer (e.g., Bicarbonate) Check_Buffer->Change_Buffer No New_Dye Prepare Fresh Dye Stock Check_Dye->New_Dye No Success Labeling Successful Check_Dye->Success Yes Adjust_pH->Start Change_Buffer->Start New_Dye->Start Check_DOL Is DOL > 10? Precipitation->Check_DOL Yes High_Background High Background? Precipitation->High_Background No Check_DOL->Success No Reduce_Ratio Reduce Dye:Protein Ratio Check_DOL->Reduce_Ratio Yes Reduce_Ratio->Start High_Background->Success No Check_Purification Thorough Purification? High_Background->Check_Purification Yes Check_Purification->Success Yes Improve_Purification Improve Purification (e.g., longer column) Check_Purification->Improve_Purification No Improve_Purification->Start

References

Technical Support Center: Cysteine Labeling with TAMRA Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with TAMRA (Tetramethylrhodamine) maleimide for cysteine residue labeling. This guide provides answers to frequently asked questions, troubleshooting advice for common challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling cysteine residues with TAMRA maleimide?

The optimal pH for the reaction between a maleimide and a thiol (the sulfhydryl group of cysteine) is between 6.5 and 7.5.[1] Within this range, the reaction is highly specific for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[2]

Q2: Can I perform the labeling reaction at a pH higher than 7.5?

It is strongly discouraged. At pH values above 7.5, the specificity for thiols is lost, and maleimides will begin to react competitively with primary amines, such as the side chain of lysine residues.[1][2] Furthermore, the rate of maleimide hydrolysis to a non-reactive maleamic acid increases significantly at alkaline pH, which can inactivate your dye before it labels the protein.[1][3]

Q3: My protein has disulfide bonds. Can I still label the cysteine residues?

No, maleimides do not react with disulfides.[4][5] You must first reduce the disulfide bonds to free the thiol groups. This is typically done using a reducing agent. After reduction, the agent must be removed before adding the TAMRA maleimide to prevent it from competing with the protein's cysteines.[1][6]

Q4: How stable is the TAMRA maleimide reagent in solution?

TAMRA maleimide is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[2][7] Therefore, stock solutions should be prepared fresh in an anhydrous solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[8][9] Unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture.[8] Avoid storing maleimides in aqueous buffers.[2]

Q5: How stable is the bond formed between the cysteine and the TAMRA maleimide?

The reaction forms a stable thioether bond.[1] However, this bond can undergo a retro-Michael reaction, particularly in the presence of other free thiols, which can lead to the label being transferred or lost.[10][11] The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring after labeling, a process that is accelerated by certain linker chemistries or higher pH.[10][12]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Inactive Dye The maleimide group hydrolyzed before reacting with the protein. Prepare a fresh stock solution of TAMRA maleimide in anhydrous DMSO or DMF immediately before starting the experiment.[2][13]
Incorrect pH The reaction buffer was outside the optimal pH 6.5-7.5 range. Verify the pH of your buffer. A pH below 6.5 will significantly slow the reaction, while a pH above 7.5 will increase dye hydrolysis and non-specific labeling.
Oxidized Cysteines Cysteine residues exist as unreactive disulfide bonds. Reduce the protein with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes.[5][9]
Interference from Reducing Agent Thiol-containing reducing agents (like DTT or β-mercaptoethanol) or excess TCEP compete with the protein's cysteines for the dye.[14] Remove the reducing agent after the reduction step using a desalting column or size-exclusion chromatography before adding the TAMRA maleimide.[1][6]
Re-oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds if exposed to oxygen. Use degassed buffers for all steps and consider performing the reaction under an inert gas (e.g., nitrogen or argon).[4]
Insufficient Dye Concentration The molar ratio of dye to protein is too low. A 10:1 to 20:1 molar ratio of dye to protein is typically recommended as a starting point.[8]
Low Protein Concentration Low protein concentrations (<1-2 mg/mL) can decrease reaction efficiency.[13][15] If possible, concentrate your protein before labeling.

Problem: Protein Precipitation During Labeling

Possible Cause Recommended Solution
Hydrophobicity of TAMRA TAMRA is a hydrophobic molecule.[16] Adding the dye, especially if dissolved in a high concentration of organic solvent, can cause some proteins to precipitate.
Solution Add the dye stock solution slowly to the protein solution while gently stirring or vortexing. Limit the volume of organic solvent added to the reaction mixture (typically ≤10% of the total volume). If precipitation persists, consider using a TAMRA maleimide engineered for improved water solubility.[17]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for TAMRA Maleimide Labeling

ParameterRecommended ValueRationale
pH 6.5 - 7.5Maximizes thiol specificity and minimizes hydrolysis of the maleimide group.[2]
Temperature 4°C to Room Temperature (20-25°C)Reaction can proceed overnight at 4°C or for 2 hours at room temperature.[9]
Dye:Protein Molar Ratio 10:1 to 20:1Ensures a sufficient excess of dye to drive the reaction to completion. This should be optimized for each specific protein.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[4][5]
Solvent for Dye Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide.[8][9]

Table 2: Spectral Properties of 5-TAMRA Maleimide

PropertyValue
Excitation Maximum (λex) ~541 - 555 nm[17][18][19]
Emission Maximum (λem) ~567 - 581 nm[18][19]
Molar Extinction Coefficient (ε) ~84,000 - 92,000 M⁻¹cm⁻¹[17][19]

Visualized Workflows and Mechanisms

TAMRA Maleimide Reaction with Cysteine cluster_reactants Reactants cluster_product Product TAMRA TAMRA-Maleimide C=C Conjugate Stable Thioether Bond Protein-Cys-S-TAMRA TAMRA:f1->Conjugate:f0 Michael Addition (pH 6.5 - 7.5) Cysteine Protein-Cysteine -SH (Thiol) Cysteine:f1->Conjugate:f0

Caption: Reaction of TAMRA maleimide with a cysteine thiol group.

Experimental Workflow for Cysteine Labeling prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) reduce 2. Reduce Disulfides (Add 10x molar excess TCEP, incubate ~30 min) prep_protein->reduce purify_protein 3. Remove Reducing Agent (Use desalting / spin column) reduce->purify_protein react 5. Labeling Reaction (Add 10-20x molar excess of dye. Incubate 2h at RT or overnight at 4°C) purify_protein->react prep_dye 4. Prepare Dye Stock (10 mM TAMRA Maleimide in anhydrous DMSO) prep_dye->react purify_conjugate 6. Purify Conjugate (Remove unreacted dye via size-exclusion chromatography) react->purify_conjugate analyze 7. Analysis (Calculate Degree of Labeling via Absorbance) purify_conjugate->analyze

Caption: Step-by-step experimental workflow for protein labeling.

Troubleshooting Flowchart: Low Labeling Efficiency action_node action_node start_node start_node start Start: Low Labeling q1 Was dye stock prepared fresh in anhydrous solvent? start->q1 a1_no Action: Prepare fresh dye stock. Old/aqueous dye hydrolyzes. q1->a1_no No q2 Was buffer pH between 6.5-7.5? q1->q2 Yes a2_no Action: Adjust buffer to optimal pH. Incorrect pH inhibits reaction or degrades dye. q2->a2_no No q3 Was a reducing agent used? q2->q3 Yes a3_no Action: Reduce protein with TCEP to free up thiols from disulfide bonds. q3->a3_no No q4 Was reducing agent removed before adding dye? q3->q4 Yes a4_no Action: Use a desalting column post-reduction. Excess reductant competes for the dye. q4->a4_no No end_node Consider steric hindrance of Cys residue or optimize dye:protein ratio. q4->end_node Yes

Caption: Diagnostic flowchart for troubleshooting poor labeling results.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with TAMRA maleimide. Optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically.

1. Preparation of Protein Solution

  • Dissolve the protein to be labeled in a degassed, amine-free buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris).[4][5]

  • The recommended protein concentration is between 1-10 mg/mL.[5]

  • To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (argon or nitrogen) through the solution. This minimizes the re-oxidation of free thiols.[4]

2. Reduction of Disulfide Bonds (Optional but Recommended)

  • If your protein contains disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9]

  • Incubate the mixture for approximately 30-60 minutes at room temperature.[9]

3. Removal of Reducing Agent

  • This is a critical step. The reducing agent must be removed to prevent it from reacting with the TAMRA maleimide.

  • Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the same degassed buffer used in Step 1.[1]

4. Preparation of TAMRA Maleimide Stock Solution

  • Allow the vial of lyophilized TAMRA maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.[8]

  • This solution should be prepared immediately before use.[13]

5. The Labeling Reaction

  • While gently stirring or vortexing the protein solution, add the required volume of the 10 mM TAMRA maleimide stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

  • Protect the reaction from light by wrapping the vial in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]

6. Purification of the Labeled Protein

  • Remove unreacted ("free") TAMRA maleimide from the protein conjugate. This is essential to prevent high background in fluorescence-based assays.[6]

  • The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 or similar column).[15][18] The larger, labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Monitor the column fractions by absorbance at 280 nm (for protein) and ~550 nm (for TAMRA dye). Pool the fractions containing the labeled protein.

7. Calculation of the Degree of Labeling (DOL)

  • The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, Aₘₐₓ).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor for the dye at 280 nm (typically ~0.3 for TAMRA) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of TAMRA at its Aₘₐₓ.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling of TAMRA-PEG4-COOH and a Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of methods to determine the degree of labeling (DOL) for TAMRA-PEG4-COOH, a widely used fluorescent probe. It also offers an objective comparison with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable dye for your specific application.

Determining the Degree of Labeling (DOL)

The degree of labeling, also known as the degree of substitution (DOS), represents the average number of dye molecules conjugated to a target molecule, such as a protein, oligonucleotide, or small molecule.[1] Accurate DOL determination is crucial, as low labeling can result in a weak signal, while excessive labeling can lead to self-quenching of the fluorescence and potential alteration of the biomolecule's function.[1]

The most common method for determining the DOL of fluorescently labeled molecules is through UV-Visible absorbance spectroscopy, applying the Beer-Lambert law.

Experimental Protocol: Spectroscopic DOL Determination

This protocol outlines the steps to determine the DOL of a TAMRA-labeled protein. The principles can be adapted for other molecules by using their specific molar extinction coefficients.

Materials:

  • TAMRA-labeled conjugate solution (e.g., TAMRA-PEG4-protein)

  • Purification buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: It is essential to remove any unconjugated dye from the labeled sample. This can be achieved by methods such as dialysis, gel filtration, or chromatography.[1]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at two wavelengths:

      • 280 nm (A₂₈₀): Corresponds to the maximum absorbance of the protein.

      • ~555 nm (Aₘₐₓ): Corresponds to the maximum absorbance of the TAMRA dye.

    • Use the purification buffer as a blank.

    • If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and record the dilution factor.[1]

  • Calculate the Concentrations:

    • Concentration of TAMRA dye ([Dye]):

      • [Dye] (M) = Aₘₐₓ / (ε_dye × path length)

      • Where ε_dye is the molar extinction coefficient of TAMRA at its Aₘₐₓ (approximately 92,000 M⁻¹cm⁻¹).[2]

    • Concentration of the Protein ([Protein]):

      • A correction factor is needed to account for the dye's absorbance at 280 nm.

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)

      • The correction factor for TAMRA is approximately 0.3.

      • [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

Comparison of this compound with Alternative Fluorescent Dyes

The selection of a fluorescent dye depends on various factors, including the nature of the molecule to be labeled, the experimental conditions, and the detection instrumentation. Here, we compare this compound with two popular classes of fluorescent dyes: Alexa Fluor and Cyanine (Cy) dyes.

Quantitative Comparison of Fluorescent Dye Properties
PropertyTAMRAAlexa Fluor 555Cy3
Excitation Maximum (nm) ~555~555~550
Emission Maximum (nm) ~580~565~570
Molar Extinction Coeff. (M⁻¹cm⁻¹) ~92,000[2]~150,000~150,000
Quantum Yield ~0.1 - 0.5[3]~0.1~0.15
Photostability ModerateHigh[4]Moderate
pH Sensitivity Sensitive in alkaline conditions[3]Relatively insensitive (pH 4-10)[4]Moderate

Note: The exact spectral properties can vary depending on the conjugation partner and the solvent environment.

Performance Comparison
  • Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. While TAMRA has a respectable extinction coefficient, Alexa Fluor and Cy dyes often exhibit higher brightness due to higher quantum yields and/or extinction coefficients.[4]

  • Photostability: Alexa Fluor dyes are renowned for their superior photostability compared to both TAMRA and Cy dyes, making them more suitable for long-term imaging experiments.[4][5]

  • pH Sensitivity: The fluorescence of TAMRA can be quenched at alkaline pH, a factor to consider in experimental buffer selection.[3] Alexa Fluor dyes are generally less sensitive to pH changes.[4]

  • Cost: TAMRA is often a more cost-effective option compared to Alexa Fluor and some Cy dyes.

Experimental Workflows and Protocols

Amine Labeling of a Small Molecule with this compound

The carboxylic acid group on this compound allows for its conjugation to primary amines on small molecules, peptides, or proteins through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, often using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

AmineLabelingWorkflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Amine-Containing Molecule cluster_purification Purification TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG4-NHS Ester (Active Intermediate) TAMRA_COOH->Activated_TAMRA Reaction in anhydrous organic solvent (e.g., DMF, DMSO) EDC_NHS EDC and NHS EDC_NHS->Activated_TAMRA Labeled_Molecule TAMRA-Labeled Molecule Activated_TAMRA->Labeled_Molecule Reaction in buffer (pH 7.2-8.5) Amine_Molecule Amine-Containing Small Molecule Amine_Molecule->Labeled_Molecule Purification Purification (e.g., HPLC, Column Chromatography) Labeled_Molecule->Purification Purified_Product Purified Labeled Molecule Purification->Purified_Product

Caption: Workflow for labeling an amine-containing small molecule with this compound.

FRET-Based Kinase Assay Using a TAMRA-Labeled Peptide

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, such as enzyme activity. In a kinase assay, a peptide substrate can be labeled with a FRET donor and a TAMRA acceptor. Phosphorylation of the peptide by the kinase can induce a conformational change that alters the distance between the donor and acceptor, leading to a change in the FRET signal.[1][6]

FRET_Kinase_Assay cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection FRET Detection cluster_analysis Data Analysis Kinase Kinase Incubation Incubation of Components Kinase->Incubation Peptide_Substrate Peptide Substrate (Donor-labeled) Peptide_Substrate->Incubation TAMRA_Acceptor TAMRA (Acceptor) TAMRA_Acceptor->Incubation ATP ATP ATP->Incubation Phosphorylation Phosphorylation of Peptide Substrate Incubation->Phosphorylation Excitation Excite Donor Fluorophore Phosphorylation->Excitation FRET FRET Occurs (Energy Transfer to TAMRA) Excitation->FRET Emission Measure Acceptor (TAMRA) Emission FRET->Emission Data_Analysis Quantify Kinase Activity (Change in FRET ratio) Emission->Data_Analysis

Caption: Workflow of a FRET-based kinase assay using a TAMRA-labeled peptide substrate.

Conclusion

The determination of the degree of labeling is a critical step in ensuring the quality and reproducibility of experiments involving fluorescently labeled molecules. While this compound remains a versatile and cost-effective fluorescent probe, researchers should carefully consider its photophysical properties in the context of their specific application. For demanding imaging applications requiring high photostability and brightness, Alexa Fluor dyes may be a more suitable, albeit more expensive, alternative. This guide provides the foundational knowledge and protocols to enable informed decisions in the selection and quantification of fluorescent labels for your research needs.

References

A Researcher's Guide to Calculating Dye-to-Protein Ratios for TAMRA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the dye-to-protein ratio, or Degree of Labeling (DOL), is a critical step in ensuring the quality and consistency of fluorescently labeled protein conjugates. This guide provides a comprehensive comparison of methods for calculating the DOL for Tetramethylrhodamine (TAMRA) conjugates, alongside a detailed experimental protocol and a comparison with alternative fluorescent dyes.

Comparing Methods for Dye-to-Protein Ratio Calculation

The most common method for determining the DOL of a protein conjugate is through absorption spectroscopy. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. To calculate the DOL, one must determine the molar concentrations of both the protein and the conjugated dye.

A key challenge in this calculation is the overlapping absorbance spectra of the protein (at 280 nm) and the TAMRA dye. Therefore, a correction factor is necessary to accurately determine the protein concentration.

Key Parameters for Calculation:

ParameterSymbolTypical Value for TAMRANotes
Molar Extinction Coefficient of TAMRA at Amaxε_dye84,000 - 95,000 M⁻¹cm⁻¹This value can vary slightly depending on the specific isomer (5-TAMRA or 6-TAMRA) and the conjugation buffer. A commonly used average is ~90,000 M⁻¹cm⁻¹.
Maximum Absorbance Wavelength of TAMRAAmax~555 nmThis is the wavelength at which the absorbance of the TAMRA dye is highest.
Correction Factor at 280 nmCF0.178 - 0.3This factor accounts for the dye's absorbance at 280 nm and is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at Amax. A value of 0.178 is frequently cited.[1][2]
Molar Extinction Coefficient of Protein at 280 nmε_proteinProtein-specificThis value is unique to the protein being labeled and can often be found in literature or calculated from the protein's amino acid sequence.

Formulas for Calculating Dye-to-Protein Ratio:

The calculation involves a two-step process:

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A_max / (ε_dye * path length)

    • Where A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength and the path length is typically 1 cm.

  • Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Corrected A_280 = A_280 - (A_max * CF)

    • Protein Concentration (M) = Corrected A_280 / (ε_protein * path length)

  • Calculate the Dye-to-Protein Ratio (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Comparison of TAMRA with Alternative Fluorescent Dyes

While TAMRA is a widely used and reliable fluorescent dye, several alternatives are available. The choice of dye often depends on the specific application, required photophysical properties, and experimental conditions.

FeatureTAMRACyanine3 (Cy3)Alexa Fluor 555
Excitation/Emission Maxima (nm) ~555 / ~580~550 / ~570~555 / ~565
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~90,000~150,000~150,000
Quantum Yield Moderate (~0.1-0.3)Moderate to High (~0.1-0.4)High (~0.1-0.3)
Photostability GoodModerate to GoodExcellent
pH Sensitivity Relatively lowLowLow
Hydrophobicity HighModerateLow

Key Considerations:

  • Brightness: Alexa Fluor 555 and Cy3 are generally brighter than TAMRA due to their higher molar extinction coefficients and quantum yields.

  • Photostability: Alexa Fluor 555 is known for its superior photostability, making it a better choice for long-term imaging experiments. TAMRA offers good photostability, which is often sufficient for many applications.[3]

  • Hydrophobicity: TAMRA is more hydrophobic than Cy3 and Alexa Fluor 555, which can sometimes lead to aggregation or altered protein function upon conjugation.[3]

  • Cost: TAMRA is often a more cost-effective option compared to Alexa Fluor dyes.

Experimental Protocol for Determining Dye-to-Protein Ratio

This protocol outlines the steps for labeling a protein with a TAMRA NHS ester and subsequently calculating the DOL.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TAMRA NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the TAMRA NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the TAMRA stock solution to the protein solution while gently vortexing. A molar excess of 10-20 fold is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the TAMRA-protein conjugate from the unreacted, free dye using a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unbound dye molecules.

    • Collect the colored fractions corresponding to the labeled protein.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the maximum absorbance wavelength of TAMRA (~555 nm, A_max).

    • If the absorbance readings are too high (typically > 2.0), dilute the sample with buffer and record the dilution factor.

  • Calculation of Dye-to-Protein Ratio:

    • Use the formulas provided in the "Formulas for Calculating Dye-to-Protein Ratio" section to determine the DOL.

Experimental Workflow

The following diagram illustrates the key steps in determining the dye-to-protein ratio for a TAMRA conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation Reaction (1-2h, RT, dark) protein_prep->conjugation dye_prep Dissolve TAMRA NHS in DMSO/DMF dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification measurement Spectrophotometry (A280 & Amax) purification->measurement calculation Calculate DOL measurement->calculation

Workflow for TAMRA-protein conjugation and DOL calculation.

By following this guide, researchers can confidently calculate the dye-to-protein ratio of their TAMRA conjugates, ensuring the reliability and reproducibility of their experimental results. The provided comparison with alternative dyes also allows for an informed decision on the most suitable fluorophore for a given application.

References

A Researcher's Guide to Quantifying TAMRA-Labeled Biomolecules Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, accurate quantification of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of experimental results. Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye used for labeling proteins, peptides, and nucleic acids. This guide provides a detailed comparison of UV-Vis spectroscopy for quantifying TAMRA labeling against other common methods, complete with experimental protocols and supporting data.

Principle of UV-Vis Quantification

UV-Vis spectroscopy offers a straightforward and rapid method to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The principle relies on the Beer-Lambert law, which states that the absorbance of a substance is directly proportional to its concentration in a solution.

By measuring the absorbance of the purified conjugate at two specific wavelengths, one can calculate the concentrations of both the protein and the TAMRA dye. The key wavelengths are:

  • ~280 nm: The wavelength at which aromatic amino acid residues (tryptophan and tyrosine) in proteins absorb light.

  • ~555 nm: The maximum absorbance wavelength (λmax) for the TAMRA dye.[1][2]

A correction factor is necessary because the TAMRA dye also exhibits some absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[3]

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the steps to calculate the DOL for a TAMRA-labeled protein.

1. Sample Preparation:

  • Ensure the TAMRA-labeled protein conjugate is highly purified to remove all unconjugated free dye. This is a critical step, as free dye will lead to an inaccurate DOL determination. Standard purification methods include dialysis, size exclusion chromatography, or spin columns.

  • Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS). The buffer used for purification should be used as the blank/reference in the spectrophotometer.

2. Spectrophotometric Measurement:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Set the measurement wavelengths to 280 nm and the specific λmax for your TAMRA conjugate (typically around 555 nm).

  • Use a 1 cm pathlength quartz cuvette.

  • Blank the spectrophotometer with the buffer solution used for the sample.

  • Measure the absorbance of the conjugate solution at both wavelengths (A280 and A_max). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0). If the absorbance is too high, dilute the sample with a known volume of buffer and re-measure, keeping track of the dilution factor.[4][5]

3. Calculation of Degree of Labeling (DOL):

The DOL is calculated using the following steps and equations:

Step A: Calculate the concentration of the dye.

  • Use the absorbance value at the λmax of TAMRA and its molar extinction coefficient.

    • Concentration of Dye (M) = A_max / (ε_Dye × path length)

      • A_max: Absorbance of the conjugate at the λmax of TAMRA (~555 nm).

      • ε_Dye: Molar extinction coefficient of TAMRA (in M⁻¹cm⁻¹).

      • path length: Cuvette path length (typically 1 cm).

Step B: Calculate the concentration of the protein.

  • Correct the absorbance at 280 nm for the contribution of the TAMRA dye.

    • Corrected A280 = A280 - (A_max × CF)

      • A280: Absorbance of the conjugate at 280 nm.

      • CF: Correction factor (dye's absorbance at 280 nm as a fraction of its A_max).

  • Use the corrected A280 and the protein's molar extinction coefficient to find its concentration.

    • Concentration of Protein (M) = Corrected A280 / (ε_Protein × path length)

      • ε_Protein: Molar extinction coefficient of the protein (in M⁻¹cm⁻¹). This can be estimated from the protein's amino acid sequence.

Step C: Calculate the Degree of Labeling.

  • The DOL is the molar ratio of the dye to the protein.

    • DOL = Concentration of Dye / Concentration of Protein

The workflow for this process is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_measure UV-Vis Measurement cluster_calc Calculation p1 Purify TAMRA-protein conjugate (remove free dye) p2 Prepare sample in UV-transparent buffer p1->p2 m1 Blank spectrophotometer with buffer p2->m1 m2 Measure absorbance at 280 nm (A280) and ~555 nm (A_max) m1->m2 c1 Calculate Protein Concentration [Protein] = (A280 - A_max * CF) / ε_Protein m2->c1 c2 Calculate Dye Concentration [Dye] = A_max / ε_Dye m2->c2 c3 Calculate Degree of Labeling (DOL) DOL = [Dye] / [Protein] c1->c3 c2->c3

Fig 1. Workflow for TAMRA DOL determination by UV-Vis.

Data for TAMRA Quantification

The accuracy of the DOL calculation is highly dependent on the values used for the molar extinction coefficients and the correction factor. The table below summarizes these critical parameters for TAMRA.

ParameterSymbolValueNotes
TAMRA Max Absorbanceλmax~555 nmCan shift slightly upon conjugation to a protein.[6]
TAMRA Molar Extinction Coefficientε_Dye95,000 M⁻¹cm⁻¹This value can vary between 80,000 and 97,000 M⁻¹cm⁻¹ depending on the specific TAMRA isomer and buffer conditions.[1][3][7][8]
Protein Max Absorbanceλmax~280 nmDue to Trp and Tyr residues.
Protein Molar Extinction Coefficientε_ProteinVariesMust be calculated for the specific protein based on its amino acid sequence.
TAMRA Correction Factor at 280 nmCF~0.18Represents (A280 of dye) / (A_max of dye). Values of 0.178 and 0.19 have been reported for TAMRA NHS/SE esters.[3]

Comparison with Alternative Quantification Methods

While UV-Vis spectroscopy is a convenient method, other techniques can be used, particularly to overcome some of its limitations.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at 280 nm (protein) and ~555 nm (TAMRA) to determine concentrations and their ratio.Fast, simple, non-destructive (sample can be recovered).[5][9]Requires a pure sample free of other UV-absorbing contaminants (e.g., nucleic acids, free dye).[9][10] Requires known extinction coefficient for the protein.
Colorimetric Protein Assays (e.g., Bradford, BCA) + UV-Vis A colorimetric assay (Bradford or BCA) is used to determine the protein concentration. UV-Vis is then used to measure only the dye concentration via absorbance at ~555 nm.More accurate for protein quantification if the protein's extinction coefficient is unknown or if the sample contains non-protein UV absorbers.[6]More complex and time-consuming. Destructive to the protein sample. Reagents can interfere with some sample components.[10]
Fluorescence Spectroscopy Measures the intensity of emitted light after excitation at a specific wavelength. Can be compared to a standard curve of known dye concentrations.Extremely sensitive, capable of detecting very low concentrations.Over-labeling can lead to fluorescence quenching, causing an underestimation of the DOL.[4] Signal is sensitive to environmental factors (pH, solvent).[1]

The logical comparison between using the direct UV-Vis method and a combined colorimetric/UV-Vis approach is shown below.

G start Need to Quantify TAMRA-Protein Conjugate q_protein_known Is Protein's ε_280 known and sample is pure? start->q_protein_known uv_vis Use Direct UV-Vis Method (Measure A280 & A555) q_protein_known->uv_vis  Yes combo Use Combined Method q_protein_known->combo No   uv_vis_detail Calculate [Protein] from corrected A280 Calculate [Dye] from A555 uv_vis->uv_vis_detail combo_detail_prot Use Bradford or BCA Assay to find [Protein] combo->combo_detail_prot combo_detail_dye Use UV-Vis (A555) to find [Dye] combo->combo_detail_dye result Calculate DOL [Dye] / [Protein] uv_vis_detail->result combo_detail_prot->result combo_detail_dye->result

Fig 2. Decision guide for TAMRA quantification methods.

Conclusion

UV-Vis spectroscopy is a powerful and efficient tool for quantifying TAMRA-labeled biomolecules. Its simplicity and speed make it ideal for routine checks of labeling efficiency. However, researchers must ensure the purity of their conjugate and use accurate extinction coefficients and correction factors. For samples of unknown protein extinction coefficient or questionable purity, combining a colorimetric protein assay with UV-Vis measurement of the dye provides a more accurate and reliable alternative. The choice of method should be guided by the specific experimental needs, sample characteristics, and the required level of accuracy.

References

A Comparative Guide to the Mass Spectrometry Analysis of TAMRA-PEG4-COOH Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the choice of labeling strategy is paramount to achieving accurate and reproducible results. While established methods like Tandem Mass Tags (TMT) and label-free quantification dominate the field, alternative reagents such as TAMRA-PEG4-COOH are emerging, primarily recognized for their fluorescent properties. This guide provides a comparative overview of the mass spectrometry analysis of peptides labeled with this compound against conventional quantitative proteomics workflows. Due to a lack of extensive direct comparative studies in the literature, this guide synthesizes available data on individual methods and provides a theoretical framework for comparison.

Comparison of Quantitative Proteomics Strategies

The selection of a labeling reagent for quantitative mass spectrometry is a critical decision that influences experimental design, data analysis, and the ultimate biological insights. The ideal reagent should offer high labeling efficiency, minimal impact on peptide ionization and fragmentation, and accurate quantification across a wide dynamic range. Here, we compare the performance of this compound with two widely adopted quantitative proteomics strategies: Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ).

FeatureThis compoundTandem Mass Tag (TMT)Label-Free Quantification
Principle Covalent labeling of primary amines with a fluorescent and mass-modifying tag. Quantification is based on the signal intensity of the labeled peptide.Covalent labeling of primary amines with isobaric tags. Quantification is based on the relative intensity of reporter ions in the MS/MS spectra.[1][2]Quantification is based on the signal intensity of unlabeled peptides or the number of spectral counts.[3][4]
Multiplexing Primarily single-sample analysis unless isotopically distinct versions are synthesized.High multiplexing capability (up to 18-plex with TMTpro), allowing for the simultaneous analysis of multiple samples and reducing experimental variability.[3][5]No inherent multiplexing limit, but practically limited by instrument time and the need for multiple runs.
Precision Potentially high precision for single-peptide quantification, but susceptible to variations in labeling efficiency and ionization suppression between samples.High precision due to the analysis of all samples in a single run, which minimizes run-to-run variation.[1]Can be affected by run-to-run variability in chromatography and instrument performance, often requiring more replicates to achieve the same statistical power as labeled methods.[3]
Accuracy May be influenced by the large, hydrophobic nature of the TAMRA dye, potentially affecting peptide ionization and fragmentation.Can be affected by ratio compression due to the co-isolation of interfering ions, which can underestimate quantitative ratios.[6]Generally considered to provide accurate quantification, especially when analyzing samples with large dynamic ranges.
Sensitivity The bulky tag may suppress the ionization of the peptide, potentially leading to lower sensitivity for low-abundance peptides.The use of isobaric labels can enhance the signal of reporter ions, contributing to good sensitivity.Can achieve high sensitivity, particularly with modern high-resolution mass spectrometers.
Fragmentation The large, stable rhodamine core of TAMRA may dominate the fragmentation spectrum, potentially leading to fewer peptide backbone cleavages and reduced identification confidence.TMT labeling can alter fragmentation patterns, sometimes intensifying b-ions, which can be leveraged for improved peptide identification with appropriate search algorithms.[7]Fragmentation patterns are inherent to the native peptide sequence, leading to well-characterized fragmentation behavior.
Cost The cost of the this compound reagent is a primary consideration.The cost of TMT reagents and the complexity of the workflow can be significant.[3]Generally more cost-effective as it does not require labeling reagents.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in quantitative mass spectrometry. Below are representative protocols for peptide labeling with this compound and for a standard TMT labeling workflow.

This compound Peptide Labeling Protocol for Mass Spectrometry

This protocol is a generalized procedure for labeling peptides with this compound, optimized for subsequent mass spectrometry analysis.

Materials:

  • Peptide sample

  • This compound, NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or HEPES buffer, pH 8.5

  • Quenching Buffer: 5% Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Peptide Dissolution: Dissolve the peptide sample in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound, NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Desalting: Desalt the labeled peptide sample using a C18 SPE cartridge to remove excess reagent, quenching buffer, and salts.

  • Drying: Dry the purified labeled peptide in a vacuum centrifuge.

  • Resuspension: Reconstitute the labeled peptide in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Tandem Mass Tag (TMT) Labeling Protocol

This protocol outlines the standard workflow for labeling peptide samples with TMT reagents for quantitative proteomic analysis.

Materials:

  • Digested peptide samples

  • TMTpro™ 16plex Label Reagent Set

  • Anhydrous Acetonitrile

  • Labeling Buffer: 50 mM HEPES, pH 8.5

  • Quenching Buffer: 5% Hydroxylamine

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Sample Preparation: Ensure peptide samples are reduced, alkylated, and digested. Resuspend each sample in 50 µL of 50 mM HEPES buffer.

  • TMT Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Add 20 µL of anhydrous acetonitrile to each TMT label vial, vortex, and centrifuge briefly.

  • Labeling Reaction: Add the appropriate volume of the TMT label reagent to each peptide sample. The recommended ratio is typically 1:8 (peptide:TMT label, w/w).

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.

  • Sample Pooling: Combine all labeled samples into a single microcentrifuge tube.

  • Desalting: Desalt the pooled, labeled peptide sample using a C18 SPE cartridge.

  • Fractionation (Optional but Recommended): To reduce sample complexity, fractionate the pooled sample using high-pH reversed-phase chromatography.

  • Drying and Resuspension: Dry the desalted (and fractionated) samples and reconstitute in a solvent suitable for LC-MS/MS analysis.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each workflow.

TAMRA_Labeling_Workflow Peptide Peptide Sample Dissolve Dissolve in Labeling Buffer Peptide->Dissolve Add_Reagent Add this compound NHS Ester Dissolve->Add_Reagent Incubate Incubate (1-2h, RT) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Desalt Desalt (C18 SPE) Quench->Desalt Dry Dry Desalt->Dry Analyze LC-MS/MS Analysis Dry->Analyze

This compound Labeling Workflow

TMT_Labeling_Workflow cluster_samples Individual Samples Sample1 Sample 1 Digest Protein Digestion Sample1->Digest Sample2 Sample 2 Sample2->Digest SampleN Sample N SampleN->Digest Label TMT Labeling Digest->Label Quench Quench Reaction Label->Quench Pool Pool Samples Quench->Pool Desalt Desalt (C18 SPE) Pool->Desalt Fractionate Fractionate (Optional) Desalt->Fractionate Analyze LC-MS/MS Analysis Fractionate->Analyze

TMT Labeling and Analysis Workflow

Logical_Comparison cluster_labeled Label-Based cluster_labelfree Label-Free Quant_Strategy Quantitative Proteomics Strategy TAMRA This compound (Fluorescent/Mass Tag) Quant_Strategy->TAMRA TMT TMT (Isobaric Mass Tag) Quant_Strategy->TMT LFQ Label-Free Quantification (Intensity or Spectral Counting) Quant_Strategy->LFQ Singleplex Singleplex TAMRA->Singleplex Primarily Singleplex Multiplex Multiplex TMT->Multiplex High Multiplexing High_Throughput High_Throughput LFQ->High_Throughput High Throughput (Multiple Runs)

Comparison of Quantitative Strategies

Conclusion

The choice between this compound, TMT, and label-free approaches for quantitative mass spectrometry depends heavily on the specific research question, available instrumentation, and budget. TMT labeling excels in studies requiring high multiplexing and precision, making it ideal for comparing multiple conditions simultaneously.[1] Label-free quantification offers a simpler, more cost-effective workflow and is well-suited for large-scale studies where high sample throughput is a priority.[3]

The use of this compound for quantitative mass spectrometry is an area that requires further investigation. While its fluorescent properties are well-established for imaging applications, its performance as a mass tag for quantification is not yet thoroughly characterized in peer-reviewed literature. The large and hydrophobic nature of the TAMRA moiety may present challenges in terms of ionization efficiency and fragmentation predictability. Future studies directly comparing the quantitative performance of this compound-labeled peptides against established methods will be crucial to determine its viability and potential advantages in the field of quantitative proteomics. Researchers considering this reagent should perform pilot studies to optimize labeling conditions and assess its impact on peptide identification and quantification for their specific application.

References

A Researcher's Guide to HPLC Purification and Analysis of TAMRA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate purification and analysis of fluorescently labeled biomolecules are critical for reliable experimental outcomes. Tetramethylrhodamine (TAMRA) is a widely used fluorescent dye for labeling peptides, proteins, and oligonucleotides due to its bright signal and good photostability.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for ensuring the purity of these TAMRA conjugates and for their subsequent analysis. This guide provides a comparative overview of TAMRA with other common fluorescent dyes, detailed experimental protocols for HPLC purification and analysis, and a visual workflow to streamline your laboratory procedures.

TAMRA in Comparison: A Look at Alternative Fluorophores

While TAMRA is a robust fluorescent label, several alternatives are available, each with distinct photophysical properties. The choice of fluorophore can significantly impact the sensitivity and quality of downstream applications. The following table summarizes the key characteristics of TAMRA compared to two common alternatives, Alexa Fluor™ 555 and Cyanine3 (Cy®3).

PropertyTAMRAAlexa Fluor™ 555Cyanine3 (Cy®3)
Excitation Max (nm) ~555[2]~555~550
Emission Max (nm) ~580[2]~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000[3]~150,000~150,000
Quantum Yield 0.3–0.5[2]~0.1Not specified
Photostability Good[1]Excellent[4]Moderate
pH Sensitivity Fluorescence diminishes in alkaline environments (pH > 8.0)[2]Less sensitive than TAMRARelatively pH insensitive
Hydrophobicity More hydrophobic, which can affect solubility[5]More hydrophilicLess hydrophobic than TAMRA[5]

Key Considerations:

  • Brightness: Alexa Fluor™ 555 and Cy®3 exhibit higher molar extinction coefficients, suggesting potentially brighter signals.

  • Photostability: Alexa Fluor™ dyes are renowned for their superior photostability, making them ideal for long-term imaging experiments.[4][5]

  • pH Sensitivity: TAMRA's fluorescence is pH-dependent, a crucial factor to consider in experimental buffer selection.[2]

  • Hydrophobicity: The hydrophobicity of TAMRA can sometimes lead to solubility issues with the labeled biomolecule.[5]

Experimental Protocols

Accurate and reproducible results hinge on well-defined experimental protocols. The following sections provide detailed methodologies for the purification and analysis of TAMRA conjugates using HPLC.

Protocol 1: HPLC Purification of TAMRA-Conjugated Peptides

This protocol outlines the purification of a crude TAMRA-labeled peptide from unreacted dye and other synthesis impurities using reversed-phase HPLC (RP-HPLC).

Materials:

  • Crude TAMRA-labeled peptide, lyophilized

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • HPLC System: A preparative or semi-preparative HPLC system with a UV-Vis detector

  • Column: A reversed-phase C18 column (e.g., 10 µm particle size, 10 mm x 250 mm)

  • Solvents for sample preparation: 50% ACN in water or as determined by peptide solubility[6]

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the crude lyophilized TAMRA-peptide in a suitable solvent (e.g., 50% ACN/water) to a concentration of approximately 1-5 mg/mL.[6]

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[6]

  • HPLC Method Setup:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate appropriate for the column size (e.g., 4 mL/min for a 10 mm ID column).

    • Set the detector to monitor at two wavelengths: 220 nm (for the peptide backbone) and 555 nm (for the TAMRA dye).[7]

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

    • Collect fractions of 1-2 mL throughout the gradient elution.

  • Fraction Analysis and Collection:

    • Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure TAMRA-conjugated peptide.

    • Pool the pure fractions.

  • Desalting and Lyophilization:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator or nitrogen stream.

    • Lyophilize the aqueous solution to obtain the purified TAMRA-peptide as a powder.

Protocol 2: Analysis of TAMRA Conjugate Purity and Degree of Labeling (DOL)

This protocol describes the analysis of a purified TAMRA-protein conjugate to determine its purity and the average number of dye molecules per protein.

Part A: Purity Analysis by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is effective for identifying and quantifying aggregates in protein conjugate samples.[8]

Materials:

  • Purified TAMRA-protein conjugate

  • SEC Mobile Phase: A phosphate-based buffer, e.g., 150 mM sodium phosphate, pH 7.0

  • HPLC System: An analytical HPLC system with a UV-Vis or diode array detector

  • Column: A suitable size-exclusion column for the molecular weight of the protein (e.g., 300 Å pore size for antibodies)

Procedure:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase at a low flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Set the detector to monitor at 280 nm (for the protein) and 555 nm (for the TAMRA dye).

  • Analysis:

    • Inject 10-20 µL of the purified TAMRA-protein conjugate (at a concentration of ~1 mg/mL).

    • Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any potential aggregates or fragments.

    • The purity is determined by integrating the area of the monomeric peak relative to the total peak area in the chromatogram at 280 nm.

Part B: Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy

The DOL is calculated from the absorbance of the conjugate at 280 nm and 555 nm.[9]

Materials:

  • Purified TAMRA-protein conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Measurement:

    • Measure the absorbance of the TAMRA-protein conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

    • The solution should be diluted such that the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0).

  • Calculation:

    • Correction Factor (CF): The absorbance of the TAMRA dye at 280 nm needs to be accounted for. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at 555 nm (A₂₈₀/A₅₅₅ for the free dye). This value is often provided by the dye manufacturer or can be determined experimentally. A typical CF for TAMRA is around 0.3.

    • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[9]

    • Dye Concentration (M): Dye Conc. (M) = A₅₅₅ / ε_dye where ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~90,000 M⁻¹cm⁻¹).[3]

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for efficient execution. The following diagram, generated using Graphviz, illustrates the logical flow from initial conjugation to final analysis.

HPLC_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (Peptide/Protein) Conjugation Conjugation Reaction (pH 8.0-9.0) Biomolecule->Conjugation TAMRA_NHS TAMRA-NHS Ester TAMRA_NHS->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Crude Product RP_HPLC Reversed-Phase HPLC Crude_Product->RP_HPLC Peptide Purification SEC Size-Exclusion Chromatography (for proteins) Crude_Product->SEC Protein Purification Purified_Product Purified TAMRA Conjugate RP_HPLC->Purified_Product SEC->Purified_Product Purity_Analysis Purity Analysis (SEC) Purified_Product->Purity_Analysis DOL_Analysis DOL Analysis (UV-Vis) Purified_Product->DOL_Analysis Final_Characterization Final Characterized Conjugate Purity_Analysis->Final_Characterization DOL_Analysis->Final_Characterization

References

A Head-to-Head Comparison: Tamra-peg4-cooh vs. Alexa Fluor 568 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorophore is a critical determinant for the success of immunofluorescence (IF) experiments. An ideal fluorophore should offer bright, stable signals, enabling clear and quantifiable results. This guide provides an objective comparison between Tamra-peg4-cooh, a derivative of the traditional rhodamine dye, and Alexa Fluor 568, a modern, high-performance dye, to inform your selection process for immunofluorescence applications.

Key Performance Metrics: A Quantitative Overview

The selection of a fluorophore is often dictated by its intrinsic photophysical properties, which directly impact its performance in imaging applications. Below is a summary of the key quantitative data for this compound and Alexa Fluor 568.

PropertyThis compoundAlexa Fluor 568Advantage
Excitation Maximum ~553 nm[1][2]~578 nm[3][4][5]Alexa Fluor 568 aligns better with the common 561 nm laser line.
Emission Maximum ~575 nm[1][2]~603 nm[3][4][5]Both provide a strong red-orange signal.
Molar Extinction Coefficient ~80,000-92,000 M⁻¹cm⁻¹[1][2][6]~91,000 M⁻¹cm⁻¹[4][7]Comparable light-absorbing capability.
Quantum Yield ~0.1[3][8][9][10]0.69[4][8]Alexa Fluor 568 is significantly more efficient at converting absorbed light into a fluorescent signal.
Relative Brightness ModerateVery Bright[4][11]Alexa Fluor 568 offers substantially brighter conjugates.
Photostability Good[12]Excellent[3][4]Alexa Fluor 568 is more resistant to photobleaching, allowing for longer exposure times and more robust imaging.

Performance in Immunofluorescence: Brightness and Photostability

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While both dyes have comparable light-absorbing capabilities (extinction coefficient), Alexa Fluor 568 possesses a quantum yield that is nearly seven times higher than that of TAMRA derivatives.[3][4][8][9][10] This translates to significantly brighter fluorescent conjugates, enabling the detection of low-abundance targets and yielding a superior signal-to-noise ratio.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is paramount for quantitative immunofluorescence and for capturing high-quality images, especially in confocal microscopy. While TAMRA is considered to have good photostability compared to older dyes like FITC, the Alexa Fluor family of dyes is renowned for its superior photostability.[3][4][12] Studies have consistently shown that Alexa Fluor 568 is more photostable than traditional dyes, allowing for longer imaging sessions and more reliable quantification of fluorescent signals.[3]

Experimental Protocol: Indirect Immunofluorescence

The following is a generalized protocol for indirect immunofluorescence, a common technique where a primary antibody targets the protein of interest and a fluorophore-conjugated secondary antibody detects the primary antibody.[10][12] This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[10]

Materials:

  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to Alexa Fluor 568 or this compound)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation: Rinse the cells or tissue sections twice with PBS to remove culture medium.[9]

  • Fixation: Incubate the samples in 4% paraformaldehyde for 15 minutes at room temperature to crosslink proteins and preserve cellular morphology.

  • Washing: Rinse the samples three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, incubate the samples with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Incubate the samples with Blocking Buffer for 60 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the samples for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Washing: Rinse the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the samples for 1-2 hours at room temperature, protected from light.

  • Washing: Rinse the samples three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Perform a final wash in PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[9]

  • Imaging: Visualize the samples using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key differences between the two fluorophores, the following diagrams are provided.

G cluster_workflow Indirect Immunofluorescence Workflow prep Sample Preparation fix Fixation prep->fix perm Permeabilization fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mounting & Imaging secondary_ab->mount

A simplified workflow for indirect immunofluorescence.

G cluster_comparison Fluorophore Performance Comparison cluster_attributes Tamra This compound Brightness Brightness Tamra->Brightness Moderate Photostability Photostability Tamra->Photostability Good Alexa Alexa Fluor 568 Alexa->Brightness Very High Alexa->Photostability Excellent

Key performance differences between this compound and Alexa Fluor 568.

Conclusion

For standard immunofluorescence applications, both this compound and Alexa Fluor 568 can provide acceptable results. However, for researchers requiring high sensitivity, robust photostability for quantitative analysis, and a superior signal-to-noise ratio, Alexa Fluor 568 is the clear choice. Its significantly higher quantum yield translates directly to brighter signals, while its enhanced photostability ensures that these signals are more durable under repeated exposure during imaging. While this compound remains a viable and more traditional option, Alexa Fluor 568 offers a significant performance advantage for demanding immunofluorescence applications.

References

TAMRA-PEG4-COOH vs. Fluorescein: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent labeling, the selection of an appropriate fluorophore is paramount to the success of experimental assays. This guide provides a detailed comparison of two commonly used fluorescent dyes, TAMRA-PEG4-COOH and fluorescein, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While both dyes are extensively used, this compound offers significant advantages in terms of photostability and pH insensitivity, making it a more robust choice for a variety of experimental conditions.

I. Overview of Photophysical and Chemical Properties

TAMRA (Tetramethylrhodamine) and fluorescein are both xanthene-based dyes, but their distinct chemical structures lead to significant differences in their performance. The addition of a polyethylene glycol (PEG4) linker and a carboxylic acid (COOH) group to the TAMRA core in this compound further enhances its utility by increasing hydrophilicity and providing a convenient point of attachment to biomolecules.

Key Performance Characteristics
PropertyThis compoundFluoresceinAdvantage
Excitation Max (nm) ~553~494TAMRA's longer wavelength minimizes background fluorescence from cells and tissues.
Emission Max (nm) ~575~517
Photostability HighLowTAMRA is significantly more resistant to photobleaching, allowing for longer exposure times and more stable signal acquisition.
pH Sensitivity LowHigh (pKa ~6.4)TAMRA's fluorescence is stable across a wide physiological pH range, whereas fluorescein's fluorescence is significantly quenched in acidic environments.[1][2]
Quantum Yield Moderate to HighHighFluorescein has a higher intrinsic quantum yield, but this is often offset by its poor photostability and pH sensitivity.

II. Chemical Structures

The structural differences between this compound and fluorescein underpin their distinct fluorescent properties.

Caption: Chemical structures of this compound and Fluorescein.

III. Experimental Performance Comparison

Photostability

One of the most significant advantages of TAMRA over fluorescein is its superior photostability. Fluorescein is notoriously susceptible to photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light. This leads to a rapid decay in fluorescence signal, which can be problematic for experiments requiring long or repeated measurements, such as time-lapse microscopy or high-content screening. In contrast, TAMRA exhibits much greater resistance to photobleaching, providing a more stable and reliable signal over time.

pH Sensitivity

The fluorescence of fluorescein is highly dependent on the pH of its environment, with a pKa of approximately 6.4.[1][2] Below this pH, the dye becomes protonated, leading to a significant decrease in its fluorescence intensity. This makes fluorescein a challenging fluorophore for applications in acidic environments, such as within cellular lysosomes or in certain assay buffers. TAMRA, on the other hand, is largely insensitive to pH changes across the physiological range, ensuring a consistent and reliable signal regardless of minor fluctuations in the local environment.[4]

Logical Flow of Fluorophore Selection start Start: Fluorophore Selection exp_condition Define Experimental Conditions (e.g., pH, illumination time) start->exp_condition ph_question Is the experimental environment acidic? exp_condition->ph_question illumination_question Does the experiment require prolonged illumination? ph_question->illumination_question No choose_tamra Choose this compound ph_question->choose_tamra Yes illumination_question->choose_tamra Yes choose_fluorescein Fluorescein may be suitable (with caution) illumination_question->choose_fluorescein No end End: Optimized Assay choose_tamra->end choose_fluorescein->end

Caption: Decision tree for selecting between TAMRA and Fluorescein.

IV. Applications and Experimental Protocols

The superior properties of this compound make it a more versatile and reliable reagent for a wide range of applications in drug discovery and life science research.

Fluorescence Polarization (FP) Assays

FP assays are a powerful tool for studying molecular interactions in solution. The choice of fluorophore is critical for obtaining a good assay window. While both TAMRA and fluorescein can be used in FP, TAMRA's photostability and pH insensitivity provide a more stable baseline and a larger dynamic range, especially in high-throughput screening applications where plates may be read over extended periods.

Experimental Protocol: Generic Fluorescence Polarization Assay

  • Reagent Preparation:

    • Prepare a stock solution of the TAMRA- or fluorescein-labeled ligand (tracer) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a series of dilutions of the unlabeled binding partner (e.g., protein) in the same buffer.

  • Assay Setup:

    • In a black, low-volume microplate, add a fixed concentration of the fluorescently labeled tracer to each well.

    • Add varying concentrations of the unlabeled binding partner to the wells. Include control wells with tracer only (for minimum polarization) and tracer with the highest concentration of binding partner (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for either TAMRA or fluorescein.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of the concentration of the unlabeled binding partner to determine binding affinity (e.g., IC50 or Kd).

Immunofluorescence and Flow Cytometry

In immunofluorescence microscopy and flow cytometry, where samples are often subjected to intense laser illumination, the photostability of TAMRA is a major advantage. It allows for the acquisition of high-quality images with a better signal-to-noise ratio and more accurate quantification of cellular markers.

Experimental Protocol: General Immunofluorescence Staining

  • Cell Preparation:

    • Grow cells on coverslips or in chamber slides.

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells if targeting intracellular antigens (e.g., with 0.1% Triton X-100).

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA).

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in blocking buffer.

  • Secondary Antibody Incubation:

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a secondary antibody conjugated to either TAMRA or fluorescein, diluted in blocking buffer. Protect from light.

  • Mounting and Imaging:

    • Wash the cells to remove unbound secondary antibody.

    • Mount the coverslips onto microscope slides with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

General Experimental Workflow cluster_FP Fluorescence Polarization cluster_IF Immunofluorescence fp1 Prepare Reagents fp2 Set up Assay Plate fp1->fp2 fp3 Incubate fp2->fp3 fp4 Measure Polarization fp3->fp4 if1 Prepare and Fix Cells if2 Block if1->if2 if3 Primary Antibody if2->if3 if4 Secondary Antibody (TAMRA or Fluorescein) if3->if4 if5 Image if4->if5

Caption: Generalized workflows for FP and Immunofluorescence assays.

V. Conclusion

For researchers seeking a reliable and robust fluorescent label, this compound presents a superior alternative to fluorescein in many applications. Its enhanced photostability and insensitivity to pH fluctuations ensure more consistent and reproducible data, particularly in demanding assays that involve prolonged light exposure or varying environmental conditions. While fluorescein may be suitable for certain endpoint assays where its limitations can be controlled, the versatility and durability of this compound make it a more advantageous choice for a broader range of modern biological and drug discovery research.

References

A Researcher's Guide to Red Fluorescent Probes: A Comparative Analysis of Alternatives to TAMRA-PEG4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a fluorescent label is a critical decision in the design of biological assays, influencing sensitivity, accuracy, and the overall success of an experiment. For decades, tetramethylrhodamine (TAMRA) has been a workhorse for labeling proteins, peptides, and nucleic acids. However, the advent of modern fluorescent dyes has provided researchers with a broader palette of options, many of which offer significant improvements in brightness and photostability. This guide provides a detailed comparison of popular alternatives to TAMRA-PEG4-COOH, offering the data and protocols necessary to make an informed choice for your specific application.

Quantitative Comparison of Key Photophysical Properties

The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key characteristics of TAMRA and several leading alternatives, including Alexa Fluor 555, DyLight 550, and Cyanine3 (Cy3).

FeatureTAMRAAlexa Fluor™ 555DyLight™ 550Cy3
Excitation Max (nm) ~555555550~550
Emission Max (nm) ~580565568~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~91,000155,000150,000150,000
Quantum Yield ~0.10.1N/A~0.15
Photostability FairExcellentVery GoodGood
Molecular Weight (NHS Ester) ~528~1250~993~766
Reactive Form Carboxylic Acid, NHS Ester, MaleimideNHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.

Key Takeaways:

  • Brightness: Alexa Fluor 555, DyLight 550, and Cy3 all exhibit significantly higher molar extinction coefficients than TAMRA, indicating they absorb light more efficiently. This, combined with their quantum yields, results in brighter fluorescent conjugates.

  • Photostability: Alexa Fluor 555 is renowned for its exceptional photostability, making it an ideal choice for demanding applications such as single-molecule imaging and long-term time-lapse experiments. DyLight 550 and Cy3 also offer improved photostability compared to TAMRA.

  • Chemistry: All the compared dyes are available with a variety of reactive groups, with N-hydroxysuccinimide (NHS) esters being the most common for labeling primary amines on proteins. The PEG4 linker in this compound is designed to improve solubility and reduce aggregation. Many modern dyes, including some formulations of Alexa Fluor and DyLight dyes, incorporate similar linkers.

Experimental Protocols: A Practical Guide to Protein Labeling

The following protocols provide a general framework for labeling proteins with amine-reactive fluorescent dyes (NHS esters). It is important to optimize the dye-to-protein ratio for each specific protein and application.

Preparation of Protein and Dye
  • Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the protein for reaction with the dye. A phosphate-buffered saline (PBS) or bicarbonate buffer at pH 8.0-9.0 is recommended.

  • Dye Solution: Immediately before use, dissolve the reactive dye (e.g., Alexa Fluor 555 NHS Ester, DyLight 550 NHS Ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL.

Labeling Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein will vary. A good starting point is a 10- to 20-fold molar excess of the dye.

  • Reaction: While gently vortexing, add the reactive dye solution dropwise to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer period (e.g., overnight).

Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein. This is typically achieved through size-exclusion chromatography.

  • Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., a Sephadex G-25 column) with a suitable buffer, such as PBS.

  • Separation: Apply the reaction mixture to the top of the column. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Fraction Collection: Collect the fractions containing the colored, labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculation: The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF₂₈₀ is a correction factor to account for the dye's absorbance at 280 nm (this value is provided by the dye manufacturer).

Visualizing the Workflow: Antibody Conjugation

The following diagram illustrates a typical workflow for the conjugation of a fluorescent dye to an antibody, a common application in biological research.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody Antibody in Amine-Free Buffer Mixing Combine Antibody and Dye Solution Antibody->Mixing Dye Reactive Dye (e.g., NHS Ester) in DMSO Dye->Mixing Incubation Incubate at RT (1 hour, protected from light) Mixing->Incubation Vortex Gently SEC_Column Size-Exclusion Chromatography Incubation->SEC_Column Purify Conjugate QC Determine Degree of Labeling (DOL) SEC_Column->QC Collect Labeled Antibody Storage Store Conjugate at 4°C QC->Storage

Caption: A generalized workflow for fluorescently labeling an antibody.

This guide provides a starting point for selecting and utilizing alternatives to this compound. For optimal results, always consult the manufacturer's specific protocols for the chosen dye and optimize the labeling conditions for your particular protein and application.

A Researcher's Guide to Validating TAMRA-Labeled Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specific binding of a fluorescently-labeled antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of key methods for validating the specificity of tetramethylrhodamine (TAMRA)-labeled antibodies, complete with experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.

The conjugation of a fluorophore like TAMRA to an antibody can potentially alter its binding characteristics. Therefore, it is crucial to validate the specificity of the conjugated antibody in the context of its intended application. This guide outlines three robust methods for this purpose: Genetic Knockout (KO) Validation, Blocking Peptide Competition, and Orthogonal Validation.

Comparison of Specificity Validation Methods

The choice of validation method depends on the availability of reagents, the nature of the target protein, and the experimental application. Below is a summary of the quantitative outcomes and key considerations for each approach.

Validation MethodKey Quantitative MetricProsCons
Genetic Knockout (KO) Signal-to-Noise Ratio (SNR) in KO vs. Wild-Type (WT) cells/tissuesConsidered the gold standard for specificity.[1] Provides a true negative control.[2]KO models can be time-consuming and expensive to generate. May not be feasible for essential genes.[3]
Blocking Peptide Percentage of Signal ReductionRelatively simple and quick to perform. Useful for confirming epitope specificity.Peptides can block both specific and non-specific binding, potentially leading to misleading results if not used in conjunction with other validation methods.
Orthogonal Validation Correlation Coefficient (e.g., Pearson's r)Compares antibody-based results with non-antibody-based methods, providing an independent confirmation of target expression.[3]Requires access to alternative technologies (e.g., mass spectrometry, RNA-Seq) and datasets. Correlation between mRNA and protein levels is not always direct.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the logic behind each validation method. The following diagrams, generated using the DOT language, illustrate the workflows for Genetic Knockout Validation and Blocking Peptide Competition.

knockout_validation_workflow cluster_sample_prep Sample Preparation cluster_staining Immunofluorescence Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis WT_cells Wild-Type (WT) Cells (Target Protein Expressed) stain_WT Stain with TAMRA-labeled Antibody WT_cells->stain_WT KO_cells Knockout (KO) Cells (Target Protein Absent) stain_KO Stain with TAMRA-labeled Antibody KO_cells->stain_KO image_WT Acquire Image of WT Cells stain_WT->image_WT image_KO Acquire Image of KO Cells stain_KO->image_KO quantify_WT Quantify Signal Intensity (Signal) image_WT->quantify_WT quantify_KO Quantify Signal Intensity (Noise/Background) image_KO->quantify_KO calculate_SNR Calculate Signal-to-Noise Ratio (SNR) quantify_WT->calculate_SNR quantify_KO->calculate_SNR

Figure 1. Workflow for Genetic Knockout (KO) Validation.

blocking_peptide_workflow cluster_antibody_prep Antibody Preparation cluster_application Western Blotting cluster_detection Signal Detection cluster_analysis Data Analysis antibody_only TAMRA-labeled Antibody run_blot1 Incubate Membrane with Antibody Only antibody_only->run_blot1 antibody_blocked TAMRA-labeled Antibody + Blocking Peptide run_blot2 Incubate Membrane with Blocked Antibody antibody_blocked->run_blot2 detect_signal1 Detect TAMRA Signal run_blot1->detect_signal1 detect_signal2 Detect TAMRA Signal run_blot2->detect_signal2 quantify_signal1 Quantify Band Intensity (Control Signal) detect_signal1->quantify_signal1 quantify_signal2 Quantify Band Intensity (Blocked Signal) detect_signal2->quantify_signal2 calculate_reduction Calculate Percentage of Signal Reduction quantify_signal1->calculate_reduction quantify_signal2->calculate_reduction

Figure 2. Workflow for Blocking Peptide Competition.

Detailed Experimental Protocols

The following protocols are tailored for the validation of a TAMRA-labeled antibody.

Protocol 1: Genetic Knockout (KO) Validation by Immunofluorescence

Objective: To compare the fluorescent signal of a TAMRA-labeled antibody in wild-type (WT) cells that express the target protein with knockout (KO) cells that lack the target protein.

Materials:

  • Wild-type (WT) and knockout (KO) cell lines for the target of interest

  • TAMRA-labeled antibody

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~552/578 nm) and DAPI.[4]

Procedure:

  • Cell Culture: Culture WT and KO cells on coverslips to ~70% confluency.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash cells three times with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the TAMRA-labeled antibody to its optimal concentration in blocking buffer. Incubate the WT and KO cells with the diluted antibody overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging: Acquire images of both WT and KO cells using a fluorescence microscope. Use identical acquisition settings (e.g., exposure time, laser power) for both cell types.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the TAMRA signal in a defined region of interest (e.g., whole cell, specific organelle) for a statistically significant number of cells from both WT and KO populations.

    • The mean intensity from the KO cells represents the background/noise.

    • Calculate the Signal-to-Noise Ratio (SNR) as: SNR = (Mean WT Signal - Mean KO Signal) / Standard Deviation of KO Signal.

Protocol 2: Blocking Peptide Competition by Western Blot

Objective: To demonstrate the specificity of a TAMRA-labeled antibody by showing that pre-incubation with the immunizing peptide blocks its ability to bind to the target protein on a western blot.

Materials:

  • Cell or tissue lysate known to express the target protein

  • TAMRA-labeled antibody

  • Blocking peptide (the immunizing peptide for the antibody)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Fluorescence imaging system with appropriate filters for TAMRA.

Procedure:

  • Antibody Preparation:

    • Prepare two tubes of the TAMRA-labeled antibody diluted to its optimal western blotting concentration in blocking buffer.

    • To one tube ("Blocked"), add the blocking peptide at a 5-10 fold molar excess compared to the antibody.

    • To the other tube ("Control"), add an equal volume of buffer without the peptide.

    • Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3][5]

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Cut the membrane to separate the lanes that will be incubated with the "Control" and "Blocked" antibody solutions.

    • Incubate the respective membrane strips with the "Control" and "Blocked" antibody preparations overnight at 4°C with gentle agitation, protected from light.

  • Washing: Wash the membranes three times with TBST for 10 minutes each.

  • Imaging: Acquire fluorescent images of the blot using an imaging system with the appropriate settings for TAMRA.

  • Data Analysis:

    • Using densitometry software, quantify the band intensity for the target protein in both the "Control" and "Blocked" lanes.[6]

    • Calculate the percentage of signal reduction as: % Reduction = (1 - (Blocked Signal / Control Signal)) * 100.

Alternative Approaches and Competing Products

While direct validation by the end-user is highly recommended, several commercial services and kits are available to assist in this process.

Antibody Validation Services: Companies such as Boster Bio , Biocult , and OriGene offer custom antibody validation services.[4] These services can perform a range of assays, including Western blot, IHC, and flow cytometry, on a variety of cell lines and tissues. OriGene offers a high-density protein microarray to test antibody specificity against thousands of human proteins.[7]

Antibody Validation Kits: Kits are available for specific validation applications. For example, EpigenTek offers the "Pre-Sure™ ChIP Antibody Validation Kit" for validating antibodies for use in chromatin immunoprecipitation.[8]

Alternative Validation Strategies:

  • Independent Antibody Validation: This method uses two or more independent antibodies that recognize different epitopes on the same target protein. A similar staining pattern from both antibodies increases confidence in their specificity.

  • Expression of Tagged Proteins: In this approach, the target protein is expressed with a tag (e.g., GFP, FLAG). The signal from the TAMRA-labeled antibody is then compared to the signal from an antibody that recognizes the tag.

Troubleshooting and Considerations for TAMRA-Labeled Antibodies

  • Autofluorescence: Biological samples can exhibit natural fluorescence, which can interfere with the TAMRA signal. To mitigate this, include an unstained control to assess the level of autofluorescence.[9] If autofluorescence is high, consider using a fluorophore with a longer wavelength (in the far-red or near-infrared spectrum) or employing spectral unmixing techniques during image analysis.[8]

  • Photobleaching: TAMRA, like all fluorophores, is susceptible to photobleaching. To minimize this, protect samples from light during incubations and use an anti-fade mounting medium for immunofluorescence.

  • Filter Sets: Ensure that the excitation and emission filters on your microscope or imaging system are optimized for TAMRA's spectral properties (Excitation max ~550 nm, Emission max ~575 nm).

  • Degree of Labeling (DOL): The number of fluorophore molecules conjugated to each antibody can affect its performance. A high DOL can sometimes lead to decreased antibody affinity or fluorescence quenching.

By carefully selecting and implementing the appropriate validation strategies, researchers can ensure the specificity of their TAMRA-labeled antibodies, leading to more robust and reliable experimental outcomes.

References

Assessing the Impact of TAMRA Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling is an indispensable tool in modern biological research, enabling the visualization and quantification of proteins in a multitude of experimental settings. Among the vast array of available fluorophores, tetramethylrhodamine (TAMRA) has long been a popular choice due to its bright fluorescence, photostability, and well-established conjugation chemistries.[1][2] However, the covalent attachment of any extrinsic molecule to a protein carries the potential to alter its structure and, consequently, its function. This guide provides a comprehensive comparison of TAMRA labeling with other common fluorescent dyes, focusing on the critical aspect of its impact on protein function. We present quantitative data from published studies, detailed experimental protocols for assessing functional changes, and visual workflows to aid in experimental design.

TAMRA: Properties and Labeling Chemistries

TAMRA is a rhodamine-based dye characterized by its excitation and emission maxima in the green-yellow range of the visible spectrum, typically around 555 nm and 580 nm, respectively.[3] Its key advantages include high quantum yield and good photostability, making it suitable for a variety of applications including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays.[2][3]

The most common methods for labeling proteins with TAMRA involve the use of reactive derivatives that target specific amino acid side chains. The two primary strategies are:

  • Amine-reactive Labeling: This is the most widely used method, employing TAMRA-succinimidyl ester (SE) or -isothiocyanate (ITC) to target the primary amines found on lysine residues and the N-terminus of the protein. This reaction is typically performed at a slightly alkaline pH (7.5-8.5).

  • Thiol-reactive Labeling: For more site-specific labeling, TAMRA-maleimide derivatives can be used to target the sulfhydryl groups of cysteine residues. This approach is often preferred when the protein contains a limited number of cysteines or when a specific cysteine has been introduced at a desired location through site-directed mutagenesis.

Data Presentation: Comparing TAMRA to Other Fluorophores

The choice of a fluorescent label should not be based solely on its photophysical properties. It is crucial to consider the potential for the dye to interfere with the biological activity of the protein under investigation. The following tables summarize key photophysical properties of TAMRA and its common alternatives, and present experimental data on the impact of labeling on protein function.

Fluorophore Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (M⁻¹cm⁻¹) **Quantum Yield Photostability
TAMRA ~555~580~90,000~0.3-0.5Good
Alexa Fluor 555 ~555~565~150,000~0.1Excellent
Cy3 ~550~570~150,000~0.15Moderate
Fluorescein (FITC) ~494~518~75,000~0.9Poor

Table 1: Photophysical properties of TAMRA and common alternative fluorophores.[1][2][4]

Protein Label Assay Unlabeled Kd Labeled Kd Fold Change Reference
Wheat Germ Agglutinin (WGA)UnlabeledSPR---[5]
TMR (TAMRA derivative)SPRReferenceIncreased affinity-[5]
Alexa Fluor 488SPRReferenceDecreased affinity-[5]
Chemokine-binding peptideUnlabeledFluorescence AnisotropyNo binding--[6]
TAMRAFluorescence Anisotropy-Low µM affinity-[6]

Table 2: Impact of fluorescent labeling on protein-ligand binding affinity (Kd).

Peptide Label Assay Observation Reference
CXCR1-derived peptideUnlabeledTryptic DigestionComplete degradation[6]
TAMRATryptic DigestionMore resistant to degradation[6]
Cyclized, UnlabeledTryptic DigestionNo degradation[6]

Table 3: Effect of TAMRA labeling on peptide protease stability.

Experimental Protocols

To rigorously assess the impact of TAMRA labeling on your protein of interest, it is essential to perform functional assays comparing the labeled and unlabeled protein. Below are detailed protocols for key experiments.

Protein Labeling with TAMRA-NHS Ester

Objective: To covalently label a protein with TAMRA via primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • TAMRA-NHS ester (succinimidyl ester).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Equilibrate the protein to the reaction buffer using dialysis or a desalting column.

  • Prepare a 10 mg/mL stock solution of TAMRA-NHS ester in anhydrous DMSO immediately before use.

  • Calculate the molar ratio of dye to protein. A 10- to 20-fold molar excess of dye is a good starting point.

  • Add the calculated volume of TAMRA-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of an enzyme before and after TAMRA labeling.

Materials:

  • Unlabeled and TAMRA-labeled enzyme.

  • Enzyme substrate.

  • Assay buffer specific to the enzyme.

  • Spectrophotometer or fluorometer plate reader.

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • For both the unlabeled and labeled enzyme, perform parallel reactions.

  • Add a fixed concentration of the enzyme to each substrate concentration.

  • Measure the initial reaction velocity (V₀) by monitoring the change in absorbance or fluorescence over a short period where the reaction is linear.

  • Plot V₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the unlabeled and TAMRA-labeled enzyme.

Filter Binding Assay

Objective: To determine the binding affinity (Kd) of a protein to its binding partner (e.g., DNA, another protein) before and after TAMRA labeling.

Materials:

  • Unlabeled and TAMRA-labeled protein.

  • Radiolabeled or fluorescently labeled binding partner.

  • Binding buffer.

  • Nitrocellulose and nylon membranes.

  • Vacuum filtration apparatus.

  • Scintillation counter or fluorescence imager.

Procedure:

  • Prepare a series of dilutions of the unlabeled and TAMRA-labeled protein in the binding buffer.

  • Add a constant, low concentration of the labeled binding partner to each protein dilution.

  • Incubate the binding reactions at the appropriate temperature to reach equilibrium.

  • Filter the reactions through a nitrocellulose membrane (which binds protein) stacked on top of a nylon membrane (which binds nucleic acids).

  • Wash the membranes with cold binding buffer to remove unbound ligand.

  • Quantify the amount of bound ligand on the nitrocellulose membrane.

  • Plot the fraction of bound ligand as a function of protein concentration and fit the data to a binding isotherm to determine the Kd.

In-Gel Fluorescence Scanning

Objective: To visualize and quantify TAMRA-labeled proteins after separation by SDS-PAGE.

Materials:

  • Unlabeled and TAMRA-labeled protein samples.

  • SDS-PAGE gel and electrophoresis apparatus.

  • Fluorescence gel scanner with appropriate excitation and emission filters for TAMRA.

Procedure:

  • Prepare protein samples in SDS-PAGE loading buffer. It is not always necessary to boil samples containing fluorescent dyes as this can sometimes cause aggregation.

  • Run the samples on an SDS-PAGE gel.

  • After electrophoresis, place the gel directly onto the imaging surface of the fluorescence scanner.

  • Scan the gel using an excitation wavelength of ~532 nm and an emission filter of ~580 nm.

  • Analyze the resulting image to confirm labeling and assess the purity of the labeled protein. The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.[7]

Mandatory Visualizations

Experimental_Workflow cluster_labeling Protein Labeling cluster_assessment Functional Assessment Protein Protein Labeling_Reaction Labeling Reaction (pH 8.3, 1 hr, RT) Protein->Labeling_Reaction TAMRA-NHS TAMRA-NHS TAMRA-NHS->Labeling_Reaction Purification Size-Exclusion Chromatography Labeling_Reaction->Purification Labeled_Protein TAMRA-Protein Purification->Labeled_Protein Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Labeled_Protein->Enzyme_Kinetics Binding_Assay Binding Assay (Kd) Labeled_Protein->Binding_Assay In-Gel_Fluorescence In-Gel Fluorescence Labeled_Protein->In-Gel_Fluorescence Data_Analysis Data Analysis & Comparison Enzyme_Kinetics->Data_Analysis Binding_Assay->Data_Analysis In-Gel_Fluorescence->Data_Analysis Signaling_Pathway Ligand Ligand Receptor Receptor (e.g., GPCR) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein_Kinase Protein Kinase A (TAMRA-labeled) Second_Messenger->Protein_Kinase Target_Protein Target Protein Protein_Kinase->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response

References

A Researcher's Guide to Cross-Reactivity Testing of TAMRA-PEG4-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of molecular biology and drug development, the specificity of fluorescent probes is paramount for generating reliable and reproducible data. TAMRA-PEG4-COOH conjugates, which combine a bright fluorophore (Tetramethylrhodamine), a hydrophilic spacer (polyethylene glycol), and a reactive carboxyl group for conjugation, are widely used for labeling proteins, antibodies, and other biomolecules. However, like any labeling reagent, they have the potential for non-specific binding, or cross-reactivity, which can lead to false-positive signals and misinterpretation of results.

This guide provides a framework for assessing the cross-reactivity of this compound conjugates, comparing their performance to other common fluorescent labels, and offering detailed experimental protocols to ensure the validity of your findings.

Comparative Analysis of Fluorescent Dye Specificity

The choice of fluorophore can significantly impact the degree of non-specific binding in an assay. While TAMRA is a well-established dye, its hydrophobicity can sometimes contribute to background signal. The inclusion of a hydrophilic PEG4 linker in this compound is designed to mitigate this effect. Below is a comparative summary of key characteristics of commonly used fluorescent dyes.

FeatureTAMRAAlexa Fluor 555DyLight 550
Excitation Max (nm) ~555555562
Emission Max (nm) ~580565576
Brightness GoodExcellentExcellent
Photostability ModerateHighHigh
pH Sensitivity ModerateLowLow
Reported Non-Specific Binding Can be moderate; reduced by PEG linkersGenerally lowLow

Table 1. Comparison of TAMRA with spectrally similar fluorescent dyes. The properties of fluorescent dyes can influence their propensity for non-specific interactions in biological assays.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the cross-reactivity of a this compound conjugate, a multi-pronged approach using several orthogonal techniques is recommended.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay ideal for screening the binding of a conjugate against a panel of purified proteins.

Protocol:

  • Coating: Coat individual wells of a 96-well plate with a panel of potential cross-reactive proteins (e.g., bovine serum albumin (BSA), casein, and other structurally related proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C. Also include a well with the intended target protein as a positive control and a well with no protein as a negative control.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Conjugate Incubation: Add the this compound conjugate, diluted in blocking buffer to a predetermined optimal concentration, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove any unbound conjugate.

  • Detection: Since the conjugate is fluorescent, the signal can be read directly using a plate reader equipped for fluorescence detection at the appropriate excitation and emission wavelengths for TAMRA (Ex/Em: ~555 nm/ ~580 nm).

  • Analysis: Compare the signal from the wells with potential cross-reactive proteins to the negative and positive controls. A high signal in a non-target well indicates cross-reactivity.

Western Blotting

Western blotting can assess the binding of the conjugate to proteins in a complex mixture, such as a cell lysate.

Protocol:

  • Sample Preparation and Electrophoresis: Separate cell or tissue lysates containing a wide range of proteins using SDS-PAGE. Include a lane with the purified target protein as a positive control.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Conjugate Incubation: Incubate the membrane with the this compound conjugate at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with wash buffer (e.g., TBST) to remove the unbound conjugate.

  • Detection: Visualize the fluorescent signal directly on the membrane using a fluorescence imager.

  • Analysis: A specific signal should only be observed at the molecular weight corresponding to the target protein. Any other bands indicate cross-reactivity with other proteins in the lysate.

Visualizing Experimental Workflows and Concepts

Clear diagrams of experimental processes and conceptual frameworks are essential for understanding and implementing cross-reactivity studies.

G cluster_ELISA ELISA Workflow for Cross-Reactivity A Coat Plate with Target and Potential Cross-Reactive Proteins B Block Non-Specific Sites A->B C Incubate with this compound Conjugate B->C D Wash to Remove Unbound Conjugate C->D E Read Fluorescence on Plate Reader D->E F Analyze Data: Compare Signal of Target vs. Non-Target Wells E->F

Figure 1. ELISA workflow for assessing conjugate cross-reactivity.

G cluster_WB Western Blot Workflow for Cross-Reactivity A Separate Cell Lysate Proteins via SDS-PAGE B Transfer Proteins to Membrane A->B C Block Membrane B->C D Incubate with this compound Conjugate C->D E Wash to Remove Unbound Conjugate D->E F Visualize Fluorescent Bands on Imager E->F G Analyze Specificity: Check for Non-Target Bands F->G

Figure 2. Western blot workflow for identifying non-specific protein binding.

G cluster_Decision Decision Tree for Cross-Reactivity Start Is Cross-Reactivity Observed? Action1 Optimize Assay Conditions (e.g., increase washing, change blocker) Start->Action1 Yes End_Good Conjugate is Specific Start->End_Good No Action1->Start Re-test Action2 Consider Alternative Fluorophore or Linker Action1->Action2 If still problematic End_Bad Re-evaluate Conjugate Suitability Action2->End_Bad

Figure 3. Logical decision tree for addressing cross-reactivity issues.

By implementing these standardized testing protocols and considering the comparative performance of different fluorophores, researchers can confidently validate the specificity of their this compound conjugates, leading to more accurate and reliable experimental outcomes.

A Comparative Guide to TAMRA-PEG4-COOH: Applications, Limitations, and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Tetramethylrhodamine (TAMRA)-PEG4-COOH, a widely used fluorescent probe, with its key alternatives. We will delve into its applications, inherent limitations, and comparative performance, supported by quantitative data and detailed experimental protocols to aid in your research and development endeavors.

TAMRA-PEG4-COOH: A Versatile Fluorescent Workhorse

TAMRA is a rhodamine-based dye that exhibits bright orange-red fluorescence, making it a popular choice for a variety of biological labeling applications. The inclusion of a four-unit polyethylene glycol (PEG4) spacer and a terminal carboxylic acid (COOH) group in this compound enhances its utility by increasing hydrophilicity and providing a reactive handle for conjugation to primary amines on biomolecules.

Key applications of TAMRA-based probes include:

  • Fluorescent Labeling: Covalent labeling of proteins, peptides, and amine-modified oligonucleotides for visualization and tracking.[1]

  • Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor in FRET pairs, commonly with a donor fluorophore like fluorescein (FAM), to study molecular interactions.[1]

  • Live-Cell Imaging: Tracking the uptake and localization of labeled biomolecules within living cells.[1][2]

  • Flow Cytometry: Identifying and sorting labeled cells.

  • Immunohistochemistry and Immunocytochemistry: Detecting specific antigens in tissues and cells.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. Here, we compare TAMRA with two of its most common spectral alternatives: Alexa Fluor 555 and Cyanine3 (Cy3).

PropertyTAMRAAlexa Fluor 555Cy3
Excitation Max (nm) ~555~555~550
Emission Max (nm) ~580~565~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000>150,000~150,000
Quantum Yield 0.3 - 0.5~0.1~0.15
Photostability GoodExcellentGood

Data sourced from: [1][3][4][5]

As the data indicates, while TAMRA is a bright and effective fluorophore, Alexa Fluor 555 and Cy3 offer higher molar extinction coefficients. Alexa Fluor 555, in particular, is noted for its superior photostability, which is a significant advantage in experiments requiring prolonged or intense illumination.[3][4][5]

Navigating the Limitations of TAMRA

Despite its widespread use, TAMRA possesses several limitations that researchers must consider:

  • pH Sensitivity: The fluorescence intensity of TAMRA is pH-dependent and diminishes in alkaline environments (pH > 8.0).[1] This necessitates careful buffer selection and pH control during experiments.

  • Hydrophobicity: TAMRA is more hydrophobic than cyanine dyes like Cy3. This can lead to solubility issues with labeled peptides and proteins, potentially causing aggregation.[1]

  • Quenching on Conjugation: TAMRA fluorescence can be significantly quenched upon conjugation to certain biomolecules, such as DNA aptamers. This can lead to a lower-than-expected signal.

  • Background Fluorescence in FRET: When used as a quencher in FRET-based probes, TAMRA's intrinsic fluorescence can contribute to background signal, potentially reducing the sensitivity of the assay.[6][7] For applications demanding high signal-to-noise ratios, non-fluorescent "dark" quenchers like Black Hole Quencher® (BHQ®) dyes are often a superior choice.[6][7]

  • Photostability: While generally good, TAMRA is less photostable than Alexa Fluor dyes, which can be a limiting factor in long-term imaging experiments.[3][4][5]

Exploring Alternatives to TAMRA

The choice of an alternative to TAMRA depends on the specific application and the limitations one seeks to overcome.

For Enhanced Brightness and Photostability: Alexa Fluor 555

Alexa Fluor 555 is spectrally very similar to TAMRA and Cy3 but offers significant advantages in terms of brightness and photostability.[3][4][5] This makes it an excellent alternative for demanding applications such as single-molecule imaging and super-resolution microscopy.

For FRET Applications Requiring Low Background: Dark Quenchers

In FRET-based assays where the goal is to detect an increase in donor fluorescence upon cleavage of a probe, a dark quencher is the ideal acceptor. BHQ-1, for instance, has a broad absorption spectrum that overlaps well with the emission of FAM, leading to efficient quenching without contributing to background fluorescence.

Experimental Protocols

To facilitate the practical application of this information, we provide detailed protocols for common labeling procedures.

Protocol 1: Labeling of Proteins with TAMRA-PEG4-NHS Ester

This protocol describes the conjugation of a TAMRA-PEG4-NHS ester to a primary amine on a protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p_sol Dissolve Protein in Amine-Free Buffer (e.g., PBS pH 7.4) mix Add Dye Solution to Protein Solution p_sol->mix dye_sol Dissolve TAMRA-PEG4-NHS in DMSO dye_sol->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Purify Conjugate via Size-Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Workflow for protein labeling with TAMRA-PEG4-NHS ester.

Methodology:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the TAMRA-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: While gently vortexing the protein solution, add a calculated amount of the dye solution. The molar ratio of dye to protein will need to be optimized but a starting point of 10-20 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).

  • Degree of Labeling (DOL) Calculation: Determine the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA). The DOL can be calculated using the following formula:

    DOL = (A555 / εdye) / ((A280 - (A555 * CF)) / εprotein)

    Where:

    • A555 and A280 are the absorbances at 555 nm and 280 nm.

    • εdye is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹).

    • εprotein is the molar extinction coefficient of the protein.

    • CF is a correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).

Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound

This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry to couple the carboxylic acid of this compound to an amino-modified oligonucleotide.

G cluster_activation Dye Activation cluster_reaction Conjugation cluster_purification Purification dye_sol Dissolve this compound in DMSO activate Mix Dye, EDC, and NHS to form NHS ester dye_sol->activate edc_sol Dissolve EDC and NHS in Reaction Buffer edc_sol->activate conjugate Add Activated Dye to Oligonucleotide activate->conjugate oligo_sol Dissolve Amine-Modified Oligonucleotide in Reaction Buffer oligo_sol->conjugate incubate Incubate for 2-4 hours at Room Temperature conjugate->incubate purify Purify Conjugate via Ethanol Precipitation or HPLC incubate->purify

Caption: Workflow for oligonucleotide labeling with this compound.

Methodology:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a reaction buffer (e.g., 0.1 M sodium tetraborate, pH 8.5) to a concentration of 100-500 µM.[8]

  • Dye Activation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and N-hydroxysuccinimide (NHS) in the reaction buffer to a concentration of 100 mM each.

    • Add a 10-fold molar excess of the EDC/NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated TAMRA solution to the oligonucleotide solution. A 20-50 fold molar excess of the activated dye is recommended.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled oligonucleotide from excess dye and reagents using ethanol precipitation or reverse-phase HPLC.

Protocol 3: Live-Cell Imaging with TAMRA-labeled Peptides

This protocol provides a general guideline for imaging the cellular uptake of a TAMRA-labeled peptide.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture Cells on Glass-Bottom Dishes incubate Incubate Cells with TAMRA-Peptide cell_culture->incubate peptide_sol Prepare TAMRA-Peptide Solution in Media peptide_sol->incubate wash Wash Cells with Fresh Media (Optional) incubate->wash image Image Cells using Fluorescence Microscopy wash->image

Caption: Workflow for live-cell imaging with a TAMRA-labeled peptide.

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Labeling:

    • Prepare a stock solution of the TAMRA-labeled peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Dilute the peptide stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the existing medium from the cells and replace it with the peptide-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.

  • Imaging:

    • (Optional) Wash the cells with fresh, pre-warmed medium to remove any unbound peptide.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm).

Conclusion

This compound remains a valuable and versatile tool for fluorescently labeling biomolecules. Its bright fluorescence and established conjugation chemistries make it suitable for a wide range of applications. However, researchers should be mindful of its limitations, particularly its pH sensitivity, hydrophobicity, and potential for background fluorescence in FRET experiments. For applications demanding the highest photostability and brightness, Alexa Fluor 555 presents a superior alternative. In FRET-based assays where signal-to-noise is paramount, the use of dark quenchers is highly recommended. By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can make an informed decision on the most appropriate fluorescent label to achieve their scientific goals.

References

Safety Operating Guide

Proper Disposal of Tamra-peg4-cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Tamra-peg4-cooh, a fluorescent dye commonly used in laboratory settings. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Core Principle: Treat as Hazardous Chemical Waste

In the absence of a specific Safety Data Sheet (SDS) definitively classifying this compound as non-hazardous, it is imperative to handle and dispose of this compound as hazardous chemical waste. This conservative approach minimizes risk and ensures compliance with general laboratory safety standards. Under no circumstances should this compound or its solutions be poured down the drain or discarded in regular trash.[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves (nitrile or neoprene recommended)

2. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof container.[1][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[2][4]

    • Do not mix with other incompatible waste streams.[1]

  • Solid Waste:

    • Collect any solid this compound waste (e.g., powder, contaminated lab supplies like pipette tips, gloves, and paper towels) in a separate, clearly labeled hazardous waste container.[4][5]

    • For chemically contaminated sharps such as needles or razor blades, use a designated sharps container that is puncture-resistant and labeled for chemical waste.[5]

  • Empty Containers:

    • The original container of this compound must also be disposed of as hazardous waste.

    • Rinse the empty container with a suitable solvent (e.g., water, DMSO, or DMF, in which the compound is soluble). This first rinseate must be collected and treated as liquid hazardous waste.[1] After the initial rinse, subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.

    • Deface or remove the original product label before disposal to avoid confusion.[1]

3. Waste Storage:

  • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.

  • Keep waste containers securely sealed at all times, except when adding waste.[1]

  • Ensure secondary containment, such as a plastic tub, is used for liquid waste containers to prevent spills.[2]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your this compound waste.[2][3]

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Satellite Accumulation Up to 55 gallons of hazardous waste.[6]
Acutely Toxic Waste Limit Up to 1 quart of liquid or 1 kg of solid.[6]
Container Fill Level Do not fill containers beyond 90% capacity.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Segregate Waste ppe->segregate liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled, Sealed Container segregate->solid_waste rinse Rinse Empty Containers; Collect First Rinse as Waste liquid_waste->rinse storage Store Waste in Designated Satellite Accumulation Area with Secondary Containment solid_waste->storage rinse->storage pickup Contact EHS or Licensed Contractor for Waste Pickup storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tamra-peg4-cooh

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Tamra-peg4-cooh. It includes detailed operational and disposal plans to ensure the safe and effective use of this fluorescent dye in the laboratory.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is mandatory:

  • Eye and Face Protection: Safety goggles with side shields are the minimum requirement to protect against dust particles and splashes. A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during the preparation of stock solutions.[1][2][3]

  • Hand Protection: Chemical-resistant nitrile gloves are required. For tasks with a higher risk of exposure, such as weighing the powder or handling concentrated solutions, double gloving is recommended.[1][3] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat is mandatory to protect skin and clothing. For procedures with a higher potential for contamination, a disposable gown made of a low-permeability fabric is recommended.[1][2]

  • Respiratory Protection: Due to the potential for respiratory irritation from the powdered form, work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) must be used.[1]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide outlines the key procedures from receiving to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, protected from light and moisture.[5] Recommended storage is at -20°C for long-term stability.

  • Ensure the container is tightly sealed.

2. Weighing the Powdered Dye:

  • All weighing procedures must be performed in a chemical fume hood to contain any airborne particles.[4]

  • To minimize dust generation, use a "weighing by difference" method:

    • Pre-weigh a sealed vial.

    • Inside the fume hood, carefully add the approximate amount of this compound powder to the vial and seal it.

    • Remove the sealed vial from the fume hood and weigh it again to determine the exact amount of powder.

  • Use anti-static tools and equipment to prevent the powder from clinging to surfaces.[4]

3. Preparing Stock Solutions:

  • All solution preparation should be conducted in a chemical fume hood.

  • Add the solvent to the vial containing the pre-weighed powder slowly to avoid splashing.

  • Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[6][7][8]

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or spent solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[9]

  • Sharps: Contaminated sharps, such as pipette tips and needles, must be disposed of in a designated sharps container.

2. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[9]

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory.[6]

3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

  • Never dispose of this compound down the drain or in the regular trash.[6][7]

IV. Quantitative Data

While a specific Safety Data Sheet (SDS) for this compound was not located, the following data is for the closely related compound, TAMRA-PEG4-DBCO, and should be considered as a reference for assessing potential hazards.

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Precautionary StatementCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
Response (Eyes)P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Response (Skin)P302+P352IF ON SKIN: Wash with plenty of soap and water.

Data based on the Safety Data Sheet for TAMRA-PEG4-DBCO.

V. Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Prepare Prepare Stock Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Label_Waste Label Hazardous Waste Segregate->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.